molecular formula C14H14N2 B1601655 2-Phenyl-1,2,3,4-tetrahydroquinoxaline CAS No. 5021-47-6

2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1601655
CAS No.: 5021-47-6
M. Wt: 210.27 g/mol
InChI Key: GMCNTPSVIZBYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenyl-1,2,3,4-tetrahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,2,3,4-tetrahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCNTPSVIZBYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549512
Record name 2-Phenyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-47-6
Record name 2-Phenyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline: Methodologies, Mechanistic Insights, and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic routes to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The tetrahydroquinoxaline core is a key structural motif in various biologically active molecules. This document moves beyond simple procedural outlines to deliver a comprehensive analysis from the perspective of a senior application scientist. We will dissect the causality behind experimental choices, offer validated protocols, and present a comparative analysis of the most prevalent synthetic strategies. The primary focus will be on two robust methods: the direct condensation of o-phenylenediamine with styrene oxide and the two-step sequence involving the formation and subsequent reduction of 2-phenylquinoxaline. Each section is designed to be a self-validating system, complete with detailed mechanistic diagrams, process optimization insights, and expected analytical data to ensure reproducibility and high fidelity.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline (THQ) framework is a privileged N-heterocyclic structure, forming the core of numerous compounds with diverse pharmacological activities.[1] THQ derivatives have been identified as cholesterol ester transfer protein (CETP) inhibitors for treating atherosclerosis and as potent agents in other therapeutic areas. The introduction of a phenyl group at the 2-position creates a chiral center and adds a critical pharmacophore, making 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (C₁₄H₁₄N₂) a valuable building block for drug discovery and development.[2]

The successful synthesis of this target molecule hinges on the efficient and controlled formation of the dihydropyrazine ring fused to a benzene nucleus. The choice of synthetic strategy is often dictated by factors such as starting material availability, desired scale, stereochemical control, and overall process efficiency. This guide will focus on providing the practical knowledge necessary to select and execute the optimal synthesis for your research or development needs.

Overview of Primary Synthetic Strategies

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can be approached from several angles. The most common retrosynthetic disconnections involve forming the two C-N bonds of the heterocyclic ring. This can be achieved through a direct cyclization approach or a stepwise process involving the construction of an aromatic quinoxaline precursor followed by reduction.

G cluster_target Target Molecule cluster_routes Retrosynthetic Approaches Target 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Route1 Route 1: Direct Cyclization (C-N Bond Formation) Target->Route1 Disconnect C4a-N5 & C1-N1 Route2 Route 2: Reduction Strategy (Ring Saturation) Target->Route2 Reduce C2=N1 & C3=N4 Intermediates1 o-Phenylenediamine + C2-Phenyl Synthon Route1->Intermediates1 Intermediates2 2-Phenylquinoxaline Route2->Intermediates2

Figure 1: Key retrosynthetic strategies for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Method 1: Direct Condensation of o-Phenylenediamine and Styrene Oxide

This method represents one of the most direct and atom-economical routes to the target molecule. It relies on the reaction between a 1,2-diamine and an epoxide, forming the heterocyclic ring in a single synthetic operation.

Mechanism and Scientific Rationale

The reaction proceeds via a regioselective nucleophilic attack of one of the amino groups of o-phenylenediamine on the less sterically hindered carbon of the styrene oxide epoxide ring. This ring-opening step is followed by an intramolecular cyclization, where the second amino group displaces the hydroxyl group to form the dihydropyrazine ring.

The choice of solvent is critical. Protic solvents like ethanol or methanol can facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The reaction temperature is also a key parameter; elevated temperatures are typically required to drive the second cyclization/dehydration step, but excessive heat can lead to polymerization of styrene oxide or degradation of the diamine.

G start o-Phenylenediamine + Styrene Oxide step1 Nucleophilic Attack: Amine attacks less-hindered carbon of epoxide start->step1 intermediate Intermediate: Amino alcohol formation step1->intermediate step2 Intramolecular Cyclization: Second amine attacks carbon bearing hydroxyl group intermediate->step2 step3 Dehydration: Loss of water molecule step2->step3 product 2-Phenyl-1,2,3,4- tetrahydroquinoxaline step3->product

Figure 2: Mechanistic workflow for the condensation of o-phenylenediamine with styrene oxide.
Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a properly ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
o-Phenylenediamine 108.14 5.41 g 50 mmol 1.0
Styrene Oxide 120.15 6.01 g (5.7 mL) 50 mmol 1.0

| Ethanol (Absolute) | 46.07 | 100 mL | - | - |

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: To the flask, add o-phenylenediamine (5.41 g, 50 mmol) and absolute ethanol (100 mL). Stir the mixture until the diamine is fully dissolved.

  • Initiation: Add styrene oxide (5.7 mL, 50 mmol) to the solution dropwise over 10 minutes at room temperature. Causality Note: Slow addition is crucial to control the initial exotherm of the epoxide ring-opening.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water (2 x 30 mL). Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Phenyl-1,2,3,4-tetrahydroquinoxaline as a solid. Dry the product under vacuum.

Expected Characterization Data
AnalysisExpected Result
Appearance White to off-white solid
Melting Point 94-99 °C[3]
¹H NMR (CDCl₃) δ ~7.3-7.5 (m, 5H, Ar-H), 6.5-6.8 (m, 4H, Ar-H), 4.4 (dd, 1H), 3.5 (s, 2H, NH), 3.2-3.4 (m, 2H)
¹³C NMR (CDCl₃) δ ~142.0, 135.0, 134.5, 129.0, 128.5, 126.5, 121.0, 118.0, 115.0, 62.0, 48.0
Mass Spec (ESI+) m/z 211.12 [M+H]⁺
FT-IR (KBr, cm⁻¹) ~3350 (N-H stretch), 3020 (Ar C-H stretch), 2850 (Aliphatic C-H stretch), 1600, 1500 (C=C stretch)

Method 2: Reductive Cyclization from 2-Phenylquinoxaline

This two-step approach offers an alternative that can be advantageous if styrene oxide is unavailable or if a different substitution pattern is desired. It involves the initial synthesis of the fully aromatic 2-phenylquinoxaline, which is then selectively reduced to the tetrahydro- level.

Stage 1: Synthesis of 2-Phenylquinoxaline

The most common route to 2-phenylquinoxaline is the condensation of o-phenylenediamine with an α-keto compound, such as 2-bromoacetophenone or phenylglyoxal.

Mechanism and Rationale: The reaction is a classic cyclocondensation.[4][5] The two amino groups of o-phenylenediamine react with the two carbonyl (or carbonyl-equivalent) groups of the phenyl-dicarbonyl synthon. The reaction proceeds through a dihydropyrazine intermediate which rapidly oxidizes in air to the stable, aromatic quinoxaline ring system. This auto-oxidation is a thermodynamic driving force for the reaction.

Protocol 2a: Synthesis of 2-Phenylquinoxaline

  • Reagents: Dissolve o-phenylenediamine (10.8 g, 100 mmol) and 2-bromoacetophenone (19.9 g, 100 mmol) in 200 mL of ethanol in a 500 mL round-bottom flask.[1]

  • Reaction: Heat the mixture to reflux for 3 hours. A yellow precipitate of 2-phenylquinoxaline will form.

  • Isolation: Cool the mixture to room temperature. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The product is often pure enough for the next step without further purification.

Stage 2: Reduction to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

The reduction of the stable aromatic quinoxaline ring requires a potent reducing agent.

Mechanism and Rationale: The reduction of the pyrazine ring of quinoxaline can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like sodium borohydride (NaBH₄) in an appropriate solvent. Catalytic hydrogenation is highly effective but requires specialized equipment.[6][7] NaBH₄ offers a more accessible laboratory method. The reduction proceeds by the stepwise addition of hydride ions to the C=N double bonds of the pyrazine ring. For asymmetric synthesis, specialized chiral iridium catalysts can be employed to achieve high enantioselectivity.[1][8]

G cluster_stage1 Stage 1: Quinoxaline Formation cluster_stage2 Stage 2: Reduction S1_Start o-Phenylenediamine + 2-Bromoacetophenone S1_React Cyclocondensation (EtOH, Reflux) S1_Start->S1_React S1_Product 2-Phenylquinoxaline S1_React->S1_Product S2_React Reduction (e.g., NaBH₄, MeOH) S1_Product->S2_React S2_Product 2-Phenyl-1,2,3,4- tetrahydroquinoxaline S2_React->S2_Product

Figure 3: Two-stage workflow for the synthesis via a 2-phenylquinoxaline intermediate.

Protocol 2b: Reduction with Sodium Borohydride

  • Setup: In a 500 mL flask, suspend 2-phenylquinoxaline (10.3 g, 50 mmol) in 150 mL of methanol.

  • Reduction: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (3.8 g, 100 mmol, 2.0 eq) portion-wise over 30 minutes. Causality Note: The portion-wise addition at low temperature is critical to control the vigorous reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization as described in Method 1 to yield the final product.

Comparative Analysis of Synthetic Routes

FeatureMethod 1 (Direct Condensation)Method 2 (Reductive Cyclization)
Number of Steps 12
Atom Economy HighModerate (loss of HBr and H₂O in step 1)
Reagent Hazards Styrene oxide is a suspected carcinogen.2-Bromoacetophenone is a lachrymator. NaBH₄ is flammable.
Scalability Good, but exotherm needs management.Excellent, steps are well-defined.
Control Can be prone to side products.Better control over intermediates.
Versatility Limited by available epoxides.Highly versatile; many α-haloketones are available.
Stereocontrol Forms a racemic mixture.Can be adapted for asymmetric synthesis.[1][8]

Mandatory Safety Precautions

  • o-Phenylenediamine: Is toxic upon ingestion, inhalation, and skin contact. It is a suspected mutagen and carcinogen. Always handle in a fume hood with appropriate gloves and eye protection.

  • Styrene Oxide: Is a suspected carcinogen and mutagen. Avoid inhalation and skin contact.

  • 2-Bromoacetophenone: Is a strong lachrymator (tear-inducing agent). Handle only in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts violently with acid and protic solvents to release flammable hydrogen gas. Add slowly and control the temperature.

Conclusion

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can be successfully achieved through multiple effective pathways. The direct condensation with styrene oxide offers an elegant and atom-economical solution, ideal for rapid synthesis when stereochemistry is not a primary concern. The two-step reductive cyclization method provides greater versatility and control, serving as a robust platform for analog synthesis and for processes where asymmetric induction is required. The selection of the optimal method requires a careful evaluation of project goals, available resources, and safety infrastructure. The protocols and data provided herein serve as a validated starting point for researchers and drug development professionals to confidently produce this valuable heterocyclic compound.

References

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation.
  • 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE 5021-47-6 wiki. Guidechem.
  • o-Phenylenediamine as a New Catalyst in the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens.
  • 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE | 5021-47-6. ChemicalBook.
  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry (RSC Publishing).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • 2-Phenyl-1,2,3,4-tetrahydroquinoxaline 95 5021-47-6. Sigma-Aldrich.
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Amine synthesis by reductive amination (reductive alkyl
  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogen

Sources

An In-depth Technical Guide to the Characterization of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydroquinoxaline scaffold is a core structure in various biologically active molecules, making a thorough understanding of its derivatives crucial for the development of new therapeutic agents. This document details a proven synthetic protocol and outlines the key analytical techniques for the definitive characterization of this compound.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline ring system is a privileged scaffold in drug discovery, appearing in a range of compounds with diverse pharmacological activities.[1] Its rigid, fused-ring structure provides a well-defined three-dimensional geometry for interaction with biological targets. The introduction of a phenyl group at the 2-position creates a chiral center and adds a significant hydrophobic moiety, opening avenues for modulating the compound's steric and electronic properties. A comprehensive characterization of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is therefore fundamental for its exploration in medicinal chemistry programs and as a versatile building block in organic synthesis.

Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

The most common and efficient method for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is the catalytic reduction of its aromatic precursor, 2-phenylquinoxaline. Transfer hydrogenation is a particularly effective technique, offering mild reaction conditions and high yields.

Synthetic Pathway: Catalytic Transfer Hydrogenation

The synthesis proceeds via the reduction of the pyrazine ring of 2-phenylquinoxaline. This is typically achieved using a transition metal catalyst, such as iridium, and a hydrogen donor, like sodium formate. The reaction is highly efficient and selective for the reduction of the C=N bonds within the quinoxaline core, leaving the phenyl and benzene rings intact.

G cluster_0 Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline A 2-Phenylquinoxaline C 2-Phenyl-1,2,3,4-tetrahydroquinoxaline A->C Transfer Hydrogenation 80 °C B [Cp*IrCl2]2 / Ligand HCOONa, HOAc/NaOAc buffer

Caption: Synthetic workflow for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Experimental Protocol: Transfer Hydrogenation of 2-Phenylquinoxaline[2]

This protocol is based on a general procedure for the transfer hydrogenation of quinoxalines.

Materials:

  • 2-Phenylquinoxaline

  • Bis[dichlorido(η5-1,2,3,4,5-pentamethyl-cyclopentadienyl)iridium(III)] ([Cp*IrCl2]2)

  • Suitable ligand (e.g., N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide)

  • Anhydrous sodium formate (HCOONa)

  • Aqueous solution of acetic acid/sodium acetate (HOAc/NaOAc) buffer (e.g., 5 M, pH=5.5)

  • Potassium hydroxide (KOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add 2-phenylquinoxaline (0.5 mmol), [Cp*IrCl2]2 (2.5 µmol), and the ligand (6 µmol).

  • Add anhydrous sodium formate (5 mmol) and the aqueous HOAc/NaOAc buffer solution (5 mL).

  • Seal the reaction vessel and stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Basify the mixture with an aqueous solution of potassium hydroxide.

  • Extract the product with diethyl ether (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Rationale for Experimental Choices:

  • Catalyst System: The iridium-based catalyst is highly efficient for transfer hydrogenation reactions. The choice of ligand can influence the reaction's efficiency and selectivity.

  • Hydrogen Source: Sodium formate serves as a convenient and safe source of hydrogen in situ.

  • Buffer System: The acetic acid/sodium acetate buffer maintains a suitable pH for the catalytic cycle.

  • Work-up: The basic work-up with KOH is necessary to neutralize the acidic reaction medium and ensure the product is in its free base form for extraction.

  • Purification: Flash column chromatography is a standard and effective method for purifying the final product from any remaining starting material, catalyst residues, and byproducts.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₄N₂[2]
Molecular Weight 210.27 g/mol [2]
Appearance Solid[2]
Melting Point 94-99 °C[2]
CAS Number 5021-47-6[2]
Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. This data is crucial for confirming the successful reduction of the precursor, 2-phenylquinoxaline. For comparative purposes, the spectroscopic data of the starting material is also presented.

Starting Material: 2-Phenylquinoxaline

TechniqueDataSource
¹H NMR (500 MHz, CDCl₃) δ 9.33 (s, 1H), 8.26-8.04 (m, 4H), 7.77 (m, 2H), 7.63-7.45 (m, 3H)[3]
¹³C NMR (126 MHz, CDCl₃) δ 151.86, 143.38, 142.32, 141.61, 136.80, 130.28, 130.19, 129.64, 129.54, 129.16, 127.56[3]
IR (KBr) ν (cm⁻¹) 2920, 2850, 2360, 1541, 1444, 1122, 1076, 954, 669, 549[3]
Mass Spec. LC-MS m/z [M-1]⁻ 205.1[3]

Product: 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (Expected Data)

The successful conversion to the tetrahydro-derivative will be evidenced by significant changes in the NMR and IR spectra.

  • ¹H NMR Spectroscopy: The most notable change will be the appearance of signals in the aliphatic region (typically 3.0-4.5 ppm) corresponding to the protons of the now saturated pyrazine ring. The aromatic region will also be simplified, and the disappearance of the singlet at 9.33 ppm (H-3 of the quinoxaline ring) is a key indicator of successful reduction. The presence of NH protons will be confirmed by a broad signal that is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum will show new signals in the aliphatic region for the C2 and C3 carbons of the tetrahydro-pyrazine ring. The chemical shifts of the aromatic carbons of the benzene ring fused to the heterocyclic system will also shift upfield due to the loss of aromaticity in the adjacent pyrazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations, typically in the region of 3300-3400 cm⁻¹. The C=N stretching vibration of the starting material (around 1541 cm⁻¹) will be absent in the product. The spectrum will also show C-H stretching vibrations for both aromatic and aliphatic protons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of the product.

G cluster_0 Spectroscopic Transformation Start 2-Phenylquinoxaline - Aromatic signals - C=N stretch (IR) - m/z 206 (M+) Product 2-Phenyl-1,2,3,4-tetrahydroquinoxaline - Aliphatic signals (NMR) - N-H stretch (IR) - m/z 210 (M+) Start->Product Reduction

Sources

"physical and chemical properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Introduction

2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound featuring a core tetrahydroquinoxaline scaffold substituted with a phenyl group at the 2-position. The tetrahydroquinoxaline motif is a significant pharmacophore, representing a reduced form of quinoxaline. This structural class is closely related to other important nitrogen-containing heterocycles like tetrahydroquinolines and tetrahydroisoquinolines, which are ubiquitous in a vast array of natural products and medicinally active compounds.[1][2][3][4] The exploration of such scaffolds is driven by their proven track record in drug development, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, offering foundational knowledge for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Core Molecular and Physicochemical Properties

The fundamental properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline are summarized below. This data provides the essential physical constants and identifiers crucial for laboratory handling, characterization, and computational modeling.

PropertyValueSource(s)
CAS Number 5021-47-6[5][6][7]
Molecular Formula C₁₄H₁₄N₂[5]
Molecular Weight 210.27 g/mol [5]
Appearance Solid
Melting Point 94-99 °C
Predicted pKa 3.84 ± 0.70[5]
SMILES C1Nc2ccccc2NC1c3ccccc3
InChI 1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2
InChIKey GMCNTPSVIZBYSH-UHFFFAOYSA-N

Chemical Structure

The structure consists of a dihydropyrazine ring fused to a benzene ring, with a phenyl substituent at the carbon atom adjacent to both nitrogen atoms.

Caption: 2D structure of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Synthesis and Experimental Protocols

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is most effectively achieved through the reduction of its aromatic precursor, 2-phenylquinoxaline. Transfer hydrogenation is a robust and common method for this transformation, avoiding the need for high-pressure hydrogenation gas.

General Synthesis Workflow

The process involves the catalytic transfer of hydrogen from a donor molecule (like sodium formate) to the quinoxaline ring system, resulting in the selective reduction of the pyrazine ring.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Purification cluster_end Final Product start1 2-Phenylquinoxaline reaction Transfer Hydrogenation (Aqueous HOAc/NaOAc, 80°C) start1->reaction start2 Sodium Formate (H-Donor) start2->reaction start3 [Cp*IrCl₂]₂ / Ligand (Catalyst System) start3->reaction workup1 Basification (KOH) reaction->workup1 workup2 Solvent Extraction (e.g., Diethyl Ether) workup1->workup2 workup3 Drying & Concentration workup2->workup3 purification Flash Column Chromatography workup3->purification end_product 2-Phenyl-1,2,3,4-tetrahydroquinoxaline purification->end_product

Caption: Workflow for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Detailed Experimental Protocol: Transfer Hydrogenation

This protocol is adapted from a reported procedure for the transfer hydrogenation of quinoxaline substrates.[8] The choice of an iridium catalyst and a formate salt in a buffered aqueous solution represents an efficient and relatively green approach to this reduction.

Materials:

  • 2-Phenylquinoxaline (substrate)

  • Bis[dichlorido(η5-1,2,3,4,5-pentamethyl-cyclopentadienyl)iridium(III)] ([Cp*IrCl₂]₂)

  • Appropriate chiral or achiral ligand (e.g., N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide)

  • Anhydrous sodium formate (HCOONa)

  • Aqueous solution of acetic acid/sodium acetate (HOAc/NaOAc), 5 M, pH 5.5

  • Potassium hydroxide (KOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a carousel reaction tube equipped with a magnetic stirring bar, add the iridium catalyst precursor [Cp*IrCl₂]₂ (e.g., 2.5 µmol) and the ligand (e.g., 6 µmol).

  • Add the 2-phenylquinoxaline substrate (0.5 mmol) and anhydrous sodium formate (5 mmol, 10 equivalents).

  • Add the aqueous HOAc/NaOAc buffer solution (5 mL, pH 5.5). The buffered acidic condition is crucial for activating the formate as a hydride donor.

  • Seal the reaction tube and heat the mixture to 80 °C with vigorous stirring for the required time (typically monitored by TLC or LC-MS, e.g., 10 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Basify the reaction mixture with an aqueous solution of KOH to deprotonate any ammonium salts and neutralize the acid, ensuring the product is in its free base form for extraction.

  • Extract the aqueous layer with diethyl ether (3 x 5 mL). The organic product will partition into the ether layer.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ to remove residual water.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain the pure 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.[8]

Spectroscopic and Structural Characterization

  • ¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons from both the phenyl and the fused benzo ring would appear in the downfield region (approx. 6.5-7.5 ppm). The aliphatic protons of the tetrahydroquinoxaline ring, including the methine (CH) at the 2-position and the methylene (CH₂) at the 3-position, would be found upfield. The two N-H protons would likely appear as broad singlets.

  • ¹³C NMR: The spectrum would show signals for aromatic carbons (typically >110 ppm) and aliphatic carbons (typically <60 ppm). The carbon at the 2-position, bearing the phenyl group, would be a key signal in the aliphatic region.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-N stretching. IR spectra for the parent 1,2,3,4-tetrahydroquinoxaline are available for reference.[11][12]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 210, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the phenyl group or cleavage of the heterocyclic ring.

  • Crystal Structure: A crystal structure for the parent 1,2,3,4-tetrahydroquinoxaline has been reported, revealing a puckered, non-planar piperazine ring fused to a planar aromatic ring.[13] It is expected that the 2-phenyl derivative would adopt a similar conformation, with the phenyl group likely occupying a pseudo-equatorial position to minimize steric hindrance.

Chemical Reactivity and Potential Applications

The reactivity of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is governed by its secondary amine functionalities and aromatic rings.

  • N-Functionalization: The secondary amines at the 1- and 4-positions are nucleophilic and can undergo reactions such as alkylation, acylation, and arylation to produce a diverse library of derivatives.

  • Aromatic Substitution: The benzene ring of the tetrahydroquinoxaline core can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid oxidation.

  • Oxidation: The tetrahydroquinoxaline ring can be oxidized back to its aromatic quinoxaline counterpart using various oxidizing agents.

The broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives is well-known for a wide range of pharmacological activities, including antibacterial, antiviral, and antiarrhythmic properties.[1][2][14] Specifically, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activity.[15] This suggests that 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a valuable scaffold for medicinal chemistry programs aimed at developing novel therapeutic agents.

Safety and Handling

According to supplier safety data, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is classified as hazardous.

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H411 (Toxic to aquatic life with long lasting effects).

  • Precautionary Statements: P273 (Avoid release to the environment), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth).

  • Storage Class: 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects).

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are required.

References

  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR - The Royal Society of Chemistry. [Link]

  • 2-Phenyl-1,2,3,4-tetrahydroquinoline | C15H15N | CID 10752915 - PubChem. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • 1,2,3,4-Tetrahydroquinoxaline - ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. [Link]

  • 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem. [Link]

  • 2-Phenyl-1, 2, 3, 4-tetrahydroquinoxaline, min 95%, 250 mg - CP Lab Safety. [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. [Link]

  • Progress in the Chemistry of Tetrahydroquinolines | Chemical Reviews - ACS Publications. [Link]

  • 2-phenyl-1,2,3,4-tetrahydroisoquinoline | CAS#:3340-78-1 | Chemsrc. [Link]

  • Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (CAS Number: 5021-47-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, CAS Number 5021-47-6. This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering insights into its synthesis, characterization, and the therapeutic potential suggested by related chemical structures.

Core Compound Identification and Properties

Chemical Name: 2-Phenyl-1,2,3,4-tetrahydroquinoxaline CAS Number: 5021-47-6[1] Molecular Formula: C₁₄H₁₄N₂[1] Molecular Weight: 210.27 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is presented in Table 1. These properties are crucial for its handling, formulation, and assessment of its drug-like characteristics.

PropertyValueSource
Melting Point94-99 °C
Boiling Point (Predicted)395.5±42.0 °C[2]
Density (Predicted)1.092±0.06 g/cm³[2]
pKa (Predicted)3.84±0.70[3]
FormSolid
Structural Information

The chemical structure of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline features a tetrahydroquinoxaline core with a phenyl substituent at the 2-position.

SMILES: C1Nc2ccccc2NC1c3ccccc3 InChI Key: GMCNTPSVIZBYSH-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can be achieved through various synthetic routes. A common and effective method is the reduction of the corresponding quinoxaline precursor.

General Synthesis Workflow

A general workflow for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline involves the condensation of o-phenylenediamine with a phenyl-substituted α-dicarbonyl compound to form 2-phenylquinoxaline, followed by a reduction step.

G cluster_0 Step 1: Quinoxaline Formation cluster_1 Step 2: Reduction o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Phenylglyoxal Phenylglyoxal Phenylglyoxal->Condensation 2-Phenylquinoxaline 2-Phenylquinoxaline Condensation->2-Phenylquinoxaline Reduction Reduction 2-Phenylquinoxaline->Reduction 2-Phenyl-1,2,3,4-tetrahydroquinoxaline 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Reduction->2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Caption: General synthesis workflow for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Detailed Experimental Protocol: Transfer Hydrogenation

This protocol is based on a general procedure for the transfer hydrogenation of quinoxalines and is adaptable for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.[4]

Materials:

  • 2-Phenylquinoxaline

  • [Cp*IrCl₂]₂ (bis[dichloro(η⁵-1,2,3,4,5-pentamethyl-cyclopentadienyl)iridium(III)])

  • N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide (ligand)

  • Anhydrous Sodium Formate (HCOONa)

  • Aqueous solution of Acetic Acid/Sodium Acetate (HOAc/NaOAc)

  • Potassium Hydroxide (KOH) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a carousel reaction tube equipped with a magnetic stirring bar, add [Cp*IrCl₂]₂ (2.5 μmol), the specified ligand (6 μmol), 2-phenylquinoxaline (0.5 mmol), and anhydrous sodium formate (5 mmol).

  • Add an aqueous solution of HOAc/NaOAc (5 M, 5 mL, pH=5.5).

  • Seal the reaction tube without degassing.

  • Heat the reaction mixture to 80 °C and stir for the required time (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Basify the mixture with an aqueous solution of KOH.

  • Extract the product with diethyl ether (3 x 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Analytical Characterization

The identity and purity of the synthesized 2-Phenyl-1,2,3,4-tetrahydroquinoxaline should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include those for the aromatic protons of the phenyl and tetrahydroquinoxaline rings, as well as the protons of the heterocyclic ring.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Biological Activity and Therapeutic Potential (Inferred)

While there is a lack of direct biological data for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline in the public domain, the broader classes of tetrahydroquinoxaline and tetrahydroquinoline derivatives have been extensively studied and have shown a wide range of biological activities. This suggests that 2-Phenyl-1,2,3,4-tetrahydroquinoxaline could be a valuable scaffold for drug discovery.

Potential as an Anticancer Agent

Recent studies have highlighted the potential of tetrahydroquinoxaline derivatives as anticancer agents. For instance, a series of novel tetrahydroquinoxaline sulfonamide derivatives have been identified as colchicine binding site inhibitors, leading to the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase.[5] This mechanism is a validated target for cancer chemotherapy.

Derivatives of the closely related 1,2,3,4-tetrahydroquinoline scaffold have also demonstrated potent cytotoxicity against various human cancer cell lines.[6] Some of these compounds act as inhibitors of NF-κB transcriptional activity, a key pathway in cancer cell proliferation and survival.[6]

Proposed Investigational Workflow:

G Compound 2-Phenyl-1,2,3,4-tetrahydroquinoxaline In_vitro_assays In vitro Cytotoxicity Assays (e.g., MTT, SRB) Compound->In_vitro_assays Mechanism_studies Mechanism of Action Studies In_vitro_assays->Mechanism_studies Tubulin_assay Tubulin Polymerization Assay Mechanism_studies->Tubulin_assay NFkB_assay NF-κB Inhibition Assay Mechanism_studies->NFkB_assay In_vivo_studies In vivo Xenograft Models Mechanism_studies->In_vivo_studies Lead_optimization Lead Optimization In_vivo_studies->Lead_optimization

Caption: Proposed workflow for evaluating the anticancer potential of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Potential as an Anti-inflammatory Agent

Quinoxaline derivatives have also been reported to possess anti-inflammatory properties. Given that NF-κB is a critical regulator of inflammatory responses, the potential of tetrahydroquinoline analogs to inhibit this pathway suggests that 2-Phenyl-1,2,3,4-tetrahydroquinoxaline could also be investigated for its anti-inflammatory effects.

Safety and Handling

Hazard Classification:

  • Acute Toxicity, Oral (Category 3)

  • Hazardous to the aquatic environment, long-term hazard (Category 2)

GHS Pictograms:

  • Skull and crossbones

  • Environment

Hazard Statements:

  • H301: Toxic if swallowed.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P330: Rinse mouth.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion and Future Directions

2-Phenyl-1,2,3,4-tetrahydroquinoxaline (CAS 5021-47-6) is a readily synthesizable compound belonging to a class of heterocycles with significant therapeutic potential. While direct biological data for this specific molecule is limited, the well-documented anticancer and anti-inflammatory activities of its close analogs make it a compelling candidate for further investigation.

Future research should focus on:

  • Systematic biological screening: Evaluating the cytotoxicity of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline against a panel of cancer cell lines and assessing its anti-inflammatory activity in relevant in vitro models.

  • Mechanism of action studies: Investigating its potential to inhibit tubulin polymerization and modulate key signaling pathways such as NF-κB.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline to identify structural modifications that enhance its biological activity and drug-like properties.

This technical guide provides a solid foundation for initiating research on this promising compound and unlocking its potential in the development of novel therapeutics.

References

  • Tan, J., Tang, W., Sun, Y., Jiang, Z., Chen, F., Xu, L., Fan, Q., & Xiao, J. (2011). Iridium-catalyzed asymmetric transfer hydrogenation of quinoxalines in water. Tetrahedron, 67(34), 6206-6213. [Link]

  • Jo, H., Choi, M., Kumar, A. S., Jung, Y., Kim, S., Yun, J., ... & Lee, H. (2016). Development of Novel 1, 2, 3, 4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS medicinal chemistry letters, 7(8), 768-772. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(21), 12254-12287. [Link]

  • Royal Society of Chemistry. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology, 11(1), 227-234. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, 38(4), e23690. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved January 22, 2026, from [Link]

  • Potter, B. V., Reed, M. J., & Purohit, A. (2021). N-Phenyl-1, 2, 3, 4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 259-291. [Link]

  • PubChem. (n.d.). 2-Phenyl-1,2,3,4-tetrahydroquinoline. Retrieved January 22, 2026, from [Link]

  • Wan, J. P., & Wei, L. (2013). Quinoxaline synthesis by domino reactions. Current Organic Synthesis, 10(4), 566-589. [Link]

  • Sayyed, M. A., & Mokle, S. S. (2012). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research, 4(3), 960-964. [Link]

  • CP Lab Safety. (n.d.). 2-Phenyl-1, 2, 3, 4-tetrahydroquinoxaline, min 95%, 250 mg. Retrieved January 22, 2026, from [Link]

  • D’hooghe, M., & De Kimpe, N. (2020). Two‐Step Procedure for the Synthesis of 1, 2, 3, 4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(44), 6965-6972. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Li, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC medicinal chemistry, 14(10), 1957-1969. [Link]

  • Bunce, R. A., & Nammalwar, B. (2014). Recent syntheses of 1, 2, 3, 4-tetrahydroquinolines, 2, 3-dihydro-4 (1 H)-quinolinones and 4 (1 H)-quinolinones using domino reactions. Molecules, 19(10), 16490-16524. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Li, J. (2022). Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly. ACS Medicinal Chemistry Letters, 13(7), 1147-1153. [Link]

  • Thabit, M. G., El Bialy, S. A., & Nasr, M. N. (2015). Synthesis and biological evaluation of new 3-(4-subsituted phenyl) aminoquinoxaline derivatives as anticancer agents. Heterocyclic Communications, 21(1), 25-35. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., ... & Li, J. (2012). Synthesis and biological evaluation of 1-phenyl-1, 2, 3, 4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(10), 806-814. [Link]

Sources

"discovery of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Exploration of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Derivatives

Foreword

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both structural diversity and potent biological activity. Among these, nitrogen-containing heterocycles are paramount, forming the core of countless therapeutic agents. The quinoxaline ring system, a fusion of benzene and pyrazine rings, has garnered significant attention for its versatile pharmacological profile.[1][2] This guide delves into a specific, valuable subclass: the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives. By saturating the pyrazine ring, the tetrahydroquinoxaline scaffold adopts a three-dimensional geometry that can facilitate more specific and potent interactions with biological targets. The addition of a phenyl group at the C2 position introduces a key vector for substitution, allowing for fine-tuning of the molecule's steric and electronic properties to optimize its therapeutic potential.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple recitation of protocols to explore the underlying principles of synthesis, the rationale behind experimental choices, and the characterization required to validate these novel structures. We will navigate the primary synthetic pathways, provide detailed, reproducible protocols, and discuss the known biological landscape of these compelling molecules, providing a solid foundation for their future discovery and development.

The Strategic Importance of the Tetrahydroquinoxaline Scaffold

The quinoxaline nucleus is a recognized "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets.[3] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5][6]

The transition from the aromatic quinoxaline to the saturated 1,2,3,4-tetrahydroquinoxaline (THQ) core is a critical strategic decision in molecular design. This hydrogenation imparts several key advantages:

  • Increased Conformational Flexibility: The planar, rigid quinoxaline ring is transformed into a puckered, flexible piperazine-like ring fused to the benzene ring.[7] This flexibility allows the molecule to adopt various conformations, potentially leading to a better fit within the binding pockets of complex biological targets like enzymes and receptors.

  • Creation of Chiral Centers: The reduction of the C2=N3 double bond introduces a stereocenter at the C2 position. This is particularly significant in the context of 2-phenyl derivatives, as the resulting enantiomers can exhibit dramatically different biological activities and pharmacokinetic profiles.

  • Modified Physicochemical Properties: Saturation alters the molecule's polarity, solubility, and hydrogen bonding capacity (due to the presence of N-H protons), which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) properties.

The presence of the 2-phenyl group further enhances the scaffold's utility, providing a site for synthetic modification to explore structure-activity relationships (SAR) and improve target affinity and selectivity.

Core Synthetic Methodologies: A Logic-Driven Approach

The synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoxalines is most reliably achieved through a two-stage process: the initial formation of the aromatic 2-phenylquinoxaline followed by its selective reduction. This stepwise approach offers superior control and generally results in higher purity and yields compared to one-pot methodologies.

Stage 1: Synthesis of the 2-Phenylquinoxaline Intermediate

The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3] This choice is driven by the inherent reactivity of the vicinal diamines, which readily undergo a double condensation to form the stable pyrazine ring.

To generate a 2-phenylquinoxaline, the dicarbonyl synthon must contain a phenyl group. A highly effective and widely used precursor is an α-haloketone, such as 2-bromo-1-phenylethanone (phenacyl bromide).

Causality of the Reaction: The mechanism proceeds via an initial nucleophilic attack by one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the phenacyl bromide. This is followed by an intramolecular cyclization and subsequent dehydration and oxidation to yield the thermodynamically stable aromatic quinoxaline ring.[8] Using an α-haloketone is advantageous as it provides a reliable and commercially available starting material.

G cluster_workflow Synthetic Workflow for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Start Starting Materials (o-Phenylenediamine, Phenacyl Bromide) Step1 Step 1: Condensation & Cyclization (e.g., in Ethanol, Reflux) Start->Step1 Reaction Intermediate Intermediate Product (2-Phenylquinoxaline) Step1->Intermediate Formation Step2 Step 2: Selective Reduction (e.g., Catalytic Hydrogenation, H₂/Pd-C) Intermediate->Step2 Reduction Final Final Product (2-Phenyl-1,2,3,4-tetrahydroquinoxaline) Step2->Final Isolation Purification Purification & Characterization (Chromatography, Spectroscopy) Final->Purification Validation

Caption: General workflow for the two-stage synthesis.

Stage 2: Selective Reduction to the Tetrahydroquinoxaline Core

The reduction of the 2-phenylquinoxaline intermediate to its tetrahydro- derivative is a critical step that requires careful selection of reagents to avoid over-reduction of the benzene ring.

Expert Rationale for Reagent Choice:

  • Catalytic Hydrogenation: This is the most common and efficient method. A catalyst such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) is used with hydrogen gas.[7] This method is highly effective for reducing the C=N bonds of the pyrazine ring while leaving the aromatic benzene ring intact under controlled conditions (moderate pressure and temperature). The choice of a heterogeneous catalyst like Pd/C simplifies the work-up, as the catalyst can be easily removed by filtration.

  • Transfer Hydrogenation: An alternative for laboratories not equipped for high-pressure hydrogenation involves using a hydrogen donor like ammonium formate or Hantzsch ester in the presence of a catalyst.[9] This method is often safer and experimentally simpler to execute.

  • Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of a catalyst or acid can also be employed, though they may sometimes offer lower yields or require more stringent reaction control.

Validated Experimental Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions and checkpoints for verification.

Protocol 1: Synthesis of 2-Phenylquinoxaline

This protocol is adapted from established methodologies for synthesizing quinoxalines from α-haloketones.[8]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
o-Phenylenediamine108.141.08 g10.0Ensure high purity
2-Bromo-1-phenylethanone199.052.00 g10.0Lachrymator, handle in a fume hood
Ethanol (95%)46.0750 mL-Solvent
Sodium Bicarbonate84.011.68 g20.0Acid scavenger

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.08 g, 10.0 mmol) and ethanol (30 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve 2-bromo-1-phenylethanone (2.00 g, 10.0 mmol) in ethanol (20 mL). Add this solution dropwise to the stirring o-phenylenediamine solution at room temperature over 10 minutes.

  • Acid Scavenging: Add sodium bicarbonate (1.68 g, 20.0 mmol) to the reaction mixture. This is a critical step to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing unwanted side reactions and protonation of the diamine.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate. Filter the crude product using a Büchner funnel and wash the solid with cold water (2 x 20 mL) followed by a small amount of cold ethanol (10 mL).

  • Purification: The crude solid can be purified by recrystallization from ethanol to yield 2-phenylquinoxaline as a crystalline solid. Dry the product under vacuum.

Protocol 2: Reduction to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

This protocol utilizes catalytic hydrogenation, a standard and effective method for this transformation.[7]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Phenylquinoxaline206.251.03 g5.0From Protocol 1
Palladium on Carbon (10% Pd)-~100 mg-Catalyst, handle carefully (flammable)
Methanol32.0440 mL-Solvent
Hydrogen (H₂) gas2.02--Use a balloon or hydrogenation apparatus

Procedure:

  • Catalyst and Substrate: To a suitable hydrogenation flask or a heavy-walled round-bottom flask, add 2-phenylquinoxaline (1.03 g, 5.0 mmol) and methanol (40 mL). Stir to dissolve.

  • Inerting the System: Carefully add the 10% Pd/C catalyst (~100 mg, ~10 mol%). Causality Note: The catalyst is added after the substrate is dissolved to prevent localized heating upon solvent addition. The system should be flushed with an inert gas like nitrogen or argon.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is saturated with H₂.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Catalyst Removal: Crucial Safety Step: Vent the excess hydrogen in a fume hood. Flush the flask with nitrogen. The palladium catalyst is pyrophoric and must be filtered while wet to prevent ignition. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford pure 2-phenyl-1,2,3,4-tetrahydroquinoxaline.

Structural Characterization and Data

Confirmation of the final structure is non-negotiable and relies on a combination of spectroscopic techniques.

TechniqueSampleExpected Observations
¹H NMR 2-Phenyl-1,2,3,4-tetrahydroquinoxalineAromatic Protons: Multiplets between ~6.5-7.5 ppm. N-H Protons: Broad singlets (exchangeable with D₂O) typically between 3.5-5.0 ppm. C2-H Proton: A characteristic multiplet (e.g., a doublet of doublets) around 4.5 ppm. C3-H₂ Protons: Diastereotopic protons appearing as complex multiplets in the ~3.0-3.5 ppm range.
¹³C NMR 2-Phenyl-1,2,3,4-tetrahydroquinoxalineAromatic Carbons: Signals in the ~115-150 ppm region. C2 Carbon: Signal around 60-65 ppm. C3 Carbon: Signal around 40-45 ppm.
FT-IR 2-Phenyl-1,2,3,4-tetrahydroquinoxalineN-H Stretch: Characteristic sharp or broad peaks in the 3200-3400 cm⁻¹ region. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
Mass Spec (ESI+) 2-Phenyl-1,2,3,4-tetrahydroquinoxaline[M+H]⁺ Ion: Expected at m/z = 211.12 (for C₁₄H₁₄N₂).

Note: Exact chemical shifts (ppm) and absorption frequencies (cm⁻¹) will vary based on the solvent used and any additional substitutions on the molecule.

Biological Potential and Future Directions

The 2-phenyl-1,2,3,4-tetrahydroquinoxaline scaffold is a promising starting point for developing new therapeutic agents. The broader quinoxaline class is well-documented for its significant anticancer activity.[10] This activity is often attributed to mechanisms such as the inhibition of topoisomerase II or the intercalation into DNA.

G Core 2-Phenyl-THQ Scaffold Anticancer Anticancer Activity Core->Anticancer Potential for Antimicrobial Antimicrobial Activity Core->Antimicrobial Potential for Antiviral Antiviral Activity Core->Antiviral Potential for CNS CNS Activity Core->CNS Potential for

Sources

Initial Screening of a 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Library: A Senior Application Scientist's Guide to Hit Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Imperative of a Robust Screening Cascade

The 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents and receptor antagonists.[1][2][3] The journey from a promising chemical library to a validated hit series, however, is fraught with potential pitfalls, from misleading false positives to resource-intensive dead ends. A successful screening campaign is not merely a matter of automation; it is a meticulously designed cascade of experiments where each stage serves to increase the confidence in the biological activity of a select few compounds.

This guide provides a comprehensive framework for the initial screening of a 2-Phenyl-1,2,3,4-tetrahydroquinoxaline library. It is structured not as a rigid template, but as a logical progression of self-validating systems, reflecting a field-proven approach to modern drug discovery. We will move from library preparation through high-throughput screening, hit confirmation, and orthogonal validation, with a constant focus on the causality behind each experimental choice.

Library Preparation and Quality Control: The Foundation of Reliable Data

The quality of your screening data is inextricably linked to the quality and handling of your compound library. Before a single assay plate is run, rigorous quality control (QC) is paramount.

1.1. Compound Acquisition and Storage Libraries, whether sourced commercially or synthesized in-house, must be handled with care.[4] 2-Phenyl-1,2,3,4-tetrahydroquinoxaline compounds are typically solids.

  • Initial QC: Upon receipt, a subset of the library (e.g., 5-10%) should be analyzed by LC-MS and/or NMR to confirm identity and purity (>90% is a common threshold).[5]

  • Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock plates (e.g., 10 mM).

  • Storage: Stock plates should be stored in a controlled, low-humidity environment at -20°C or below to prevent compound degradation and water absorption by the DMSO.[5]

1.2. Assay Plate Preparation The transition from high-concentration stock plates to assay-ready plates is a critical source of potential error.

  • Acoustic Dispensing: Use non-contact acoustic dispensing technology to transfer nanoliter volumes of compound from the stock plate to the assay plate. This minimizes cross-contamination and reduces the final DMSO concentration in the assay.

  • Final DMSO Concentration: The final concentration of DMSO in the assay well should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts that can affect cell health or enzyme activity.

The Primary Screen: Casting a Wide Net

The primary screen is the first functional interrogation of the library. The goal is to efficiently test every compound at a single concentration to identify "initial hits." For this guide, we will focus on a common objective for novel scaffolds: an anti-proliferative screen against a cancer cell line.

2.1. Assay Choice: CellTiter-Glo® Luminescent Cell Viability Assay The CellTiter-Glo® assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[6] A decrease in the luminescent signal suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compound.

2.2. Experimental Workflow: Primary Anti-Proliferative Screen

The overall workflow is designed to move from a large library to a smaller, more manageable set of confirmed hits for deeper investigation.

G cluster_0 Phase 1: Primary HTS cluster_1 Phase 2: Hit Confirmation & Validation A 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Library (10,000 Compounds) B Single-Point Screen (e.g., 10 µM) A->B C Data Analysis (Calculate % Inhibition) B->C D Initial Hits (e.g., ~300 Compounds) C->D E Hit Confirmation (Re-test in Triplicate) D->E Select Hits (>50% Inhibition) F Confirmed Hits (e.g., ~150 Compounds) E->F G Dose-Response Assay (10-point, IC50) F->G H Orthogonal Cytotoxicity Assay (e.g., LDH Release) F->H I Validated Hits (Potent & Confirmed MoA) G->I H->I

Caption: High-Throughput Screening (HTS) Cascade for Hit Identification.

2.3. Detailed Protocol: Single-Point Primary Screen

  • Cell Plating: Using an automated liquid handler, dispense cells (e.g., HT-29 human colon cancer cells) into 384-well white, solid-bottom assay plates at a pre-determined density (e.g., 1,000 cells/well) in 30 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition: Transfer 150 nL of 2 mM compound stocks (in DMSO) to the cell plates using an acoustic dispenser, achieving a final concentration of 10 µM.

  • Controls: Dedicate specific wells on each plate for:

    • Negative Control: Cells treated with DMSO vehicle only (0.5% final concentration). Represents 0% inhibition.

    • Positive Control: Cells treated with a known cytotoxic agent like Staurosporine (1 µM final concentration). Represents 100% inhibition.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate plates to room temperature for 30 minutes.

    • Add 15 µL of CellTiter-Glo® reagent to all wells.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Assay Quality Control: For each plate, calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is considered excellent and indicates a robust and reliable assay.

Hit Identification and Confirmation: Separating Signal from Noise

Not every active compound in a primary screen is a true "hit."[7] This phase is dedicated to confirming the initial activity and eliminating false positives.

3.1. Primary Data Analysis and Hit Nomination The raw luminescence data is converted into a more intuitive metric, Percent Inhibition.

  • Calculation: Percent Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Hit Criteria: A common threshold for nominating a compound as an initial hit is a Percent Inhibition value greater than 50% or greater than three standard deviations from the mean of the negative controls.

3.2. Hit Confirmation Protocol The goal is to ensure the observed activity is reproducible.[8]

  • Re-test from Source Plate: Re-test all initial hits in triplicate using the same single-point assay protocol. Compounds that again meet the hit criteria are considered "Confirmed Hits."

  • Fresh Stock Confirmation: For high-priority hits, it is advisable to obtain or re-synthesize a fresh solid sample, prepare a new stock solution, and re-test to rule out degradation or contamination of the original library sample.[8]

Hit Validation and Triage: Building Confidence in Your Hits

Confirmed hits must be further characterized to ensure they are not artifacts and to understand their potency and mechanism. This process, often called hit triage, is essential for prioritizing which compounds to advance.[9]

4.1. Potency Determination: Dose-Response Analysis A single-point screen only indicates activity at one concentration. A dose-response experiment is crucial to determine the potency (IC₅₀) of each confirmed hit.

Protocol: 10-Point IC₅₀ Determination

  • Serial Dilution: Prepare serial dilutions of the confirmed hit compounds, typically a 10-point, 3-fold dilution series starting from a top concentration of ~50 µM.

  • Assay Execution: Perform the CellTiter-Glo® assay as described previously, but with the range of compound concentrations.

  • Data Analysis: Plot Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the biological response is inhibited).

4.2. Orthogonal Assays: Confirming the Mechanism of Action An orthogonal assay measures the same biological outcome using a different technology or detects a different event in the same pathway.[7] This is critical for ruling out compounds that interfere with the primary assay's technology (e.g., luciferase inhibitors in the case of CellTiter-Glo®).

Choice of Orthogonal Assay: LDH Release Assay The Lactate Dehydrogenase (LDH) release assay is a classic method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[10]

Protocol: LDH Cytotoxicity Assay

  • Experiment Setup: Plate and treat cells with the hit compounds (at various concentrations) as in the primary screen.

  • Supernatant Transfer: After the 72-hour incubation, carefully transfer a portion of the cell culture supernatant (e.g., 10 µL) to a new, clear 384-well plate.

  • Reagent Addition: Add the LDH assay reagent mixture to the supernatant.

  • Incubation & Readout: Incubate at room temperature for 30 minutes, protected from light. The reaction produces a colored formazan product. Measure the absorbance at 490 nm.

  • Interpretation: An increase in absorbance indicates LDH release and confirms a cytotoxic mechanism of action. Hits that are potent in the ATP assay but negative in the LDH assay may be cytostatic rather than cytotoxic, which is a valuable mechanistic insight.

4.3. Data Summary and Hit Prioritization All data should be compiled to facilitate decision-making. Hits that are potent, demonstrate a clear dose-response, and have their cytotoxic activity confirmed by an orthogonal method are prioritized for further study.

Compound IDPrimary Screen (% Inhibition @ 10µM)Confirmed Hit? (Triplicate)IC₅₀ (µM) [CellTiter-Glo]Max LDH Release (% of Control)Priority
TQ-00175.2Yes1.588.5High
TQ-00268.9Yes8.275.1Medium
TQ-00355.1No (Artifact)> 505.3Deprioritize
TQ-00481.4Yes2.36.1High (Potential Cytostatic)

Early In Vitro ADME Profiling: Selecting for Druglikeness

While not strictly part of hit validation, assessing early Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be a powerful tool for prioritizing hits.[11] A potent compound with poor metabolic stability or low permeability is less likely to succeed in later development stages.[12][13]

Key early ADME assays include:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly a compound is metabolized.[14]

  • Aqueous Solubility: Measures a compound's solubility in a physiological buffer.

  • Cell Permeability: Often evaluated using Caco-2 cell monolayers as a model of the intestinal barrier.[15]

  • CYP450 Inhibition: Screens for inhibition of major cytochrome P450 enzymes to flag potential for drug-drug interactions.[13]

cluster_0 Hit Validation Cascade cluster_1 Early ADME Profiling A Confirmed Hit B Dose-Response (IC50) A->B C Orthogonal Assay (e.g., LDH) A->C D Toxicity Assessment (e.g., hERG, Genotox) B->D C->D E Validated Lead Series D->E J Drug-like Properties Profile D->J Prioritization Filter F Metabolic Stability (Microsomes) F->J G Permeability (Caco-2) G->J H CYP Inhibition H->J I Solubility I->J

Caption: Integrated Hit Validation and Early ADME Profiling Workflow.

Conclusion

The initial screening of a compound library is a foundational step in drug discovery. For a promising scaffold like 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, a systematic and rigorous screening cascade is essential to identify genuinely active compounds and build a solid data package for subsequent hit-to-lead chemistry efforts. By integrating primary screening, multi-step hit confirmation and validation, and early ADME assessment, research teams can significantly increase the probability of success and efficiently allocate resources to the most promising chemical matter. The ultimate goal is not just to find hits, but to find the right hits—those with confirmed activity, clear potency, and favorable properties for development into future therapeutics.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • GARDP Revive. (n.d.). Hit confirmation, hit validation. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]

  • IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hit Validation Services. Retrieved from [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries | High Throughput Screening Laboratory. Retrieved from [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

  • Pharmaron. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

  • Callery, P. S., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Stanford University. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Axcelead. (2024). High Throughput Screening. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

  • Asiri, A. M., et al. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives and screening for P2X1-purinoceptor antagonist activity. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]

  • PubMed. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Retrieved from [Link]

Sources

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline: Synthesis, Biological Activity, and Therapeutic Potential

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are noted for a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] The structural versatility of the quinoxaline nucleus allows for extensive modification, leading to the development of therapeutic agents with enhanced potency and reduced toxicity.[6]

Within this broad class of compounds, the 1,2,3,4-tetrahydroquinoxaline moiety serves as a key structural motif in numerous biologically active agents.[7][8][9] The reduction of the pyrazine ring introduces a non-planar, puckered conformation, which can significantly influence receptor binding and pharmacokinetic properties.[10] The addition of a phenyl group at the 2-position creates 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (C₁₄H₁₄N₂), a specific analogue that has garnered significant interest for its diverse biological potential. This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, aimed at researchers and professionals in drug development.

PART 1: Synthesis and Chemical Characterization

The synthesis of the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold can be achieved through several strategic routes. The most common approaches involve either the direct reduction of a pre-formed 2-phenylquinoxaline ring or the cyclocondensation of appropriate precursors.

Primary Synthesis Route: Reduction of 2-Phenylquinoxaline

A straightforward and widely used method is the chemical reduction of 2-phenylquinoxaline. This approach leverages the stability of the aromatic quinoxaline precursor, which can be synthesized through the classical condensation of o-phenylenediamine and a 2-phenyl-α-dicarbonyl compound, such as phenylglyoxal.[3] The subsequent reduction of the pyrazine ring yields the desired tetrahydro- derivative.

Conceptual Workflow: Synthesis via Reduction

A o-Phenylenediamine C Condensation Reaction A->C B Phenylglyoxal B->C D 2-Phenylquinoxaline C->D E Reduction (e.g., H2/Pd/C, NaBH4) D->E F 2-Phenyl-1,2,3,4-tetrahydroquinoxaline E->F

Caption: General workflow for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Experimental Protocol: Synthesis via Reduction of 2-Phenylquinoxaline

This protocol describes a representative method for the synthesis of the title compound. Causality: The use of a catalyst like Palladium on carbon (Pd/C) with a hydrogen source is a classic and highly efficient method for the reduction of aromatic nitrogen heterocycles. The catalyst provides a surface for the reaction, lowering the activation energy for the hydrogenation of the pyrazine ring.

  • Step 1: Dissolution. Dissolve 2-phenylquinoxaline (1 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Step 2: Catalyst Addition. Carefully add 10% Palladium on carbon (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and potential side reactions.

  • Step 3: Hydrogenation. Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) several times before maintaining a positive pressure (typically 1-3 atm).

  • Step 4: Reaction Monitoring. Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Step 5: Filtration and Purification. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Step 6: Isolation. Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

PART 2: Biological Activities and Therapeutic Potential

Derivatives of the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold have demonstrated significant potential across several therapeutic areas, most notably in oncology, and as antioxidant and antimicrobial agents.

Anticancer Activity

The quinoxaline core is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline have been specifically investigated as potent antiproliferative compounds, with a key mechanism of action being the inhibition of tubulin polymerization.[11]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintaining cell shape.[11] Certain tetrahydroquinoxaline derivatives function as Colchicine Binding Site Inhibitors (CBSIs). By binding to the colchicine site on β-tubulin, these agents prevent the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[11] This mechanism is particularly attractive as it can overcome the multidrug resistance often associated with other microtubule-targeting agents.[11]

cluster_0 Normal Cell Cycle cluster_1 Action of Tetrahydroquinoxaline Derivative A α/β-Tubulin Heterodimers B Polymerization A->B H Inhibition of Polymerization A->H C Microtubule Formation B->C D Mitotic Spindle C->D E Cell Division (Mitosis) D->E F Tetrahydroquinoxaline Derivative (I-7) G Binds to Colchicine Site on β-Tubulin F->G I Microtubule Network Disruption H->I J G2/M Phase Cell Cycle Arrest I->J K Apoptosis J->K

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Quantitative Data: Antiproliferative Activity

Several studies have quantified the cytotoxic effects of these derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

CompoundCell LineIC₅₀ (µM)Reference
Compound I-7 HT-29 (Colon)Not explicitly stated, but shown to be highly active[11]
Compound 2a HCT-116 (Colorectal)28.85[12]
Compound 7j HCT-116 (Colorectal)26.75[12]
Compound 3d HL-60 (Leukemia)5.15[13]
Compound 7a IGROV1 (Ovarian)14.5[13]

Note: Compound I-7 is a 1,2,3,4-tetrahydroquinoxaline sulfonamide derivative.[11] Compounds 2a and 7j are 2-oxo-3-phenylquinoxaline derivatives.[12] Compounds 3d and 7a are quinoxaline hydrazone derivatives.[13]

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Tetrahydroquinolines and related compounds are known for their antioxidant properties.[8][9] The nitrogen atoms in the heterocyclic ring, particularly the NH groups, can act as hydrogen donors to neutralize free radicals, thus terminating damaging chain reactions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard method for evaluating in vitro antioxidant activity. Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical. When it accepts a hydrogen atom from an antioxidant, it is reduced, causing a color change from violet to yellow, which can be measured spectrophotometrically. The degree of color change is proportional to the radical scavenging activity of the compound.[14][15]

  • Step 1: Preparation of Solutions. Prepare a stock solution of the test compound (e.g., 2-Phenyl-1,2,3,4-tetrahydroquinoxaline) in a suitable solvent like methanol or DMSO. Prepare a series of dilutions from this stock solution. Prepare a 0.1 mM solution of DPPH in methanol.

  • Step 2: Reaction Mixture. In a 96-well plate, add 100 µL of each dilution of the test compound to separate wells. Add 100 µL of the DPPH solution to each well.

  • Step 3: Incubation. Incubate the plate in the dark at room temperature for 30 minutes.

  • Step 4: Measurement. Measure the absorbance of each well at 517 nm using a microplate spectrophotometer. A control containing only the solvent and DPPH is also measured.

  • Step 5: Calculation. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Step 6: IC₅₀ Determination. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.

Studies have shown that various quinoxaline derivatives exhibit potent scavenging activities against radicals like DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[6][13][15]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoxaline derivatives have long been recognized for their broad-spectrum antibacterial and antifungal activities.[3][4][5][16]

The mechanism of action is often multifaceted, but can involve the inhibition of essential microbial enzymes like DNA gyrase or dihydrofolate reductase (DHFR), or the disruption of the microbial cell membrane.[17] The lipophilic nature of the phenyl group and the quinoxaline core can facilitate passage through the cell walls of microorganisms.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassOrganismMIC ValueReference
Phenyl-triazoloquinoxalineS. aureus9.40 µM (6d), 9.00 µM (6e)[17]
Phenyl-triazoloquinoxalineS. pneumonia4.70 µM (6d), 4.50 µM (6e)[17]
2,3-disubstituted quinoxalineE. coli8 µg/mL (2d, 3c)[16]
2,3-disubstituted quinoxalineB. subtilis16 µg/mL (2d, 3c, 4, 6a)[16]
2-phenyl-quinoline derivativeS. aureus64 µg/mL (5a₄)[18]
2-phenyl-quinoline derivativeE. coli128 µg/mL (5a₇)[18]

Note: These compounds are derivatives of the broader quinoxaline family, demonstrating the scaffold's potential. Structure-activity relationship studies indicate that substituents on the phenyl ring and the quinoxaline core significantly influence the antimicrobial spectrum and potency.[17][18]

Conclusion and Future Perspectives

2-Phenyl-1,2,3,4-tetrahydroquinoxaline and its related derivatives represent a highly promising class of compounds for drug discovery and development. The synthetic accessibility of the scaffold allows for the creation of diverse chemical libraries for biological screening. The demonstrated efficacy as anticancer, antioxidant, and antimicrobial agents validates the tetrahydroquinoxaline core as a privileged structure in medicinal chemistry.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.[1] For instance, exploring various substitutions on the phenyl ring and the nitrogen atoms of the tetrahydro- core could lead to next-generation therapeutics.[11] Further investigation into their pharmacokinetic and toxicological profiles will be crucial for translating these promising laboratory findings into clinically viable drug candidates.

References

  • 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE synthesis - chemicalbook. (n.d.).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. (2023, October 16).
  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed. (n.d.).
  • Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[3][14][19]triazolo[4,3–a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B - ResearchGate. (n.d.). Retrieved from

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. (n.d.).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14).
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. (2019, November 19).
  • New Quinoxalines with Biological Applications - Longdom Publishing. (2014, February 28).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (n.d.).
  • #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates | Journal of Pharmaceutical Chemistry. (2022, July 20).
  • Biological activity of quinoxaline derivatives - ResearchGate. (2025, August 7).
  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (n.d.).
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Publishing. (2024, November 8).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.).
  • 2-Phenyl-1,2,3,4-tetrahydroquinoxaline 95 5021-47-6 - Sigma-Aldrich. (n.d.).
  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents - ResearchGate. (2025, August 5).
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC. (2024, September 9).
  • Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed. (n.d.).
  • 5 Some quinoxaline motifs with anticancer activity - ResearchGate. (n.d.).
  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC - PubMed Central. (n.d.).
  • Evaluation of In Vitro Antioxidant Activity of 1,2,3,4 -Tetrahydroquinazoline Derivatives. (n.d.).
  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.).
  • (PDF) 1,2,3,4-Tetrahydroquinoxaline - ResearchGate. (2025, August 10).
  • 2-Phenyl-1,2,3,4-tetrahydroquinoline | C15H15N | CID 10752915 - PubChem. (n.d.).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024, August 3).

Sources

Methodological & Application

Asymmetric Synthesis of Chiral 2-Phenyl-1,2,3,4-tetrahydroquinoxaline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the asymmetric synthesis of chiral 2-phenyl-1,2,3,4-tetrahydroquinoxaline, a pivotal scaffold in medicinal chemistry and drug development. Chiral tetrahydroquinoxalines are core components of numerous bioactive molecules, including inhibitors of Cholesterol Ester Transfer Protein (CETP) for treating atherosclerosis and obesity.[1][2][3] This document provides an in-depth analysis of modern catalytic strategies, focusing on transition-metal-catalyzed asymmetric hydrogenation and organocatalytic transfer hydrogenation. By elucidating the underlying principles and providing detailed, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and professionals in drug development aiming to achieve high enantioselectivity and yield in the synthesis of this critical N-heterocycle.

Introduction: The Significance of Chiral Tetrahydroquinoxalines

The 1,2,3,4-tetrahydroquinoxaline (THQ) framework is a privileged structure in contemporary pharmacology. The specific stereochemistry at the C2 position, particularly when bearing an aryl substituent like a phenyl group, is often crucial for biological activity. Enantiomerically pure 2-phenyl-1,2,3,4-tetrahydroquinoxaline serves as a key intermediate in the synthesis of complex therapeutic agents. Consequently, the development of efficient and highly stereoselective synthetic routes to access these chiral building blocks is of paramount importance.[2][3] Asymmetric catalysis offers the most elegant and atom-economical approach, minimizing the need for chiral auxiliaries or resolutions of racemic mixtures.[1]

This guide will explore two dominant and highly successful strategies for the asymmetric synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoxaline: Iridium-catalyzed asymmetric hydrogenation and chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation.

Iridium-Catalyzed Asymmetric Hydrogenation: A Strategy of Precision and Control

Asymmetric hydrogenation of the parent 2-phenylquinoxaline is one of the most direct and efficient methods for producing chiral 2-phenyl-1,2,3,4-tetrahydroquinoxaline.[1] Iridium complexes, in combination with chiral ligands, have emerged as exceptionally effective catalysts for this transformation, offering high yields and outstanding enantioselectivities. A remarkable feature of some iridium-based systems is the ability to access either the (R)- or (S)-enantiomer of the product by simply modifying the reaction solvent, a phenomenon driven by subtle changes in non-covalent interactions between the catalyst, substrate, and solvent.[4][5]

Mechanistic Rationale and Catalyst System

The catalytic cycle of iridium-catalyzed asymmetric hydrogenation generally involves the coordination of the quinoxaline substrate to the chiral iridium complex, followed by the stereoselective transfer of hydrogen from the metal center to the C=N double bond of the heterocycle. The choice of chiral ligand is critical in creating a chiral pocket around the metal center, which dictates the facial selectivity of the hydride transfer and thus the stereochemical outcome of the reaction.

A notable advancement in this area is an iridium-catalyzed protocol that operates efficiently without the need for additives, which can sometimes poison the catalyst.[1][4] Furthermore, the synthesis can be streamlined by preparing the 2-phenylquinoxaline intermediate in situ from commercially available o-phenylenediamine and 2-bromoacetophenone, followed by the asymmetric hydrogenation in a one-pot fashion.[1][5]

Iridium-Catalyzed Asymmetric Hydrogenation Workflow cluster_0 Part 1: In Situ Substrate Synthesis cluster_1 Part 2: Asymmetric Hydrogenation A o-Phenylenediamine + 2-Bromoacetophenone B Cyclization A->B Heat C 2-Phenylquinoxaline (Intermediate) B->C D [Ir(COD)Cl]2 + Chiral Ligand C->D One-pot Procedure G Chiral 2-Phenyl-1,2,3,4- tetrahydroquinoxaline C->G Catalytic Cycle E H2 (gas) F Solvent System (e.g., Toluene/Dioxane or EtOH)

Caption: Workflow for the one-pot synthesis of chiral 2-phenyl-1,2,3,4-tetrahydroquinoxaline.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Phenylquinoxaline

This protocol is adapted from a highly efficient, additive-free method.[1][4] It demonstrates the synthesis of both (R)- and (S)-enantiomers through solvent selection.

Materials:

  • 2-Phenylquinoxaline

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral Ligand (e.g., a suitable chiral phosphine ligand)

  • Toluene (anhydrous)

  • Dioxane (anhydrous)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Catalyst Preparation: In a glovebox, to a dried reaction vessel, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.0 mol%). Add the appropriate anhydrous solvent (for (R)-enantiomer: a mixture of toluene and dioxane; for (S)-enantiomer: ethanol) to dissolve the catalyst components. Stir for 15-20 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add 2-phenylquinoxaline (1.0 eq).

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and place it in an autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 2 MPa.

  • Reaction Execution: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up: Carefully depressurize the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral 2-phenyl-1,2,3,4-tetrahydroquinoxaline.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Solvent-Controlled Enantioselectivity

The choice of solvent has a profound impact on the stereochemical outcome of the reaction, a key feature for accessing either enantiomer with the same catalytic system.

EntrySolvent SystemProduct EnantiomerYield (%)ee (%)
1Toluene/DioxaneRup to 93%up to 98%
2EthanolSup to 83%up to 93%
Data synthesized from reported results.[1][4]

Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation: An Organocatalytic Approach

Organocatalysis, utilizing small chiral organic molecules, presents a powerful alternative to metal-based catalysis. Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide range of asymmetric transformations.[6][7][8] For the synthesis of tetrahydroquinoxalines, CPAs can catalyze the asymmetric transfer hydrogenation of the quinoxaline scaffold using a Hantzsch ester as the hydrogen source.

Mechanistic Rationale and Catalytic System

In this system, the chiral phosphoric acid protonates the quinoxaline substrate, activating it for reduction. The resulting iminium ion forms a chiral ion pair with the conjugate base of the CPA. The Hantzsch ester then delivers a hydride to the activated C=N bond in a stereocontrolled manner, dictated by the chiral environment of the ion pair. This approach is particularly valuable for its operational simplicity and mild reaction conditions.

A highly step-economical variation involves a one-pot reaction starting from N-substituted o-phenylenediamines and α-hydroxy ketones.[3][9] This process proceeds through a regioselective Heyns rearrangement to form the quinoxaline intermediate in situ, which then undergoes the CPA-catalyzed asymmetric transfer hydrogenation.

CPA-Catalyzed Asymmetric Transfer Hydrogenation cluster_0 Catalytic Cycle A 2-Phenylquinoxaline C Activated Iminium Ion Pair A->C Protonation B Chiral Phosphoric Acid (CPA) B->C E Stereoselective Hydride Transfer C->E D Hantzsch Ester (Hydride Source) D->E F Chiral Product E->F G Regenerated CPA E->G H Oxidized Hantzsch Ester E->H G->B Re-enters Cycle

Caption: Catalytic cycle for chiral phosphoric acid-catalyzed transfer hydrogenation.

Protocol: One-Pot CPA-Catalyzed Synthesis and Asymmetric Transfer Hydrogenation

This protocol describes a one-pot synthesis of N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoxalines.[3][9]

Materials:

  • N-substituted o-phenylenediamine

  • 2-Hydroxy-1-phenylethan-1-one (or other suitable α-hydroxy ketone)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., a BINOL-derived CPA) (5 mol%)

  • Hantzsch Ester (HEH)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • In Situ Quinoxaline Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-substituted o-phenylenediamine (1.0 eq), 2-hydroxy-1-phenylethan-1-one (1.0 eq), and the CPA catalyst (5 mol%) in anhydrous toluene.

  • Initial Reaction: Stir the mixture at a specified temperature (e.g., room temperature or slightly elevated) for 2 hours to allow for the in situ formation of the quinoxalinium intermediate via a Heyns rearrangement.

  • Transfer Hydrogenation: Add the Hantzsch ester (HEH, 1.2 eq) to the reaction mixture.

  • Reaction Execution: Increase the temperature to 65 °C and continue stirring for 16 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoxaline.

  • Analysis: Determine the yield and enantiomeric excess by chiral HPLC.

Data Presentation: Substrate Scope and Performance

This one-pot method demonstrates good to excellent yields and enantioselectivities across a range of substrates.

Substrate (N-substituent)Yield (%)ee (%)
N-Methyl92%80%
N-Ethyl95%88%
N-Benzyl97%92%
Data synthesized from reported results for analogous systems.[3]

Conclusion and Future Perspectives

The asymmetric synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoxaline has been significantly advanced through the development of sophisticated catalytic systems. Both iridium-catalyzed asymmetric hydrogenation and chiral phosphoric acid-catalyzed transfer hydrogenation offer highly efficient, enantioselective, and practical routes to this valuable chiral scaffold. The ability to control enantioselectivity through solvent choice in the iridium system and the operational simplicity and step-economy of the one-pot organocatalytic method highlight the power and versatility of modern asymmetric catalysis.

Future research will likely focus on further reducing catalyst loadings, expanding the substrate scope to more complex and functionalized derivatives, and developing continuous flow processes for large-scale synthesis, as has already been demonstrated for some of these systems.[1][2] These ongoing innovations will continue to support the discovery and development of new therapeutics based on the chiral tetrahydroquinoxaline core.

References

  • Ramachary, D. B., & Shruthi, K. S. (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry, 12(25), 4300–4304. [Link]

  • Xu, A., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. [Link]

  • Li, C., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(28), 7637–7645. [Link]

  • Li, G., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9178–9182. [Link]

  • D'Amato, E. M., & Wolfe, J. P. (2015). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. ACS Catalysis, 5(9), 5196–5201. [Link]

  • Antony, A., & P, S. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Semantic Scholar. [Link]

  • Huang, J., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 12(13), 4789–4793. [Link]

  • Xu, A., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. [Link]

  • Xu, A., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Semantic Scholar. [Link]

  • Xu, A., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. RSC Publishing. [Link]

  • Akiyama, T., et al. (2008). The Development of Double Axially Chiral Phosphoric Acids and Their Catalytic Transfer Hydrogenation of Quinolines. Angewandte Chemie International Edition, 47(24), 4592-4594. [Link]

  • Huang, J., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselectiv. RSC Publishing. [Link]

  • Li, S. S. (2022). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis Of Tetrahydroquinolines. Thesis.
  • Unknown. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of tetrahydroquinoline. ResearchGate. [Link]

Sources

The 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Scaffold: A Versatile Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenyl-1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, synthetic tractability, and ability to interact with a variety of biological targets make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

The Strategic Advantage of the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Scaffold

The power of the 2-phenyl-1,2,3,4-tetrahydroquinoxaline scaffold in drug design lies in its structural and chemical properties. The tetrahydroquinoxaline core provides a rigid, bicyclic framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. The presence of the phenyl group at the 2-position introduces a key aromatic interaction domain, which can be crucial for engaging with hydrophobic pockets in target proteins. Furthermore, the two nitrogen atoms in the quinoxaline ring system can act as hydrogen bond donors and acceptors, facilitating specific interactions with biological macromolecules.

This scaffold has been successfully employed in the development of a range of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents. Its versatility stems from its ability to mimic the core structures of various endogenous ligands and to present appended functional groups in a well-defined spatial orientation.

Synthesis of the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Scaffold: A Step-by-Step Protocol

The synthesis of the 2-phenyl-1,2,3,4-tetrahydroquinoxaline scaffold can be achieved through several routes. A common and effective method involves the reductive cyclization of an N-(2-nitrophenyl)amino derivative of a phenyl-substituted precursor. The following protocol provides a detailed, step-by-step methodology for the synthesis of the parent 2-phenyl-1,2,3,4-tetrahydroquinoxaline.

Protocol 1: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Materials:

  • o-Phenylenediamine

  • Styrene oxide

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of 1-(2-aminophenylamino)-2-phenylethanol.

    • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

    • To this solution, add styrene oxide (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

  • Step 2: Reductive Cyclization to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

    • Dissolve the purified 1-(2-aminophenylamino)-2-phenylethanol (1 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (3-4 equivalents) in small portions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude 2-phenyl-1,2,3,4-tetrahydroquinoxaline.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final product.

Characterization:

  • The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Derivatives

The 2-phenyl-1,2,3,4-tetrahydroquinoxaline scaffold has shown significant promise in the development of anticancer agents. Two key mechanisms of action that have been explored are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway. The following protocols outline standard assays to evaluate the efficacy of novel derivatives based on this scaffold.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (derivatives of 2-phenyl-1,2,3,4-tetrahydroquinoxaline) in the complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37 °C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules, a key process in cell division.

Materials:

  • Tubulin (lyophilized powder)

  • G-PEM buffer (General tubulin buffer with GTP)

  • Test compounds

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation:

    • Reconstitute the lyophilized tubulin in G-PEM buffer to a final concentration of 3-4 mg/mL. Keep on ice.

    • Prepare serial dilutions of the test compounds in G-PEM buffer.

  • Assay:

    • In a pre-warmed 96-well plate, add the test compounds at various concentrations.

    • Add the tubulin solution to each well to initiate the polymerization reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD at 340 nm) versus time.

    • The increase in absorbance corresponds to the rate of tubulin polymerization.

    • Compare the polymerization curves of the test compounds with the positive and negative controls.

    • Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of 2-phenyl-1,2,3,4-tetrahydroquinoxaline derivatives is often attributed to their interaction with critical cellular signaling pathways.

Inhibition of Tubulin Polymerization

As detailed in the protocol above, many quinoxaline derivatives have been found to inhibit tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.[2] By inhibiting this pathway, these compounds can reduce the expression of pro-survival genes and sensitize cancer cells to apoptosis.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Inflammation, Survival) Nucleus->Gene Promotes Transcription Inhibitor 2-Phenyl-1,2,3,4- tetrahydroquinoxaline Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

Structure-Activity Relationship (SAR) and Data Presentation

Key SAR Observations:

  • Substitution on the Phenyl Ring at C2: The electronic nature of substituents on the 2-phenyl ring can significantly influence activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, have been shown to enhance cytotoxic activity in some series.

  • Substitution on the Tetrahydroquinoxaline Core: Modifications on the nitrogen atoms and the benzo portion of the tetrahydroquinoxaline ring are critical. N-acylation or N-sulfonylation can modulate the compound's properties and target interactions. Methoxy groups on the benzo ring have been associated with increased potency in some colchicine binding inhibitors.[1]

  • Stereochemistry at C2: The stereochemistry of the chiral center at the C2 position can be crucial for biological activity. Enantiomerically pure compounds often exhibit significantly different potencies, highlighting the importance of stereoselective synthesis.

Table 1: Anticancer Activity of Representative Quinoxaline and Tetrahydroquinoline Derivatives

CompoundScaffoldModificationsTarget Cell LineIC₅₀ (µM)Reference
Compound A Quinoxaline2,3-diphenylHeLa>10[5]
Compound B Quinoxaline2,3-difuranylHeLa1.5[5]
Compound C Tetrahydroquinoline4-acetamido-2-methylHeLa13.15[6]
Compound D TetrahydroquinoxalineN-sulfonamideHT-29Moderate to Strong[1]

This table presents data from related scaffolds to illustrate general SAR principles due to the lack of a consolidated table for the specific 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold.

Conclusion and Future Directions

The 2-phenyl-1,2,3,4-tetrahydroquinoxaline scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. Its synthetic accessibility and the potential for multi-point functionalization allow for the creation of large and diverse compound libraries for high-throughput screening. The demonstrated activity of its derivatives as anticancer agents, particularly through mechanisms such as tubulin polymerization inhibition and NF-κB pathway modulation, underscores its therapeutic potential.

Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. The generation of comprehensive structure-activity relationship data, including the investigation of stereochemical effects, will be crucial for the rational design of more potent and selective drug candidates. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate their optimization and clinical development. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on or advance their drug discovery programs centered on this remarkable scaffold.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed.
  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. ScienceDirect.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.
  • 2-Phenyl-1,2,3,4-tetrahydroisoquinoline|CAS 3340-78-1. Benchchem.
  • Structure-Activity Relationship (SAR)
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin.
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.
  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymeriz
  • 2-Phenyl-1,2,3,4-tetrahydroquinoxaline 95 5021-47-6. Sigma-Aldrich.
  • Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling p

Sources

Topic: The 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Scaffold as a Platform for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Cancer Research Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in compounds with diverse biological activities. The quinoxaline and its reduced form, tetrahydroquinoxaline, represent one such class.[1] These nitrogen-containing heterocyclic systems are central to a wide array of pharmacologically active agents, demonstrating antibacterial, antiviral, and notably, anticancer properties.[1] The 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (C₁₄H₁₄N₂) is a foundational structure within this family, embodying the core scaffold that has been elaborated upon to generate potent anticancer agents.[2]

This guide, designed for researchers and drug development scientists, explores the application of the 2-phenyl-1,2,3,4-tetrahydroquinoxaline scaffold in cancer research. While research on the parent compound is nascent, extensive studies on its derivatives provide a clear blueprint for its potential. We will delve into the established mechanisms of action, provide detailed protocols for evaluating new derivatives, and offer insights into the causality behind experimental design, empowering research teams to effectively explore this promising chemical space.

Section 1: Core Mechanisms of Anticancer Activity

Derivatives built upon the tetrahydroquinoxaline scaffold exert their anticancer effects through a variety of mechanisms, often by interfering with critical cellular processes that are hallmarks of cancer. Understanding these pathways is fundamental to designing effective experiments and interpreting results.

Induction of Apoptosis (Programmed Cell Death)

A primary mechanism by which quinoxaline derivatives eliminate cancer cells is by inducing apoptosis.[3] Unlike necrosis, apoptosis is a controlled, non-inflammatory process crucial for tissue homeostasis. Compounds based on this scaffold have been shown to initiate apoptosis through both intrinsic and extrinsic pathways.

Key Molecular Events:

  • Morphological Changes: Treated cells exhibit characteristic apoptotic features, including nuclear disintegration and chromatin fragmentation.[4]

  • Modulation of Regulatory Proteins: Activity is often mediated by the upregulation of pro-apoptotic proteins like p53 and p21 and the downregulation of anti-apoptotic proteins such as Bcl-2.[3]

  • Caspase Activation: The execution phase of apoptosis is carried out by caspases. Quinoxaline derivatives can suppress pro-survival pathways that inhibit caspase activity.[5]

A proposed pathway for apoptosis induction is illustrated below.

G cluster_0 Cellular Insult cluster_1 Signaling Cascade cluster_2 Execution Phase cluster_3 Cellular Outcome Compound Quinoxaline Derivative p53 p53/p21 Upregulation Compound->p53 Bcl2 Bcl-2 Downregulation Compound->Bcl2 Mito Mitochondrial Dysfunction p53->Mito pro-apoptotic signaling Bcl2->Mito inhibition removed Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of apoptosis induced by quinoxaline derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. Quinoxaline derivatives have been shown to interrupt this cycle, preventing cancer cells from dividing.[6]

Causality: By arresting the cell cycle at specific checkpoints, typically the G1, S, or G2/M phase, these compounds provide the cell with time to either repair DNA damage or commit to apoptosis if the damage is too severe.[6][7] This mechanism is particularly valuable as it can halt tumor growth directly. For example, some derivatives cause a significant disruption in the cell cycle profile, leading to arrest at the G2/M phase boundary.[8]

Inhibition of Key Oncogenic Kinases

Many cancers are driven by hyperactive protein kinases that promote cell growth and survival. The quinoxaline scaffold has proven to be an effective template for designing potent kinase inhibitors.

  • EGFR/VEGFR2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are critical targets in cancer therapy. EGFR drives cell proliferation, while VEGFR2 promotes angiogenesis (the formation of new blood vessels that supply tumors). Certain N-allyl quinoxaline derivatives show potent, dual-inhibitory activity against both EGFR and VEGFR2, with IC₅₀ values in the nanomolar range.[7][9][10] This dual-action is highly desirable, as it simultaneously attacks the tumor cells and their blood supply.

G cluster_0 Receptor Level cluster_1 Inhibitor cluster_2 Downstream Pathways cluster_3 Tumor Outcome EGFR EGFR Prolif Proliferation Signaling EGFR->Prolif VEGFR2 VEGFR2 Angio Angiogenesis Signaling VEGFR2->Angio Compound Quinoxaline Derivative Compound->EGFR blocks Compound->VEGFR2 blocks Growth Tumor Growth Inhibition Prolif->Growth Angio->Growth

Caption: Mechanism of dual EGFR/VEGFR2 inhibition by quinoxaline derivatives.

  • Other Targets: Beyond EGFR/VEGFR, derivatives have been developed to inhibit other key enzymes like Topoisomerase II, which is essential for DNA replication, and Transglutaminase 2 (TGase 2), an enzyme involved in pro-survival and anti-apoptotic signaling.[5][6]

Section 2: Experimental Protocols for Compound Evaluation

A systematic, multi-step approach is required to validate the anticancer potential of a novel 2-phenyl-1,2,3,4-tetrahydroquinoxaline derivative. The following protocols provide a robust framework for this evaluation.

G Start Synthesized Compound Step1 Protocol 2.1: In Vitro Cytotoxicity (MTT/SRB Assay) Start->Step1 Step2 Protocol 2.2: Apoptosis Analysis (Annexin V/PI) Step1->Step2 If IC50 is potent Step3 Protocol 2.3: Cell Cycle Analysis (PI Staining) Step1->Step3 If IC50 is potent Step4 Protocol 2.4: Kinase Inhibition Assay Step2->Step4 If apoptosis is confirmed Step3->Step4 End Lead Compound Identification Step4->End

Caption: Experimental workflow for evaluating novel anticancer compounds.

Protocol 2.1: In Vitro Cytotoxicity Assessment (SRB Assay)

Rationale: The first step is to determine if the compound has a cytotoxic (cell-killing) effect on cancer cells and to quantify its potency via the IC₅₀ value (the concentration required to inhibit 50% of cell growth). The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content.[11]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[1][4]

  • Normal cell line for selectivity check (e.g., WISH or MCF-10A).[7][10]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).[12]

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Trichloroacetic acid (TCA), cold.

  • SRB solution (0.4% w/v in 1% acetic acid).

  • 10 mM Tris base solution.

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the values and determine the IC₅₀ using non-linear regression analysis.

Protocol 2.2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

Rationale: To confirm that cytotoxicity is due to apoptosis, we use Annexin V-FITC and Propidium Iodide (PI) dual staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membranes (late apoptosis or necrosis). This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Test compound at 1x and 2x its IC₅₀ concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the vehicle control and the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1x Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V-/PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells.

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This protocol determines at which phase of the cell cycle the compound induces arrest. PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.[14]

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Test compound at its IC₅₀ concentration.

  • Cold 70% ethanol.

  • PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.2 for 24 hours.

  • Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of the PBS/RNase A/PI staining solution. The RNase A is critical to ensure that only DNA, not double-stranded RNA, is stained.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Section 3: Data Presentation and Interpretation

Table 1: Example Cytotoxicity Data (IC₅₀ Values)

This table format allows for a quick comparison of a compound's potency and selectivity across different cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)[6][7][8]Normal Cell LineIC₅₀ (µM)[7]Selectivity Index (SI)¹
Derivative 8c HCT-116 (Colon)2.5WI-38> 100> 40
MCF-7 (Breast)9.0WI-38> 100> 11.1
HepG2 (Liver)9.8WI-38> 100> 10.2
Derivative 7j HCT-116 (Colon)26.75---
N-allyl 8 A549 (Lung)0.86MCF-10A> 100> 116
MCF-7 (Breast)1.06MCF-10A> 100> 94

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates better cancer cell-specific toxicity.

Conclusion and Future Directions

The 2-phenyl-1,2,3,4-tetrahydroquinoxaline scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The extensive body of research on its derivatives has established clear mechanisms of action, including the induction of apoptosis, cell cycle arrest, and potent inhibition of key oncogenic kinases like EGFR and VEGFR2.[3][7][9][10]

The protocols outlined in this guide provide a validated, logical workflow for the initial screening and mechanistic elucidation of new compounds based on this scaffold. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can efficiently identify lead candidates for further preclinical development. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as exploring novel drug delivery systems to improve in vivo efficacy and reduce potential off-target effects.

References

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved January 22, 2026, from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024, November 8). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]

  • Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (2013, August). PubMed. Retrieved January 22, 2026, from [Link]

  • LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020, May 19). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. (2004, July 20). PubMed. Retrieved January 22, 2026, from [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. (2021, January 8). PubMed. Retrieved January 22, 2026, from [Link]

  • LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells. (2021, September 1). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • (PDF) N -allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. (2024, March 18). ResearchGate. Retrieved January 22, 2026, from [Link]

  • New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

"experimental procedure for biological evaluation of tetrahydroquinoxalines"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Procedure for the Biological Evaluation of Tetrahydroquinoxalines

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Foreword: A Strategic Approach to Unlocking Tetrahydroquinoxaline Potential

The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a remarkable breadth of biological activities.[1][2][3] Derivatives have demonstrated potential as anticancer, antimicrobial, and neuroprotective agents, among other therapeutic applications.[4][5][6] The critical challenge for the drug discovery scientist is not if a novel tetrahydroquinoxaline analog possesses biological activity, but how to efficiently and logically elucidate its specific therapeutic potential.

This guide deviates from a simple list of procedures. Instead, it presents a strategic, tiered experimental workflow. We begin with broad, high-throughput screens to establish a foundational activity profile—cytotoxicity and antimicrobial action. These initial results then dictate the subsequent, more resource-intensive investigations into specific mechanisms of action, such as neuroprotection or targeted anticancer pathways. This "funnel-down" approach ensures that research efforts are focused on the most promising candidates, maximizing efficiency and accelerating the path from synthesis to lead optimization.

I. The Initial Screening Cascade: A Triage System for Novel Compounds

The first step in evaluating a new chemical entity is to understand its fundamental interaction with biological systems. We employ a parallel screening approach to rapidly assess general cytotoxicity and broad-spectrum antimicrobial activity. This initial triage is crucial for two reasons:

  • Identifies Primary Activity: It quickly flags compounds with potent antiproliferative or antimicrobial effects.

  • Informs Concentration Ranges: It establishes a working concentration range for subsequent, more sensitive assays, preventing misleading results due to overt toxicity.

G cluster_start Start Point cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary / Mechanistic Assays cluster_tier3 Tier 3: In Vivo Evaluation start Novel Tetrahydroquinoxaline (THQ) Compound Library cytotoxicity Protocol 1: General Cytotoxicity Screen (e.g., MTT Assay) start->cytotoxicity Parallel Evaluation antimicrobial Protocol 2: Antimicrobial Screen (e.g., MIC Assay) start->antimicrobial Parallel Evaluation anticancer Anticancer Pathway Analysis (Apoptosis, Cell Cycle) cytotoxicity->anticancer If Potent & Selective neuro Protocol 3: Neuroprotection Assay (Oxidative Stress Model) cytotoxicity->neuro If Low Toxicity mbc MBC Determination antimicrobial->mbc If Low MIC invivo Protocol 4: Preliminary In Vivo Toxicity & Efficacy anticancer->invivo Promising Candidate neuro->invivo Promising Candidate mbc->invivo Promising Candidate

II. Protocol 1: General Cytotoxicity Assessment

Causality and Scientific Rationale: Cytotoxicity screening is the cornerstone of early-stage drug discovery.[7][8] It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells.[7] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells. By exposing cancer cell lines and a non-cancerous control line to a range of compound concentrations, we can determine the IC₅₀ (half-maximal inhibitory concentration), a key indicator of antiproliferative potency.[7] The inclusion of a non-cancerous cell line (e.g., HEK293) is critical for establishing a selectivity index, distinguishing broad cytotoxic agents from potentially specific anticancer candidates.

Step-by-Step Methodology: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) to ~80% confluency.

    • Trypsinize and resuspend cells in a complete growth medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each tetrahydroquinoxaline derivative in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity Profile
Compound IDCancer Cell Line 1 (HCT-116) IC₅₀ (µM)Cancer Cell Line 2 (MCF-7) IC₅₀ (µM)Normal Cell Line (HEK293) IC₅₀ (µM)Selectivity Index (SI)*
THQ-00115.222.5> 100> 6.5
THQ-0022.13.545.821.8
Doxorubicin0.81.15.36.6

*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI value is desirable.

III. Protocol 2: Antimicrobial Activity Assessment

Causality and Scientific Rationale: The quinoxaline core is present in several antimicrobial agents, making this a critical activity to screen for in novel derivatives.[5][9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[12] This quantitative assay provides a clear endpoint and is suitable for high-throughput screening against a panel of clinically relevant bacteria and fungi, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

Step-by-Step Methodology: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.[11]

  • Compound Dilution in 96-Well Plate:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well round-bottom plate.[13]

    • In well 1, add 200 µL of the test compound solution (prepared in MHB at twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[13]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • The final concentrations of the compound will now be half of the initial serial dilution concentrations.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Data Presentation: Antimicrobial Profile
Compound IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
THQ-001> 128> 12864
THQ-00381632
Vancomycin1> 128> 128
Ciprofloxacin0.50.015> 128

IV. Protocol 3: Neuroprotective Activity Assessment

Causality and Scientific Rationale: Given that related heterocyclic compounds have shown neuroprotective properties, this is a valuable secondary screen for tetrahydroquinoxalines that exhibit low general cytotoxicity.[6][14] Neurodegenerative diseases are often linked to oxidative stress and subsequent neuronal cell death.[15][16] An effective in vitro model simulates this condition by exposing a neuronal cell line (e.g., SH-SY5Y) to an oxidative insult, such as hydrogen peroxide (H₂O₂). A potential neuroprotective compound is evaluated for its ability to rescue the cells from this H₂O₂-induced death. Cell viability is again measured using the MTT assay, where a higher absorbance value in the presence of the compound indicates a protective effect.

G

Step-by-Step Methodology: H₂O₂-Induced Oxidative Stress Assay
  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Prepare non-toxic concentrations of the tetrahydroquinoxaline compounds (as determined from Protocol 1) in a cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds.

    • Incubate for 2-4 hours to allow for compound uptake.

  • Oxidative Challenge:

    • Prepare a fresh solution of H₂O₂ in a serum-free medium. The optimal concentration must be predetermined to induce ~50% cell death (typically 100-300 µM).

    • Add the H₂O₂ solution to the wells containing the pre-treated cells.

    • Include controls: untreated cells, cells treated with H₂O₂ only, and cells treated with compound only.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Perform the MTT assay as described in Protocol 1 (Steps 3 and 4) to quantify cell viability.

Data Presentation: Neuroprotective Efficacy
Compound IDConcentration (µM)Cell Viability vs. H₂O₂ Control (%)
Control-100.0 ± 5.2
H₂O₂ only200 µM48.5 ± 3.1
THQ-0011085.7 ± 4.5
THQ-0041062.1 ± 6.8

V. Preliminary In Vivo Evaluation: Acute Toxicity

Causality and Scientific Rationale: In vitro assays provide essential data on a compound's activity at the cellular level, but they cannot predict its behavior in a complex, whole organism.[17] An in vivo acute toxicity study is a mandatory early step in preclinical safety assessment to determine the potential adverse effects of a single high dose of a new drug candidate.[18][19] This study helps identify the maximum tolerated dose (MTD) and potential target organs for toxicity.[20] Typically performed in rodents, the results are crucial for designing subsequent efficacy and repeated-dose toxicity studies.

G

Step-by-Step Methodology: Acute Toxicity Study in Mice
  • Animal Acclimatization and Grouping:

    • Use healthy young adult mice (e.g., Swiss albino), 6-8 weeks old.

    • Acclimatize animals for at least 7 days under standard laboratory conditions.

    • Randomly assign animals to groups (e.g., 5 animals per sex per group).

  • Dose Formulation and Administration:

    • Formulate the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in water).

    • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).

    • Include a vehicle control group. Doses should be selected based on a preliminary dose range-finding study.

  • Post-Dosing Observation:

    • Observe animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, respiration, convulsions).

    • Record observations daily for a total of 14 days.

    • Measure body weight just before dosing and at regular intervals (e.g., day 7 and day 14).

    • Record any instances of mortality.

  • Terminal Procedures:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) to identify any visible organ abnormalities.

  • Data Analysis:

    • Analyze data on mortality, clinical signs, and body weight changes.

    • Determine the Maximum Tolerated Dose (MTD) or calculate the approximate LD₅₀ (lethal dose, 50%).

VI. References

  • Meker, S., Ganot, N., Tzubery, A., & Tshuva, E. Y. (2022). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Synthesis and antimicrobial activity of certain novel quinoxalines. (n.d.). ResearchGate. Available at: [Link]

  • Villalobos, C., et al. (1998). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Roy, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research. Available at: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Available at: [Link]

  • Singh, V., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Available at: [Link]

  • Zhang, T., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene. Available at: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (n.d.). ResearchGate. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]

  • Kryl'skii, E. D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie. Available at: [Link]

  • Astashkina, A., & Grainger, D. W. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceuticals. Available at: [Link]

  • Wlodarczyk, M., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports. Available at: [Link]

  • Stokes, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • A review on biological studies of quinoxaline derivatives. (2018). ResearchGate. Available at: [Link]

  • Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mathew, G. E., et al. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. (n.d.). ResearchGate. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Available at: [Link]

  • Al-Ouqaili, M. T. S., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance. Available at: [Link]

  • Ma, L., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Available at: [Link]

  • Stojkovic, G., et al. (2023). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Ferraro, E., & Calafiore, R. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Kovács, R., & Gáspár, R. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available at: [Link]

  • Xu, W., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. Available at: [Link]

  • Gahlot, U., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of the Korean Chemical Society. Available at: [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors from 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in the field of oncology. Their role as key regulators of cellular signaling pathways makes them prime candidates for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast landscape of heterocyclic chemistry, the quinoxaline scaffold has garnered significant attention as a "privileged" structure, frequently appearing in a wide range of biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of kinase inhibitors derived from the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline core structure.

This document will navigate through a logical drug discovery workflow, commencing with an analysis of the lead scaffold, proceeding to strategies for lead discovery and optimization, and culminating in detailed protocols for synthesis and comprehensive biological evaluation.

Part 1: Lead Discovery and Optimization Strategies

Scaffold Analysis: The 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Core

The 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold possesses several advantageous features for development as a kinase inhibitor. The tetrahydroquinoxaline core provides a rigid, three-dimensional structure that can orient substituents into the distinct pockets of a kinase active site. The phenyl group at the 2-position offers a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe interactions with the kinase. Furthermore, the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, a common interaction motif in kinase-inhibitor binding.

Lead Identification: A Rational Approach

While high-throughput screening (HTS) of compound libraries can identify initial hits, a more rational, structure-based approach is often more efficient.

  • Structure-Based Drug Design (SBDD): The wealth of publicly available crystal structures of kinases, many in complex with inhibitors, provides an invaluable resource for SBDD. By docking the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold into the ATP-binding site of a target kinase, researchers can predict binding modes and identify key interactions. This information can then guide the design of derivatives with improved potency and selectivity.

  • Fragment-Based Lead Discovery (FBLD): Smaller fragments of the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold can be screened for weak binding to the target kinase. Hits from this screen can then be "grown" or linked to generate more potent lead compounds.

Lead Optimization: Enhancing Potency and Drug-like Properties

Once an initial hit is identified, the process of lead optimization begins, with the goal of improving potency, selectivity, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: SAR studies involve the systematic modification of the lead compound and the evaluation of the resulting analogs for their biological activity. For the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold, modifications can be made to the phenyl ring, the tetrahydroquinoxaline core, and the nitrogen atoms. The data from these studies can be compiled into an SAR table to guide further optimization efforts.[1]

    Table 1: Representative SAR Data for Quinoxaline-Based Kinase Inhibitors

    CompoundR1 (Position 6/7)R2 (Phenyl Substituent)Target KinaseIC50 (nM)
    1a HHJNK3550
    1b OCH3HJNK3320
    1c H4-ClJNK3150
    1d OCH34-ClJNK385
    2a HHASK1>1000
    2b BrHASK1150
    2c H3-CF3ASK198
    2d Br3-CF3ASK130

    Data is illustrative and compiled from related quinoxaline kinase inhibitor studies to demonstrate SAR principles.[2][3]

  • Bioisosteric Replacement and Scaffold Hopping: These are powerful strategies in medicinal chemistry to improve the properties of a lead compound.

    • Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or ADME properties. For example, the phenyl group in the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target kinase.

    • Scaffold Hopping: This is a more drastic approach that involves replacing the core scaffold with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with significantly improved drug-like properties.

Part 2: Synthetic Protocol for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

This protocol describes a general method for the synthesis of the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold via the transfer hydrogenation of 2-phenylquinoxaline.

dot

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibitor Quinoxaline Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Sources

"in vitro assay protocol for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Profiling of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold

This guide provides a detailed, field-proven framework for conducting the initial in vitro characterization of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. The proposed workflow is designed to first establish a cytotoxicity profile, which is essential for determining appropriate concentration ranges for subsequent mechanistic assays. Following this, we detail protocols to investigate two of the most prominent activities associated with this scaffold: antioxidant capacity and neuroprotection against oxidative stress. This logical progression ensures that data is collected in a systematic and self-validating manner.

Experimental Workflow: A Three-Stage Characterization Cascade

A robust initial screening of any novel compound requires a logical progression from broad toxicity assessment to more specific, hypothesis-driven mechanistic studies. This ensures that observed effects in later assays are not simply artifacts of cytotoxicity and allows for the determination of a therapeutic window.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Advanced Characterization A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Cytotoxicity Profiling (MTT Assay) A->B Establish concentration range C Direct Antioxidant Activity (DPPH Assay) B->C Inform non-toxic concentrations D Cellular Neuroprotection Assay (Oxidative Stress Model) B->D Inform non-toxic concentrations E Target Identification, SAR Studies, In Vivo Models C->E D->E

Caption: Initial in vitro screening workflow for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Part 1: Cytotoxicity Profiling via MTT Assay

Expertise & Causality: Before assessing therapeutic potential, it is imperative to determine a compound's intrinsic toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity.[9][10] Viable cells with active mitochondrial succinate dehydrogenases cleave the tetrazolium ring of MTT, converting it from a yellow, soluble compound to a purple, insoluble formazan.[10] The amount of formazan produced, quantified spectrophotometrically, is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a critical parameter for gauging a compound's potency.[1][10] Establishing the IC₅₀ is essential for designing subsequent experiments with non-cytotoxic concentrations of the compound.

MTT_Principle cluster_cell Mitochondrion of Viable Cell Enzyme Succinate Dehydrogenase Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Enzyme Enters cell

Caption: DPPH radical scavenging by a hydrogen-donating antioxidant.

Protocol 2: DPPH Radical Scavenging Assay

2.1. Materials & Reagents:

  • 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (stock solution in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol (spectroscopic grade)

  • 96-well plates

2.2. Step-by-Step Methodology:

  • Preparation: Prepare a fresh 0.1 mM DPPH solution in methanol. Keep it in the dark.

  • Compound Dilution: Prepare serial dilutions of the test compound and the positive control (e.g., ascorbic acid) in methanol. A typical range is 1-100 µg/mL.

  • Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to different wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Controls: Prepare a "blank" (100 µL methanol + 100 µL methanol) and a "negative control" (100 µL methanol + 100 µL DPPH solution).

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

2.3. Data Analysis & Presentation:

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % Inhibition against compound concentration to determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

Compound Conc. (µg/mL)% Inhibition
115.2%
535.8%
1048.9%
2575.4%
5092.1%
EC₅₀ (µg/mL) ~10.5

Table 2: Example data for calculating DPPH scavenging activity and EC₅₀.

Part 3: Cellular Neuroprotection Assay (Oxidative Stress Model)

Expertise & Causality: Given the evidence that quinoxaline derivatives can possess neuroprotective properties, often linked to antioxidant and anti-inflammatory actions, a cell-based neuroprotection assay is a logical next step. [2][7]This protocol uses a neuronal-like cell line (e.g., PC12 or SH-SY5Y) and induces cell death via a potent oxidant, such as hydrogen peroxide (H₂O₂). The assay evaluates whether pre-treatment with 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can rescue the cells from this oxidative insult. A positive result suggests the compound may interfere with oxidative stress-induced cell death pathways, a key mechanism in neurodegenerative diseases. [2]

Protocol 3: H₂O₂-Induced Cell Death in PC12 Cells

3.1. Materials & Reagents:

  • PC12 cell line (or other suitable neuronal cell line)

  • Complete culture medium

  • 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (stock in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Reagents for the MTT assay (as described in Part 1)

  • 96-well plates

3.2. Step-by-Step Methodology:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay, e.g., 0.1 µM, 1 µM, 10 µM). Incubate for 2-4 hours.

  • Oxidative Insult: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (this concentration, e.g., 100-200 µM, must be optimized beforehand). Do not add H₂O₂ to the "normal control" wells.

  • Control Groups:

    • Normal Control: Cells + medium only.

    • H₂O₂ Control: Cells + medium + H₂O₂.

    • Test Groups: Cells + compound pre-treatment + H₂O₂.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: Perform the MTT assay as described in Protocol 1 to quantify cell viability in all wells.

3.3. Data Analysis & Presentation:

  • Normalize the data by setting the viability of the "Normal Control" to 100% and the "H₂O₂ Control" as the baseline for damage.

  • Calculate the % neuroprotection for each test concentration.

  • Present the data as a bar chart comparing the viability of the different treatment groups. A statistically significant increase in viability in the compound-treated groups compared to the H₂O₂ control indicates a neuroprotective effect.

Treatment GroupRelative Cell Viability (%)
Normal Control100 ± 5.2
H₂O₂ Control48 ± 4.1
H₂O₂ + 1 µM Cmpd65 ± 3.8*
H₂O₂ + 10 µM Cmpd82 ± 5.5**

Table 3: Example results from a neuroprotection assay. *p<0.05, **p<0.01 vs. H₂O₂ Control.

References

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]

  • Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry, 15(3), 188-196. Retrieved from [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (2025). ResearchGate. Retrieved from [Link]

  • ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. (n.d.). J-STAGE. Retrieved from [Link]

  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. (2015). PubMed. Retrieved from [Link]

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. (2021). PubMed. Retrieved from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI. Retrieved from [Link]

  • General synthesis procedure of novel antiproliferative quinoxaline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. Retrieved from [Link]

  • Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions. (2019). PubMed Central. Retrieved from [Link]

  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. (2022). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). PubMed Central. Retrieved from [Link]

  • Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. (n.d.). SciELO. Retrieved from [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, a key heterocyclic scaffold in medicinal chemistry.[1][2] The synthesis begins with the classic condensation of o-phenylenediamine and phenylglyoxal to form the 2-phenylquinoxaline intermediate. This is followed by a highly efficient catalytic transfer hydrogenation to yield the final target compound. The protocols are designed for laboratory scale-up (gram to multi-gram scale) and emphasize experimental rationale, process safety, and practical purification techniques suitable for drug development professionals.

Introduction and Synthetic Strategy

The 1,2,3,4-tetrahydroquinoxaline core is a privileged structure found in numerous biologically active compounds, making it a valuable building block for drug discovery programs.[1] Developing a reliable and scalable synthesis for substituted analogs, such as 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, is crucial for advancing these programs. While several synthetic routes exist, many are not amenable to large-scale production due to harsh conditions, expensive reagents, or complex purification procedures.[3][4]

The strategy outlined herein was selected for its operational simplicity, use of readily available starting materials, and high yields. It follows a logical two-step sequence:

  • Step 1: Quinoxaline Formation. A condensation reaction between o-phenylenediamine and an α-dicarbonyl compound (phenylglyoxal) to form the aromatic 2-phenylquinoxaline intermediate. This is a well-established and high-yielding transformation.[5][6]

  • Step 2: Heterocycle Reduction. A catalytic transfer hydrogenation of the 2-phenylquinoxaline using sodium formate as a safe and easy-to-handle hydrogen source. This method avoids the need for high-pressure hydrogenation equipment, making it particularly suitable for standard laboratory settings.[7][8]

This approach provides a dependable pathway to the target molecule with straightforward work-up and purification procedures at each stage.

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Transfer Hydrogenation OPD o-Phenylenediamine Intermediate 2-Phenylquinoxaline OPD->Intermediate Toluene, rt PG Phenylglyoxal PG->Intermediate Product 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Intermediate->Product Aq. HOAc/NaOAc, 80 °C H_Source Sodium Formate (H-Donor) H_Source->Product Catalyst [Cp*IrCl2]2 / Ligand Catalyst->Product

Diagram 1: Overall Two-Step Synthetic Strategy

Part I: Scale-Up Synthesis of 2-Phenylquinoxaline (Intermediate)

Principle and Rationale

The formation of the quinoxaline ring system is achieved through the cyclocondensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5][9] This reaction is highly efficient and often proceeds smoothly at room temperature. Toluene is selected as the solvent for this protocol; while the reaction can work in other solvents like ethanol, toluene offers the advantage of being easily removed under reduced pressure and is suitable for larger-scale work. The reaction is typically clean, and the product can often be isolated in high purity by simple filtration after precipitation or recrystallization.

Materials and Equipment
Reagent/MaterialM.W.CAS No.Notes
o-Phenylenediamine108.1495-54-5Toxic/Mutagen . Handle with appropriate PPE.
Phenylglyoxal (monohydrate)152.151074-12-0Can be used as the monohydrate directly.
Toluene92.14108-88-3Anhydrous grade recommended but not essential.
Ethanol46.0764-17-5For recrystallization.
  • Equipment: 2L three-neck round-bottom flask, mechanical stirrer, dropping funnel, nitrogen inlet, condenser, and standard laboratory glassware.

Detailed Experimental Protocol
  • Reactor Setup: Assemble the 2L flask with a mechanical stirrer, dropping funnel, and nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: Charge the flask with o-phenylenediamine (108.1 g, 1.0 mol, 1.0 equiv.) and toluene (800 mL). Stir the mixture under a nitrogen atmosphere until the diamine is fully dissolved.

  • Substrate Addition: Dissolve phenylglyoxal monohydrate (152.2 g, 1.0 mol, 1.0 equiv.) in toluene (200 mL). Add this solution to the dropping funnel.

  • Reaction: Add the phenylglyoxal solution dropwise to the stirred o-phenylenediamine solution over approximately 30-45 minutes. The reaction is mildly exothermic; maintain the internal temperature below 35 °C with a water bath if necessary.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-3 hours.[9]

  • Work-up and Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. The product will begin to precipitate. Cool the slurry in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene (2 x 50 mL). The crude product can be further purified by recrystallization from hot ethanol to yield bright yellow needles.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 185-195 g (90-95%).

    • Characterization: Melting point: 95-97 °C.

Part II: Scale-Up Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Principle and Rationale

The reduction of the quinoxaline ring to a tetrahydroquinoxaline is achieved via catalytic transfer hydrogenation. This method is advantageous for scale-up as it utilizes a stable, solid hydrogen donor (sodium formate) and operates at atmospheric pressure, mitigating the risks associated with high-pressure hydrogen gas.[8] The reaction employs a highly efficient iridium catalyst, [Cp*IrCl₂]₂, which, when paired with a suitable ligand in an aqueous buffer, facilitates the selective reduction of the pyrazine ring.[8] The reaction is driven to completion by heating, and the final product is isolated after a standard basic work-up and purification.

Materials and Equipment
Reagent/MaterialM.W.CAS No.Notes
2-Phenylquinoxaline206.25704-56-3From Part I.
bis[dichloro(η⁵-pentamethylcyclopentadienyl)iridium(III)]796.7812354-84-6Catalyst. Handle in small quantities.
N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide284.29N/AExample ligand. Other ligands can be used.[8]
Sodium Formate (HCOONa)68.01141-53-7Hydrogen donor.
Acetic Acid (Glacial)60.0564-19-7Corrosive.
Sodium Acetate (Anhydrous)82.03127-09-3
Potassium Hydroxide (KOH)56.111310-58-3Corrosive.
Diethyl Ether74.1260-29-7Flammable solvent for extraction.
  • Equipment: 3L round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, and equipment for liquid-liquid extraction and column chromatography.

Detailed Experimental Protocol
  • Buffer Preparation: Prepare a 5 M aqueous solution of HOAc/NaOAc by dissolving sodium acetate (205 g, 2.5 mol) in water (300 mL) and then carefully adding glacial acetic acid (150 mL, 2.5 mol) and topping up with water to a final volume of 500 mL. The pH should be approximately 5.5.

  • Reactor Setup: To the 3L flask, add a magnetic stir bar (or set up for mechanical stirring), 2-phenylquinoxaline (103.1 g, 0.5 mol, 1.0 equiv.), and sodium formate (170 g, 2.5 mol, 5.0 equiv.).

  • Catalyst Loading: In a separate vial, pre-mix the iridium catalyst [Cp*IrCl₂]₂ (1.0 g, 1.25 mmol, 0.25 mol%) and the ligand (0.85 g, 3.0 mmol, 0.6 mol%).

  • Reaction: Add the HOAc/NaOAc buffer solution (500 mL) to the flask, followed by the catalyst/ligand pre-mixture. Equip the flask with a condenser.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the 2-phenylquinoxaline spot. The reaction is typically complete in 10-16 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature. Carefully basify the mixture to a pH > 10 by the slow addition of a concentrated aqueous solution of KOH. Caution: This neutralization is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as a solid.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel (e.g., gradient elution with Hexanes:Ethyl Acetate). For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is preferable.

    • Expected Yield: 92-99 g (88-94%).

    • Characterization: Melting point: 94-99 °C. The product is a solid.

Process Safety and Scale-Up Considerations

  • Toxic Reagents: o-Phenylenediamine is a suspected mutagen and is toxic. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exotherms: The initial condensation reaction can be mildly exothermic. For scales larger than presented here, controlled addition via a pump and jacketed reactor cooling is recommended. The neutralization with KOH is also significantly exothermic and requires slow addition and efficient cooling.

  • Catalyst Handling: The iridium catalyst is expensive and used in small quantities. Ensure accurate weighing and complete transfer.

  • Purification at Scale: While flash chromatography is effective at the lab scale, it becomes impractical for multi-kilogram production. Developing a robust crystallization procedure for both the intermediate and the final product is a critical step for industrial scale-up. This minimizes solvent waste and is more cost-effective.

Experimental Workflow and Data Summary

cluster_prep cluster_synthesis cluster_workup cluster_analysis prep_reagents Weigh Reactants (o-PD, Phenylglyoxal) step1 Step 1: Condensation - Add Phenylglyoxal to o-PD - Stir at RT, 2-3h prep_reagents->step1 prep_catalyst Prepare Catalyst Mix (Ir-dimer, Ligand) step2 Step 2: Reduction - Combine Intermediate, H-Donor, Cat. - Heat to 80°C, 10-16h prep_catalyst->step2 prep_buffer Prepare HOAc/NaOAc Buffer prep_buffer->step2 workup1 Step 1 Work-up - Concentrate Toluene - Filter & Wash Solid step1->workup1 workup2 Step 2 Work-up - Cool & Basify with KOH - Extract with Ether/EtOAc step2->workup2 purify1 Step 1 Purification - Recrystallize from Ethanol - Dry under Vacuum workup1->purify1 analysis1 Intermediate Analysis (TLC, m.p., Yield) purify1->analysis1 purify2 Step 2 Purification - Column Chromatography or - Recrystallization workup2->purify2 analysis2 Final Product Analysis (TLC, m.p., NMR, Yield) purify2->analysis2 analysis1->step2 Use Purified Intermediate

Diagram 2: Detailed Experimental Workflow

Data Summary Table
StepReactionKey ReagentsSolventTemp.TimeTypical YieldPurification Method
1Condensationo-Phenylenediamine, PhenylglyoxalTolueneRT2-3 h90-95%Recrystallization (Ethanol)
2Transfer Hydrogenation2-Phenylquinoxaline, Sodium Formate, [Cp*IrCl₂]₂Aq. HOAc/NaOAc80 °C10-16 h88-94%Chromatography / Recrystallization

References

  • Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. National Institutes of Health (NIH). Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • Synthesis of tetrahydroquinoxalines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. ACS Publications. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. Available at: [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Royal Society of Chemistry. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). Available at: [Link]

  • One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][7][9][10]thiadiazole-4,5-diamine. ACG Publications. Available at: [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. ijcce.ac.ir. Available at: [Link]

  • Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

  • New synthesis of a late-stage tetracyclic key intermediate of lumateperone. National Institutes of Health (NIH). Available at: [Link]

  • Another method for synthesizing 1,2,3,4‐tetrahydroquinoxaline... ResearchGate. Available at: [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. This document offers practical, field-proven insights to overcome common challenges encountered during the synthesis and purification of this important heterocyclic scaffold.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My final product is an oil or a low-melting solid, but the literature reports a crystalline solid with a melting point of 94-99 °C. What is the likely cause and how can I fix it?

Answer:

The presence of residual solvent or impurities is the most common reason for a depressed melting point and oily appearance. 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a solid at room temperature. The primary culprits are often:

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., ethanol, methanol, toluene, or ethyl acetate) can become trapped in the product matrix.

  • Unreacted Starting Materials: Incomplete reduction of 2-phenylquinoxaline will lead to its presence in the final product.

  • By-products: Side reactions during the synthesis can generate impurities that interfere with crystallization.

Troubleshooting Workflow:

  • Initial Assessment (TLC): Perform a Thin Layer Chromatography (TLC) analysis of your product. Use a suitable mobile phase, such as hexane:ethyl acetate (e.g., 7:3 or 8:2 v/v), to assess the purity. The presence of multiple spots indicates impurities. 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, being an aromatic compound, can be visualized under UV light (254 nm).[1]

  • Solvent Removal: Ensure all solvents have been thoroughly removed under reduced pressure. For high-boiling point solvents, heating the sample gently while under vacuum can be effective. However, be cautious of potential product degradation at elevated temperatures.

  • Purification Strategy Selection: Based on the nature of the impurities identified by TLC, select an appropriate purification method.

    • Recrystallization: This is the preferred method for obtaining highly pure crystalline material.

    • Column Chromatography: Effective for separating the desired product from impurities with different polarities.

    • Acid-Base Extraction: Useful for removing acidic or neutral impurities from the basic 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Question 2: I am struggling with recrystallizing my 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. It either oils out or the recovery is very low. What are the best practices for its recrystallization?

Answer:

Successful recrystallization depends critically on the choice of solvent and the cooling rate.[2]

Recommended Solvents: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, consider the following solvent systems:

  • Single Solvent Systems: Ethanol, methanol, or isopropanol.

  • Mixed Solvent Systems: Ethanol/water or isopropanol/water.[3]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities and the formation of small, impure crystals or oils.[4] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Low Recovery:

  • Excess Solvent: Using too much solvent during dissolution will result in a significant portion of your product remaining in the mother liquor.

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you may lose a substantial amount. Ensure your filtration apparatus is pre-heated.

Question 3: My TLC analysis shows a significant amount of unreacted 2-phenylquinoxaline. How can I effectively remove this impurity?

Answer:

Unreacted 2-phenylquinoxaline is a common impurity if the reduction reaction has not gone to completion. Due to the structural similarity, separating it from the desired product can be challenging.

Purification Strategies:

  • Column Chromatography: This is often the most effective method. 2-phenylquinoxaline is less polar than 2-Phenyl-1,2,3,4-tetrahydroquinoxaline due to the presence of the two amine groups in the latter. Therefore, a mobile phase of intermediate polarity should allow for good separation on a silica gel column.

    Column Chromatography Protocol:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

    • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The less polar 2-phenylquinoxaline will elute first, followed by the more polar 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. Monitor the fractions by TLC.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Recrystallization: While less effective than chromatography if the impurity is present in large amounts, a carefully performed recrystallization can enrich the desired product. The solubility of 2-phenylquinoxaline and the tetrahydro-derivative in the chosen solvent will determine the efficiency of the separation.

Question 4: I observe a byproduct with a similar Rf to my product on the TLC plate. What could this be and how can I remove it?

Answer:

A byproduct with a similar polarity could be a partially reduced intermediate or an isomer. In the context of reducing quinoxalines, a potential byproduct is a dihydroquinoxaline derivative.

Identification and Removal:

  • Spectroscopic Analysis: If possible, isolate the byproduct and characterize it using NMR and Mass Spectrometry to confirm its structure.

  • Optimization of Chromatography: Fine-tuning the mobile phase in column chromatography can often resolve compounds with very similar polarities. Consider using a different solvent system, for example, dichloromethane/methanol, which may offer different selectivity.

  • Derivative Formation: In some challenging cases, it may be possible to selectively react either the product or the impurity to form a derivative with a significantly different polarity, allowing for easier separation. This is a more advanced technique and should be approached with caution.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure 2-Phenyl-1,2,3,4-tetrahydroquinoxaline?

A1: Pure 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a light yellow to yellow solid.[5] It has a reported melting point of 94-99 °C. Like many tetrahydroquinoxalines and other amino-containing heterocyclic compounds, it can be susceptible to air oxidation over time, which may lead to discoloration. For long-term storage, it is advisable to keep it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool, dry place.[5]

Q2: What are the common impurities I should expect from the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline via the reduction of 2-phenylquinoxaline?

A2: The most common impurities include:

  • Unreacted 2-phenylquinoxaline: Due to incomplete reduction.

  • Over-reduced products: While less common with milder reducing agents like sodium borohydride, stronger reducing agents could potentially lead to further reduction of the aromatic rings.

  • By-products from the reducing agent: For instance, when using sodium borohydride in an alcoholic solvent, borate esters can be formed as byproducts.[6] These are typically removed during the aqueous work-up.

  • Solvent adducts: Depending on the reaction conditions, the solvent may react with intermediates.

Q3: How can I use acid-base extraction to purify 2-Phenyl-1,2,3,4-tetrahydroquinoxaline?

A3: 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a basic compound due to the presence of the two nitrogen atoms in the heterocyclic ring. This property can be exploited for purification.

Acid-Base Extraction Protocol:

  • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic 2-Phenyl-1,2,3,4-tetrahydroquinoxaline will be protonated to form a water-soluble salt and move into the aqueous layer.

  • Separate the aqueous layer. Neutral impurities will remain in the organic layer.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the pH is basic. This will deprotonate the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, causing it to precipitate out of the aqueous solution.

  • Extract the now neutral product back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.

Q4: What are the key NMR spectroscopic features to confirm the identity and purity of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline?

  • ¹H NMR:

    • Aromatic Protons: Multiple signals in the aromatic region (typically ~6.5-7.5 ppm) corresponding to the protons on the phenyl ring and the benzene ring of the quinoxaline core.

    • CH Proton: A signal for the proton at the 2-position, adjacent to the phenyl group and a nitrogen atom, likely appearing as a multiplet.

    • CH₂ Protons: Signals for the methylene protons at the 3-position, which may appear as complex multiplets due to coupling with each other and the proton at the 2-position.

    • NH Protons: Two broad signals for the N-H protons, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Signals in the aromatic region for the carbon atoms of the two benzene rings.

    • A signal for the methine carbon at the 2-position.

    • A signal for the methylene carbon at the 3-position.

The absence of signals corresponding to the sp² carbons of the pyrazine ring of 2-phenylquinoxaline would be a good indicator of a successful reduction. The presence of extraneous peaks would indicate impurities.

III. Visualization and Data Presentation

Logical Workflow for Purification Strategy

The following diagram illustrates a decision-making process for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow start Crude 2-Phenyl-1,2,3,4- tetrahydroquinoxaline tlc TLC Analysis (e.g., Hexane:EtOAc 7:3) start->tlc single_spot Single Spot? tlc->single_spot multiple_spots Multiple Spots single_spot->multiple_spots No recrystallization Recrystallization (e.g., Ethanol/Water) single_spot->recrystallization Yes impurity_id Identify Impurities (Polarity Assessment) multiple_spots->impurity_id pure_product Pure Crystalline Product recrystallization->pure_product acid_base Acid-Base Extraction (for acidic/neutral impurities) impurity_id->acid_base Acidic/Neutral Impurities column Column Chromatography (for unreacted starting material and by-products) impurity_id->column Similar Polarity Impurities acid_base->column Further Purification column->recrystallization Final Polishing

Caption: Decision workflow for purifying 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Summary of Physical and Spectroscopic Data
PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂
Molecular Weight210.27 g/mol
AppearanceLight yellow to yellow solid[5]
Melting Point94-99 °C
Storage2-8°C, protect from light[5]

IV. References

  • Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2469.

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydroquinolines. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. Retrieved January 22, 2026, from

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,2,3,4-tetrahydroquinoline. Retrieved January 22, 2026, from [Link]

  • Aseries, A. A., & Katritzky, A. R. (2013). The synthesis of 2-arylquinoxaline derivatives. ARKIVOC, 2013(5), 167-178.

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient reduction of quinoxaline compounds using zinc chloride—sodium borohydride system. Retrieved January 22, 2026, from [Link]

  • Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • Wang, C., et al. (2020). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Nature Communications, 11(1), 1-9.

  • Söderberg, B. C. G. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(7), 8439-8485.

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydroquinoxalines. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 22, 2026, from [Link]

  • Reddit. (2018, August 7). What are the byproducts of reduction with borohydride? Retrieved January 22, 2026, from [Link]

  • Growing Science. (2013). The synthesis of 2-arylquinoxaline derivatives. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Retrieved January 22, 2026, from [Link]

  • National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved January 22, 2026, from [Link]

  • Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube. [Link]

  • PubMed. (2021, January 8). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinoxalines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing this important heterocyclic scaffold. Here, we address common side reactions, yield issues, and product instability through a series of troubleshooting guides and frequently asked questions. Our focus is on understanding the root cause of these issues and providing actionable, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during tetrahydroquinoxaline synthesis. Each entry details the potential causes and provides step-by-step protocols for diagnosis and resolution.

Q1: My reaction suffers from low yield. How can I identify the cause and improve the outcome?

Low yield is a common frustration that can originate from several factors, including suboptimal reaction conditions, incomplete conversion, or competing side reactions.[1][2] A systematic approach is crucial for diagnosis.

Potential Causes & Diagnostic Steps:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or a suboptimal catalyst.[3]

    • Troubleshooting Protocol: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots at regular intervals to determine the point at which the consumption of starting materials plateaus. If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.[3]

  • Suboptimal Reagents or Catalyst: The purity of starting materials is critical, and the choice of catalyst can dramatically influence reaction rates and yields.[1]

    • Troubleshooting Protocol:

      • Reagent Purity: Ensure the purity of the starting 1,2-diamine and the carbonyl compound or quinoxaline precursor. Impurities can poison catalysts or lead to side products.[1] If necessary, purify starting materials by recrystallization or chromatography.

      • Catalyst Screening: The choice of catalyst is highly dependent on the synthetic route (e.g., reductive amination vs. hydrogenation). For hydrogenation of quinoxalines, screen common catalysts like Pd/C, PtO₂, or Rh complexes.[4][5] For reductive cyclization, the choice of reducing agent is paramount (see Q3). It is often beneficial to screen a variety of catalysts and solvents to find the optimal conditions for your specific substrates.[1]

  • Formation of Side Products: The most common reason for low yield is the diversion of starting materials into unwanted side reactions. The primary culprits are oxidation to the corresponding quinoxaline and the formation of dimers or polymers.

    • Troubleshooting Protocol: Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the major byproducts. The mass and spectral data will provide clear indicators of whether oxidation or dimerization is the dominant side reaction. Once identified, refer to the specific troubleshooting questions below (Q2 and Q4).

Workflow for Diagnosing Low Yield

Below is a systematic workflow to guide your troubleshooting process.

G start Low Yield Observed check_completion Monitor Reaction by TLC/LC-MS. Is the starting material consumed? start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No side_products Analyze Crude Mixture by LC-MS/NMR. Are significant side products present? check_completion->side_products Yes solution_incomplete Solution: 1. Increase reaction time. 2. Increase temperature. 3. Screen alternative catalysts/solvents. [7] incomplete->solution_incomplete oxidation Side Product: Quinoxaline (m/z = product - 2 Da) side_products->oxidation Yes dimer Side Product: Dimer (m/z ≈ 2x reactant mass) side_products->dimer Yes overalkylation Side Product: Over-alkylation (Reductive Amination Route) side_products->overalkylation Yes no_side_products Problem: Degradation or Workup Loss side_products->no_side_products No solution_oxidation See Q2: Preventing Oxidation oxidation->solution_oxidation solution_dimer See Q4: Minimizing Dimerization dimer->solution_dimer solution_overalkylation See Q3: Controlling Over-alkylation overalkylation->solution_overalkylation solution_degradation Solution: 1. Lower reaction temperature. 2. Check pH stability. 3. Optimize workup/purification. no_side_products->solution_degradation

Caption: A troubleshooting workflow for diagnosing low yields.

Q2: My main impurity is the fully aromatic quinoxaline. How do I prevent this oxidation?

Causality: The oxidation process involves the loss of two hydrogen atoms from the dihydropyrazine ring. This is often facilitated by exposure to atmospheric oxygen, elevated temperatures, or the presence of oxidizing agents. The driving force is the gain in aromatic stabilization energy.

Prevention & Mitigation Strategies:

  • Inert Atmosphere: The most effective preventative measure is to exclude oxygen.

    • Protocol:

      • Degas all solvents thoroughly before use by bubbling with argon or nitrogen for 20-30 minutes.

      • Assemble the reaction glassware and flush with an inert gas (argon or nitrogen).

      • Maintain a positive pressure of inert gas throughout the reaction via a balloon or bubbler.

      • During workup, consider sparging aqueous layers with inert gas before extraction.

  • Control Reaction Temperature: Higher temperatures can accelerate oxidation. If the desired transformation allows, run the reaction at a lower temperature.

  • Minimize Exposure During Workup: The purification step is a point of high vulnerability.

    • Protocol:

      • Perform extractions and chromatography as quickly as possible.

      • When concentrating the product on a rotary evaporator, avoid heating the flask excessively.

      • Store the purified product under an inert atmosphere, preferably in a freezer, to inhibit slow oxidation over time.

Mechanism: Oxidation of Tetrahydroquinoxaline

The diagram below illustrates the two-step hydrogen abstraction that leads to the aromatic quinoxaline byproduct.

Caption: Oxidation of the desired product to an aromatic byproduct.

Q3: My synthesis is plagued by over-alkylation when using a reductive amination approach. How can I improve selectivity?

Reductive amination is a powerful method for synthesizing N-substituted tetrahydroquinoxalines. However, a common side reaction is over-alkylation, where the desired secondary amine product reacts again with the aldehyde/ketone starting material to form a tertiary amine.[7][8]

Causality: This issue arises when the reducing agent is not selective enough and can reduce both the intermediate iminium ion and the starting carbonyl compound, or when the newly formed secondary amine is more nucleophilic than the starting primary amine.[8]

Solutions Centered on Reducing Agent Selection:

The key to preventing over-alkylation is to use a mild reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound.[8][9]

Reducing AgentChemical FormulaTypical Conditions & SelectivityAdvantagesDisadvantages
Sodium Borohydride NaBH₄Methanol, neutral pHInexpensive, powerful.Low selectivity . Readily reduces aldehydes and ketones, often leading to alcohol byproducts and over-alkylation.[8][10]
Sodium Cyanoborohydride NaBH₃CNMethanol, pH 4-6High selectivity for iminium ions over carbonyls at acidic pH.[8][9]Highly toxic (generates HCN at low pH), requires careful pH control.
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, THF, AcOH (cat.)Excellent selectivity . Mild, effective for a wide range of substrates, non-toxic byproducts.[8][9] Often the reagent of choice.More expensive, moisture-sensitive.

Recommended Protocol (using STAB):

  • In a round-bottom flask under an inert atmosphere, dissolve the 1,2-diamine and the carbonyl compound (1.0-1.1 equivalents) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a catalytic amount of acetic acid (0.1-0.2 equivalents) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to control any initial exotherm.

  • Allow the reaction to stir at room temperature, monitoring by TLC or LC-MS until the intermediate imine is consumed.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Proceed with a standard aqueous workup and purification.

Reaction Pathway: Desired Product vs. Over-alkylation

This diagram shows how the initial product can react further to form an unwanted byproduct.

G Reactants Primary Amine + Aldehyde Imine Imine Intermediate Reactants->Imine - H₂O Product Desired Secondary Amine (Tetrahydroquinoxaline) Imine->Product + [H] (Reduction) SideImine Tertiary Iminium Ion Product->SideImine + Aldehyde - H₂O SideProduct Undesired Tertiary Amine (Over-alkylation Product) SideImine->SideProduct + [H] (Reduction)

Caption: Competing pathways in reductive amination synthesis.

Q4: I am observing high molecular weight impurities, possibly dimers or oligomers. What causes this and how can it be prevented?

The formation of dimeric or polymeric byproducts is often an issue in condensation reactions, particularly when reaction kinetics favor intermolecular reactions over the desired intramolecular cyclization.

Prevention & Mitigation Strategies:

  • High Dilution Conditions: The most effective strategy to favor intramolecular cyclization is to use high dilution. By significantly increasing the solvent volume, you decrease the probability of reactive intermediates encountering each other in solution.

    • Protocol: Run the reaction at a low concentration (e.g., 0.01-0.05 M). While this may require larger solvent volumes and potentially longer reaction times, it often dramatically improves the yield of the desired cyclic product.

  • Slow Addition of a Reagent: If high dilution is impractical for scale-up, a slow, controlled addition of one of the reagents can maintain a low instantaneous concentration of that reagent, thereby favoring the intramolecular pathway.

    • Protocol: Set up the reaction with one component (e.g., the 1,2-diamine) in the reaction flask. Add the second component (e.g., the dicarbonyl compound), dissolved in the reaction solvent, dropwise over several hours using a syringe pump.

  • Stoichiometric Control: Ensure that the stoichiometry between the 1,2-diamine and the dicarbonyl compound is as close to 1:1 as possible.[3] An excess of either component can promote polymerization.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to tetrahydroquinoxalines? A: Common methods include the hydrogenation of quinoxalines using catalysts like Pd/C, the cyclocondensation of an o-phenylenediamine with an α-hydroxyketone followed by reduction, and the reductive amination/cyclization of an o-nitroaniline derivative with a carbonyl compound.[5][11] Asymmetric syntheses have also been developed using chiral catalysts to produce enantiopure tetrahydroquinoxalines.[4][12]

Q: How should I store my purified tetrahydroquinoxaline to ensure its stability? A: Tetrahydroquinoxalines are prone to air oxidation.[6] For long-term storage, it is best to dissolve the compound in a degassed solvent, flush the vial with argon or nitrogen, seal it tightly, and store it in a freezer at -20°C. If storing as a solid, ensure it is in a tightly sealed vial with an inert atmosphere.

Q: What are the best analytical techniques to identify impurities in my sample? A: A combination of techniques is ideal. LC-MS is invaluable for identifying the molecular weights of byproducts, making it easy to spot oxidation (loss of 2 Da) or dimerization. ¹H NMR is excellent for structural confirmation and can reveal the presence of the aromatic quinoxaline byproduct through characteristic downfield aromatic signals. TLC with a UV lamp is a quick way to visualize the formation of the highly conjugated quinoxaline byproduct, which often appears as a distinct, UV-active spot.

References

  • Yamamura, T., et al. (Year). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Source Not Available.
  • Li, Y., et al. (n.d.). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Organic Chemistry Portal. Available at: [Link]

  • Barrows, T. H., et al. (1977). Studies on models for tetrahydrofolic acid. 7. Reactions and mechanisms of tetrahydroquinoxaline derivatives at the formaldehyde level of oxidation. Journal of the American Chemical Society. Available at: [Link]

  • You, H., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Kristoffersen, T., et al. (2022). Oxidation of dihydroquinoxalinones to quinoxalines. ResearchGate. Available at: [Link]

  • Myers, A. (n.d.). Reductive Amination. Myers Chem 115.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Ison, A. (n.d.). Reductive Amination. GSK.
  • Kolotilov, S. V., et al. (2026). Carbon-Coated Copper Catalysts for Pyridine Synthesis. ChemistryViews. Available at: [Link]

  • You, H., et al. (2023). Highly Enantioselective Synthesis of both Tetrahydroquinoxalines and Dihydroquinoxalinones via Rh-thiourea Catalyzed Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

  • Habib, M. S., & Rees, C. W. (1960). 676. The oxidation of 3-hydroxyquinoxaline-2-carboxyanilide and its N-methyl derivatives. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Shrivastava, A., & Gupta, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Tan, Y., et al. (2018). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/chemistry. Available at: [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? r/chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. ResearchGate. Available at: [Link]

  • Kim, I., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. ACS Catalysis. Available at: [Link]

  • Melhem, G. A., et al. (2004). Evaluation of 1,3-butadiene dimerization and secondary reactions in the presence and absence of oxygen. Journal of Hazardous Materials. Available at: [Link]

Sources

Technical Support Center: Optimization of Catalytic Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Overview of the Synthesis: Core Principles & Challenges

2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis is most commonly achieved via the catalytic hydrogenation or transfer hydrogenation of a 2-phenylquinoxaline precursor. This precursor is typically formed from the condensation of o-phenylenediamine and a phenyl-substituted α-dicarbonyl or α-haloketone compound.

While seemingly straightforward, the optimization of this process is critical for achieving high yield, purity, and, in the case of asymmetric synthesis, high enantioselectivity. Key challenges often revolve around catalyst selection, reaction kinetics, and suppression of side-product formation. This guide will address these challenges systematically.

Primary Synthetic Pathway: Condensation & Reduction

The most common laboratory-scale synthesis follows a two-step or one-pot sequence involving the initial formation of the quinoxaline ring followed by its reduction.

cluster_0 Step 1: Quinoxaline Formation cluster_1 Step 2: Reduction A o-Phenylenediamine C 2-Phenylquinoxaline A->C Condensation B Phenylglyoxal or 2-Bromoacetophenone B->C D 2-Phenyl-1,2,3,4- tetrahydroquinoxaline C->D Catalytic Hydrogenation

Caption: General two-step synthesis pathway.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Question 1: Why is my reaction yield consistently low?

Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or catalyst inefficiency.

  • Potential Cause A: Inefficient Catalyst System. The choice of catalyst and ligand is paramount. For transfer hydrogenation, systems like Iridium complexes paired with a suitable hydrogen donor (e.g., sodium formate) are highly effective.[1] For direct hydrogenation, Palladium on carbon (Pd/C) is a common choice but can be prone to deactivation.[2]

    • Troubleshooting Action:

      • Screen Catalysts: If using a standard catalyst like Pd/C with poor results, consider a more specialized system. Iridium-catalyzed transfer hydrogenation, for instance, often offers higher yields and milder reaction conditions.[3]

      • Verify Catalyst Loading: Ensure the catalyst loading is appropriate (typically 1-5 mol%). Too little catalyst leads to an incomplete reaction, while too much can sometimes promote side reactions and is not cost-effective.

      • Check Catalyst Quality: Ensure the catalyst has not expired or been improperly stored. Pd/C, for example, is sensitive to air and moisture.

  • Potential Cause B: Suboptimal Solvent and Temperature. Solvents play a crucial role in substrate solubility and catalyst activity. An Iridium-catalyzed asymmetric hydrogenation study demonstrated that switching from a toluene/dioxane mixture to ethanol could dramatically invert the enantioselectivity and impact yield.[3]

    • Troubleshooting Action:

      • Solvent Screening: Test a range of solvents. Protic solvents like ethanol or isopropanol are often effective for transfer hydrogenations, while aprotic solvents like THF, dioxane, or toluene may be better for other catalytic systems.

      • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C).[1] Conversely, if side products are observed, lowering the temperature may improve selectivity and overall yield of the desired product.

  • Potential Cause C: Incomplete Quinoxaline Formation (for one-pot reactions). In a one-pot synthesis starting from o-phenylenediamine, if the initial condensation to form the quinoxaline is incomplete, the overall yield of the final product will be low.

    • Troubleshooting Action:

      • Monitor Step 1: Use TLC or LC-MS to confirm the complete consumption of the starting diamine before initiating the reduction step.

      • Acid Catalysis: The condensation step is often catalyzed by a small amount of acid (e.g., acetic acid) to promote imine formation.[1] Ensure its presence if the reaction is slow.

Question 2: How can I prevent the formation of the quinoxaline byproduct?

The presence of the aromatic 2-phenylquinoxaline in your final product indicates either an incomplete reduction or re-oxidation of the desired tetrahydroquinoxaline.

  • Potential Cause A: Incomplete Reduction. The hydrogenation reaction may not have gone to completion.

    • Troubleshooting Action:

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the quinoxaline starting material is fully consumed.

      • Increase Hydrogen Pressure: For direct hydrogenation using H₂ gas, increasing the pressure (e.g., from 1 atm to 50 psi) can drive the reaction to completion.

      • Replenish Hydrogen Donor: In transfer hydrogenation, the hydrogen donor (e.g., formic acid, Hantzsch ester) is a stoichiometric reagent. Ensure it is present in sufficient excess (e.g., 5-10 equivalents).

  • Potential Cause B: Product Re-oxidation. Tetrahydroquinoxalines can be susceptible to air oxidation, especially during workup and purification, which regenerates the aromatic quinoxaline.[4] This is often catalyzed by residual metals or exposure to light and air.

    • Troubleshooting Action:

      • Inert Atmosphere Workup: Conduct the reaction workup and purification under an inert atmosphere (Nitrogen or Argon) where possible.

      • Minimize Air Exposure: Use degassed solvents for extraction and chromatography.

      • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete. Avoid letting the crude material sit exposed to air for extended periods.

Question 3: My asymmetric synthesis is resulting in poor enantioselectivity (low % ee). Why?

Achieving high enantioselectivity requires precise control over the catalytic environment.

  • Potential Cause A: Incorrect Catalyst/Ligand Combination. The chiral ligand is the source of stereochemical induction. Its compatibility with the metal center and the substrate is critical.

    • Troubleshooting Action:

      • Consult Literature: For asymmetric synthesis, it is crucial to use a well-established chiral catalyst system. Chiral Phosphoric Acids (CPAs) and various chiral ligands for Iridium and Rhodium have been reported to give high enantiomeric excess (% ee).[5][6]

      • Verify Ligand Purity: Ensure the chiral ligand used is of high optical purity.

  • Potential Cause B: Influence of Solvent and Additives. As demonstrated in the literature, the solvent can have a profound effect on the stereochemical outcome.[3] Additives like acids or bases can also influence the catalyst's active state.

    • Troubleshooting Action:

      • Systematic Screening: Perform a systematic screen of solvents (e.g., toluene, dioxane, ethanol, CH₂Cl₂) as this is a highly influential parameter.[3]

      • pH Control: In aqueous or protic media, the pH can be critical. For transfer hydrogenations using sodium formate, an acetic acid/sodium acetate buffer is often used to maintain an optimal pH around 5.5.[1]

start Problem: Low Enantioselectivity cat Is the catalyst/ligand validated for this reaction? start->cat solv Have you screened different solvents? cat->solv Yes res Systematically optimize conditions based on literature cat->res No, use a proven system add Are additives (acid/base) optimized? solv->add Yes solv->res No, screen solvents (e.g., Toluene vs. EtOH) add->res No, check pH or additive requirements add->res Yes

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

  • Q1: What is the best catalyst for this synthesis?

    • There is no single "best" catalyst, as the optimal choice depends on the specific goal (e.g., high yield, high enantioselectivity, cost-effectiveness). For general synthesis, Ir-catalyzed transfer hydrogenation is robust and high-yielding.[3] For large-scale synthesis where cost is a factor, simpler systems like Pd/C with H₂ might be preferred, provided they are optimized.

  • Q2: How can I monitor the reaction progress effectively?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the 2-phenylquinoxaline starting material (less polar) and the 2-phenyl-1,2,3,4-tetrahydroquinoxaline product (more polar). Staining with potassium permanganate can help visualize the product, which is susceptible to oxidation. For more precise monitoring, LC-MS is ideal.

  • Q3: What are the key safety considerations?

    • Hydrogen Gas: If using direct hydrogenation, handle H₂ gas with extreme care in a well-ventilated fume hood, using proper grounding to avoid static discharge.

    • Pyrophoric Catalysts: Catalysts like Raney Nickel or dry Pd/C can be pyrophoric. Do not expose the dry catalyst to air. Quench the catalyst carefully with water or ethanol after the reaction.

    • Solvents: Handle all organic solvents in a fume hood with appropriate personal protective equipment (PPE).

Data Presentation: Comparison of Catalytic Systems

The following table summarizes performance data from various literature reports for the synthesis of tetrahydroquinoxalines, illustrating the impact of the catalytic system.

Catalyst SystemHydrogen SourceSolventTemp (°C)Yield (%)Enantioselectivity (% ee)Reference
[Cp*IrCl₂]₂ / Chiral LigandHCOONaH₂O (pH 5.5)8097N/A (for racemic)[1]
Ir-Complex / Chiral LigandH₂ (50 atm)Toluene/Dioxane359193 (R)[3]
Ir-Complex / Chiral LigandH₂ (50 atm)EtOH359087 (S)[3]
Chiral Phosphoric Acid (CPA) / Hantzsch EsterHantzsch EsterToluene707068[5]
CoBr₂ / TerpyridineNH₃·BH₃N/AAmbientHighN/A (for general arenes)[7]

Validated Experimental Protocol

This protocol is a representative example of an Iridium-catalyzed transfer hydrogenation adapted from the literature.[1]

Objective: To synthesize 2-Phenyl-1,2,3,4-tetrahydroquinoxaline from 2-phenylquinoxaline.

Materials:

  • 2-Phenylquinoxaline (0.5 mmol, 103 mg)

  • [Cp*IrCl₂]₂ (2 mg, 2.5 µmol, 0.5 mol%)

  • N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide ligand (if used, ~6 µmol)

  • Sodium Formate (HCOONa) (340 mg, 5 mmol, 10 equiv.)

  • Acetic Acid / Sodium Acetate Buffer (5 M, 5 mL, pH ≈ 5.5)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a carousel reaction tube equipped with a magnetic stir bar, add 2-phenylquinoxaline (0.5 mmol), [Cp*IrCl₂]₂ (2 mg), and the ligand (if applicable).

  • Add sodium formate (340 mg).

  • Add the aqueous acetic acid/sodium acetate buffer solution (5 mL).

  • Seal the reaction tube (no degassing is necessary for this transfer hydrogenation).

  • Place the tube in a preheated reaction block at 80 °C and stir vigorously.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 10-12 hours).

  • Cool the reaction mixture to room temperature.

  • Basify the mixture by adding an aqueous solution of potassium hydroxide (KOH) until the pH is >10.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

References

  • Huang, J., Li, G., Yang, G., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 12, 4789-4793. Available at: [Link][5][6]

  • Li, Y., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. Available at: [Link][3]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 1455-1490. Available at: [Link][2]

  • Xu, G., Yang, G., Wang, Y., et al. (2019). Relay catalysis for more efficient and economical heterocycle synthesis. ResearchGate. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Available at: [Link][9]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Available at: [Link][7]

  • Bouzroura, S., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 23(9), 2337. Available at: [Link][10]

  • Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011). Another method for synthesizing 1,2,3,4‐tetrahydroquinoxaline... ResearchGate. Available at: [Link][11]

  • Schultz, H. P., & Wang, P. J. (1971). Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. Journal of Organic Chemistry, 36(12), 1753-1755. Available at: [Link][12]

Sources

Technical Support Center: Stereoselective Synthesis of Tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of tetrahydroquinoxalines (THQs). As a Senior Application Scientist, I have designed this guide to provide practical, field-tested advice to researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during the synthesis of these vital chiral N-heterocycles, which are core motifs in numerous bioactive molecules and pharmaceuticals.[1][2] This guide is structured in a question-and-answer format to directly tackle specific experimental issues, explaining the underlying chemical principles and offering actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address some of the most common and critical challenges in achieving high stereoselectivity in THQ synthesis.

Issue 1: Poor Enantioselectivity (Low % ee)

Question: I am performing an asymmetric hydrogenation of a 2-substituted quinoxaline, but my enantiomeric excess (% ee) is consistently low. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a frequent hurdle and can originate from several factors related to the catalyst, substrate, and reaction conditions. Let's break down the troubleshooting process.

Causality and Optimization Strategy:

The enantioselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The chiral catalyst must create a significantly favored pathway to one enantiomer.

  • Catalyst and Ligand Choice: The heart of stereocontrol lies in the catalyst-ligand system. Not all ligands are suitable for all substrates.

    • Insight: The electronic and steric properties of the quinoxaline substrate must be matched with the chiral ligand. For instance, electron-donating or withdrawing groups on the quinoxaline ring can influence its coordination to the metal center.[3][4]

    • Troubleshooting:

      • Screen Ligands: If using a metal catalyst (e.g., Rhodium, Iridium, Ruthenium), screen a panel of chiral phosphine or diamine ligands with varying steric bulk and electronic properties.[1]

      • Consider Organocatalysis: For certain substrates, a chiral Brønsted acid, such as a phosphoric acid derivative, might offer a better alternative, particularly in transfer hydrogenation reactions using a Hantzsch ester.[1][5]

  • Solvent Effects: The solvent can dramatically influence the catalyst's conformation and the stability of the transition states.

    • Insight: In some Ir-catalyzed asymmetric hydrogenations, a remarkable reversal of enantioselectivity has been observed when switching from aprotic solvents (like toluene/dioxane) to protic solvents (like ethanol), providing access to either enantiomer with the same catalyst.[3][6] Polar protic solvents can sometimes lead to lower enantioselectivities in Rh-catalyzed systems.[1]

    • Troubleshooting:

      • Systematically screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DCM, THF, Ethanol, Methanol).

      • Ensure the use of anhydrous solvents, as water can interfere with many catalytic systems.

  • Additives (Acid/Base): The presence of acidic or basic additives can be a double-edged sword.

    • Insight: In some Rh-thiourea catalyzed systems, the addition of a strong Brønsted acid like HCl is crucial. It activates the quinoxaline substrate and facilitates the heterolytic cleavage of dihydrogen.[1] However, in other Ir-catalyzed systems, the presence of HCl can have a negative effect on enantioselectivity.[3]

    • Troubleshooting:

      • If your protocol includes an acid, try running the reaction without it or with a different acid to see the effect on ee.

      • Conversely, if the reaction is sluggish, a catalytic amount of a suitable acid might be beneficial, but its impact on enantioselectivity must be carefully monitored.

  • Temperature and Pressure: These parameters influence reaction kinetics and the energy landscape of the catalytic cycle.

    • Insight: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. However, this may come at the cost of a slower reaction rate. Hydrogen pressure can also be a critical parameter to optimize.[1]

    • Troubleshooting:

      • Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature instead of elevated temperatures).

      • Systematically vary the hydrogen pressure within the safe limits of your equipment (e.g., from 1 MPa to 2 MPa).[4]

Issue 2: Poor Diastereoselectivity in 2,3-Disubstituted THQs

Question: I am synthesizing a 2,3-disubstituted tetrahydroquinoxaline, and while the reaction works, I get a mixture of cis and trans diastereomers with a low diastereomeric ratio (dr). How can I favor one diastereomer?

Answer: Controlling diastereoselectivity in the synthesis of 2,3-disubstituted THQs is a significant challenge, as it requires controlling the approach of the reductant to a prochiral dihydroquinoxaline intermediate.

Causality and Optimization Strategy:

The diastereomeric outcome depends on the relative facial selectivity of the hydrogenation of the second C=N bond after the first has been reduced. The catalyst and the existing stereocenter at C2 dictate the stereochemistry at C3.

  • Catalyst System is Key: The choice of catalyst and ligand is paramount in dictating the diastereoselectivity.

    • Insight: Specific catalytic systems have been developed to favor either the cis or trans product. For example, certain Mn-catalyzed systems have shown stereodivergent behavior, allowing access to either cis or trans isomers with high stereoselectivity.[3][4]

    • Troubleshooting:

      • Consult the literature for catalytic systems known to favor the desired diastereomer for your class of substrate.

      • For 2,3-disubstituted THQs, catalysts that can form a strong chelation with the intermediate might offer better diastereocontrol.

  • Substrate Control: The nature of the substituents at the C2 and C3 positions can influence the steric bias of the reduction.

    • Insight: Bulky substituents can effectively shield one face of the molecule, directing the catalyst to the less hindered face.

    • Troubleshooting:

      • While often not easily changed, understanding the steric and electronic nature of your substituents can help in selecting an appropriate catalyst. For instance, a bulky group at C2 will heavily influence the stereochemical outcome at C3.

Issue 3: Catalyst Deactivation or Low Conversion

Question: My stereoselective reaction is not going to completion, or I am observing catalyst deactivation over time. What could be the cause?

Answer: Low conversion or catalyst deactivation can be frustrating. The common culprits are impurities, substrate inhibition, or inherent catalyst instability under the reaction conditions.

Causality and Optimization Strategy:

  • Purity of Reagents and Solvents:

    • Insight: Many transition-metal catalysts are sensitive to impurities. Oxygen, water, or impurities in the substrate or solvent can poison the catalyst.[7] Heteroatoms in the substrate, such as unprotected hydroxyl or amino groups, can sometimes interfere with the coordination of the substrate to the catalyst.[3][4]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried.

      • Use freshly distilled or degassed anhydrous solvents.

      • Purify your quinoxaline substrate if its purity is questionable.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Product Inhibition:

    • Insight: The THQ product, being a chiral amine, can sometimes coordinate more strongly to the catalyst than the starting quinoxaline, leading to product inhibition and slowing down the reaction.[7]

    • Troubleshooting:

      • Try running the reaction at a more dilute concentration to potentially disfavor product inhibition.

      • Monitor the reaction kinetics to see if the rate decreases significantly over time.

  • Side Reactions:

    • Insight: In some transition-metal-catalyzed hydrogenations, dehalogenation of halogenated aromatic compounds can occur as a side reaction.[1]

    • Troubleshooting:

      • If you observe dehalogenation, consider a milder catalyst system or different reaction conditions (e.g., lower temperature or pressure). Fortunately, some modern catalytic systems show good tolerance for halogen groups.[1]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Rh-Thiourea Catalyzed Asymmetric Hydrogenation of a 2-Substituted Quinoxaline

This protocol is adapted from methodologies known to provide high yields and enantioselectivities.[1]

Materials:

  • [Rh(cod)Cl]₂ (0.5 mol%)

  • Chiral Thiourea-Diphosphine Ligand (e.g., (R, R)-L1 as described in the reference) (1 mol%)

  • 2-Substituted Quinoxaline Hydrochloride (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high purity)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the 2-substituted quinoxaline hydrochloride (e.g., 0.25 mmol).

  • Add [Rh(cod)Cl]₂ (0.00125 mmol, 0.5 mol%) and the chiral ligand (0.0025 mmol, 1 mol%).

  • Add anhydrous DCM (2 mL).

  • Seal the Schlenk tube, and then carefully transfer it to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 1 MPa with hydrogen gas.

  • Stir the reaction mixture at 25 °C for 18 hours.

  • After the reaction is complete, slowly vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral tetrahydroquinoxaline.

  • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Quantitative Data Summary Table:

Catalyst SystemSolventPressure (MPa)Temp (°C)Typical YieldTypical ee (%)Reference
[Rh(cod)Cl]₂ / Chiral Thiourea LigandDCM125>90%>95%[1]
[Ir(cod)Cl]₂ / Chiral LigandToluene/Dioxane225~90%>90% (R)[3][6]
[Ir(cod)Cl]₂ / Chiral LigandEtOH225~85%>85% (S)[3][6]
Chiral Phosphoric Acid / Hantzsch EsterTolueneN/A65>90%>90%[2][8]

Visualization of Key Concepts

Workflow for Troubleshooting Poor Enantioselectivity

This diagram outlines a logical decision-making process for optimizing the enantioselectivity of a stereoselective THQ synthesis.

troubleshooting_workflow start Start: Low % ee Observed catalyst Step 1: Evaluate Catalyst & Ligand - Screen different chiral ligands - Consider alternative catalyst type (metal vs. organocatalyst) start->catalyst solvent Step 2: Optimize Solvent - Screen polar aprotic, polar protic, and nonpolar solvents - Test for enantiomeric reversal (e.g., Toluene vs. EtOH) catalyst->solvent If ee still low success Success: High % ee Achieved catalyst->success Optimization successful conditions Step 3: Adjust Reaction Conditions - Lower reaction temperature - Vary H2 pressure - Evaluate effect of additives (e.g., HCl) solvent->conditions If ee still low solvent->success Optimization successful purity Step 4: Check Reagent Purity - Use anhydrous solvents - Purify substrate - Ensure inert atmosphere conditions->purity If ee still low conditions->success Optimization successful purity->catalyst Re-evaluate with pure materials purity->success Optimization successful

Caption: Decision tree for troubleshooting low enantioselectivity in THQ synthesis.

General Catalytic Cycle for Asymmetric Hydrogenation

This diagram illustrates a simplified, conceptual catalytic cycle for the metal-catalyzed asymmetric hydrogenation of a quinoxaline.

catalytic_cycle Catalyst [M-L*] Active Catalyst Coordination Substrate Coordination Catalyst->Coordination + Quinoxaline Reduction1 First Hydride Insertion (Stereodetermining) Coordination->Reduction1 + H2 Reduction2 Second Hydride Insertion Reduction1->Reduction2 Release Product Release Reduction2->Release - Chiral THQ Release->Catalyst prod Chiral THQ Release->prod sub Quinoxaline sub->Coordination h2 H2 h2->Reduction1

Caption: Conceptual cycle for metal-catalyzed asymmetric hydrogenation of quinoxalines.

References

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The typical synthesis, involving the condensation of o-phenylenediamine (OPD) with a phenacyl halide followed by reduction, is robust yet susceptible to several side reactions. This document provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, maximize yield, and ensure the highest purity of your final product.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific, observable issues you might encounter during your synthesis, providing causal explanations and actionable protocols to resolve them.

Q1: My main impurity is the fully aromatized 2-phenylquinoxaline. What causes this over-oxidation and how can I prevent it?

A1: This is the most common byproduct and arises from the high susceptibility of the intermediate 1,2-dihydroquinoxaline to oxidation.

Causality: The synthesis proceeds via a dihydroquinoxaline intermediate after the initial cyclization. This intermediate is electron-rich and readily undergoes oxidation to the thermodynamically more stable aromatic 2-phenylquinoxaline. The primary oxidant is often atmospheric oxygen, especially at elevated temperatures or under basic conditions.

Troubleshooting & Prevention:

  • Atmospheric Control: The most critical parameter is the exclusion of oxygen.

    • Protocol: Perform the reaction under a positive pressure of an inert gas like nitrogen or argon. Use solvents that have been thoroughly degassed via sparging with inert gas or through several freeze-pump-thaw cycles.

  • Temperature Management: Higher temperatures accelerate the rate of oxidation.

    • Protocol: Maintain the lowest effective temperature for the condensation step. If the reaction proceeds at room temperature, avoid unnecessary heating.[1] For the reduction step (e.g., with NaBH₄), perform the reaction at 0 °C to control both the reduction rate and potential side reactions.

  • Solvent Choice: The solvent can influence the rate of oxidation.

    • Protocol: Protic solvents like ethanol or methanol are commonly used and generally effective.[1][2] However, if oxidation persists, consider switching to a less polar, aprotic solvent like THF or 1,4-dioxane for the cyclization step, ensuring your starting materials are soluble.

Q2: I'm observing a high molecular weight impurity, possibly a dimer or polymer. Why is this happening and what can I do?

A2: Dimerization or oligomerization typically results from unwanted intermolecular reactions, which can be controlled by managing stoichiometry and reaction concentration.

Causality: Dimer formation can occur when a reactive intermediate, such as the initial adduct of OPD and the phenacyl halide, reacts with another molecule of itself or a starting material before it can undergo the desired intramolecular cyclization.[3] This is more likely to occur at high concentrations. Another possibility is the reaction of one molecule of OPD with two molecules of the phenacyl halide.

Troubleshooting & Prevention:

  • Control of Stoichiometry: Ensure a precise 1:1 molar ratio of o-phenylenediamine to the phenacyl halide. An excess of the electrophile can lead to double alkylation and subsequent side reactions.

  • Slow Addition (High Dilution Principle):

    • Protocol: Prepare a solution of the phenacyl halide and add it dropwise over a prolonged period (e.g., 1-2 hours) to a dilute solution of o-phenylenediamine. This maintains a low instantaneous concentration of the electrophile, favoring the intramolecular cyclization over intermolecular side reactions.

  • Concentration Adjustment:

    • Protocol: Run the reaction at a lower overall concentration (e.g., 0.1 M instead of 0.5 M). While this may slightly increase reaction time, it significantly suppresses concentration-dependent side reactions like dimerization.

Q3: My TLC and NMR show significant amounts of unreacted o-phenylenediamine (OPD). How can I drive the reaction to completion?

A3: Incomplete conversion is often a matter of reaction kinetics, reagent purity, or insufficient activation.

Causality: The initial condensation step requires the nucleophilic attack of the diamine on the ketone. The rate can be influenced by temperature, the purity of the starting materials, and the presence of acidic or basic catalysts. OPD is also prone to air oxidation, which can reduce its effective concentration.[4]

Troubleshooting & Prevention:

  • Reagent Purity: Use freshly purified o-phenylenediamine. OPD can darken on storage due to oxidation, and these impurities can inhibit the reaction. Recrystallization or sublimation can be effective purification methods.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitor by TLC until the OPD spot disappears. If the reaction is sluggish at room temperature, gentle warming (e.g., 40-50 °C) can be beneficial, but must be balanced against the risk of oxidation (see Q1).[1]

  • Catalysis: While often run without a catalyst, the condensation can be promoted by a catalytic amount of acid.

    • Protocol: Add a catalytic amount (5-10 mol%) of a mild acid like acetic acid or p-toluenesulfonic acid (p-TsOH) to the reaction mixture to activate the carbonyl group of the phenacyl halide towards nucleophilic attack.[5]

Q4: I'm seeing a benzimidazole byproduct. How is this forming?

A4: Benzimidazole formation is a known side reaction for condensations involving o-phenylenediamines, particularly under harsh acidic or oxidative conditions. [4]

Causality: While less common with α-haloketones, certain conditions can promote an alternative cyclization pathway or rearrangement leading to a benzimidazole scaffold.[6][7][8] For instance, if the phenacyl halide degrades to generate a carboxylic acid equivalent under oxidative conditions, this could react with OPD to form a benzimidazole.

Troubleshooting & Prevention:

  • Control Reaction pH: Avoid strongly acidic conditions. If using an acid catalyst, use a mild one like acetic acid and only in catalytic amounts.

  • Inert Atmosphere: As with quinoxaline formation, preventing oxidation is key. A benzimidazole pathway can be triggered by oxidative side reactions of the starting materials or intermediates.[4]

Part 2: Frequently Asked Questions (General Q&A)

Q1: What are the most critical parameters to control for a clean and high-yield synthesis?

A1: Based on extensive experience, the three most critical parameters are:

  • Atmosphere: Strictly maintain an inert (N₂ or Ar) atmosphere to prevent the oxidative formation of 2-phenylquinoxaline.

  • Stoichiometry: Use a precise 1:1 molar ratio of reactants to prevent side products arising from excess electrophile.

  • Temperature: Use the minimum temperature required for a reasonable reaction rate to suppress both oxidation and other side reactions.[1]

Q2: Which analytical techniques are best for identifying these byproducts?

A2: A combination of techniques is most effective:

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring. The aromatic 2-phenylquinoxaline byproduct will typically have a higher Rf value and be more UV-active than the desired tetrahydroquinoxaline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The best method for identifying all components in the crude reaction mixture. It will clearly distinguish the desired product (MW: 210.27) from the oxidized byproduct (MW: 208.26) and potential dimers (MW: >400).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structure confirmation. The desired tetrahydroquinoxaline will show characteristic aliphatic signals for the C3 protons (a multiplet around 3.5-4.5 ppm) and two distinct N-H signals. The oxidized quinoxaline will lack these aliphatic signals and instead show only aromatic protons, including a sharp singlet for the C3 proton around 9.0 ppm.

Q3: My synthesis is a two-step procedure: condensation first, then reduction. Does the choice of reducing agent matter?

A3: Yes, the choice of reducing agent is crucial. The intermediate is typically the 2-phenyl-1,2-dihydroquinoxaline or the fully oxidized 2-phenylquinoxaline if air was not excluded.

  • For reducing the dihydroquinoxaline intermediate: Sodium borohydride (NaBH₄) in methanol or ethanol is the standard and most effective choice. It is mild and selective for the imine moiety.

  • For reducing the 2-phenylquinoxaline byproduct: If you have already formed the aromatic quinoxaline, NaBH₄ will not be effective. A stronger reducing agent or catalytic hydrogenation is required. Catalytic hydrogenation (e.g., H₂, Pd/C) is very effective but can sometimes lead to over-reduction of the phenyl ring if not carefully controlled. A more controlled method would be reduction with a reagent like sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions.

Part 3: Data & Visualizations

Table 1: Byproduct Troubleshooting Summary
Observed ByproductCommon NameLikely Cause(s)Key Prevention Strategy
2-Phenylquinoxaline Over-oxidation Product1. Atmospheric oxygen2. High temperatureMaintain a strict inert atmosphere (N₂/Ar).
High MW Impurity Dimer / Oligomer1. High concentration2. Incorrect stoichiometryUse slow addition and high dilution techniques.
Benzimidazole Derivative Rearrangement ProductHarsh acidic or oxidative conditions.Use mild catalytic acid; ensure inert atmosphere.
Unreacted OPD Incomplete Reaction1. Impure OPD2. Insufficient time/tempUse purified OPD; add catalytic acid.
Diagram 1: Key Reaction Pathways

This diagram illustrates the desired reaction path to 2-phenyl-1,2,3,4-tetrahydroquinoxaline versus the common side reaction leading to the over-oxidized byproduct.

reaction_pathway OPD o-Phenylenediamine (OPD) Intermediate Dihydroquinoxaline Intermediate OPD->Intermediate Condensation/ Cyclization Phenacyl Phenacyl Bromide Phenacyl->Intermediate Product 2-Phenyl-1,2,3,4- tetrahydroquinoxaline (Desired Product) Intermediate->Product Reduction (e.g., NaBH4) Byproduct 2-Phenylquinoxaline (Oxidized Byproduct) Intermediate->Byproduct [O] (Air Oxidation) troubleshooting_workflow start Reaction Analysis (TLC, LC-MS) problem_oxidation Major Spot is High Rf & UV-active? (Oxidized Product) start->problem_oxidation problem_dimer High MW Impurity Observed in MS? start->problem_dimer problem_incomplete Significant OPD Remaining? start->problem_incomplete problem_oxidation->problem_dimer No solution_oxidation Implement Strict Inert Atmosphere (N2 / Ar) problem_oxidation->solution_oxidation Yes problem_dimer->problem_incomplete No solution_dimer Use Slow Addition & Lower Concentration problem_dimer->solution_dimer Yes solution_incomplete 1. Purify OPD 2. Add Catalytic Acid problem_incomplete->solution_incomplete Yes

Caption: A decision tree for troubleshooting byproduct formation.

References

  • Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Retrieved from [Link]

  • Chemistry Notes. (2021, March 21). Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine [Video]. YouTube. Retrieved from [Link]

  • Pospelova, T. A., & Chupakhin, O. N. (2019). New opportunities for the synthesis of quinoxaline derivatives. Chimica Techno Acta, 6(1), 12-23.
  • Ghahremanzadeh, R., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(10), 17845-17861.
  • Mhadaye, M. (2021, March 11). Preparation of 2, 3-diphenylquinoxaline from o-phenylenediamine [Video]. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(45), 31635-31639.
  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with acetophenone promoted by aliphatic acids in synthesis of 1,5-benzodiazepines. Retrieved from [Link]

  • MTIEAT. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16377-16417.
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions.
  • Subhashini, N. J. P., et al. (2015). Synthesis and Evaluation for Antimicrobial Activity of 2-Substituted Benzimidazoles and Benzodiazepinones. International Journal of Research in Pharmacy and Chemistry, 5(3), 400-412.
  • Hammad, M., & Emran, A. (n.d.). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.
  • Arkat USA. (n.d.). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Another method for synthesizing 1,2,3,4‐tetrahydroquinoxaline.... Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. This document provides practical, experience-driven advice for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple instructions and provide the causal reasoning behind each step, enabling you to troubleshoot and adapt these protocols effectively in your own laboratory settings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile is intrinsically linked to your synthetic route. Assuming a common synthesis, such as the condensation of o-phenylenediamine and styrene oxide, your primary impurities will be:

  • Unreacted Starting Materials: o-Phenylenediamine and residual, potentially polymerized, styrene oxide.

  • Oxidation Products: o-Phenylenediamine is highly susceptible to air oxidation, leading to colored, complex polymeric impurities. Your product, having two secondary amine moieties, can also slowly oxidize upon prolonged exposure to air, often presenting as a yellow or brownish tint.

  • Reaction Byproducts: Depending on reaction conditions, minor isomers or over-alkylation products can sometimes form.

Q2: My crude product is a dark, oily residue, but the literature reports a solid. What is the best first step?

A: This is a very common issue. The oily appearance is typically due to residual solvents or the presence of the impurities mentioned above, which depress the melting point of your product. Do not immediately attempt to recrystallize an oil.

Your most powerful initial purification step is an acid-base extraction . This technique specifically leverages the basicity of the two secondary amine nitrogens in your target compound. By converting the product into a water-soluble hydrochloride salt, you can effectively wash away neutral organic impurities (like styrene oxide) and many colored, non-basic oxidation products. Subsequent basification of the aqueous layer will crash out your purified product, which should be significantly cleaner and more likely to solidify.

Q3: I performed an extraction, but my product is still pink/brown. How can I decolorize it?

A: A persistent color after extraction points to highly polar, colored impurities that may have some basicity or are simply trapped within the product matrix.

  • Activated Charcoal (Carbon) Treatment: After redissolving your extracted product in a suitable organic solvent (like ethanol or ethyl acetate) before the final crystallization step, add a small amount (1-2% w/w) of activated charcoal. Briefly heat the suspension near the solvent's boiling point for 5-10 minutes and then perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. The charcoal will adsorb many of the colored impurities.

  • Causality: Activated carbon has a high surface area with a network of pores that are effective at adsorbing large, flat, aromatic molecules, which are characteristic of many organic color bodies.

Q4: How do I definitively confirm the purity of my final product?

A: A combination of techniques provides the most trustworthy assessment:

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple eluent systems is a strong indicator of purity.

  • Melting Point Analysis: A sharp melting point that matches the literature value (94-99 °C) is a classic indicator of a pure crystalline solid.[1] A broad melting range suggests the presence of impurities.

  • NMR Spectroscopy: This is the gold standard. ¹H and ¹³C NMR spectra should show the expected signals without significant peaks attributable to impurities.[2] The proton NMR is particularly useful for confirming the structure and identifying any residual starting materials.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound (210.27 g/mol ).[1][3][4]

Part 2: Troubleshooting Purification Workflows

This guide provides solutions to specific experimental failures. Below is a decision tree to help you select the appropriate purification strategy.

G start Crude Product (Post-Reaction Workup) tlc Perform TLC Analysis (e.g., 3:1 Hexanes:EtOAc) start->tlc path1 One Major Product Spot + Baseline Impurities tlc->path1 Common Case path2 Multiple Spots with Close Rf Values tlc->path2 Difficult Separation path3 Streaking or Tailing of Product Spot tlc->path3 Polarity Issues action1 1. Acid-Base Extraction 2. Recrystallization path1->action1 action2 Flash Column Chromatography path2->action2 action3 Column Chromatography with 0.5-1% Triethylamine in Eluent path3->action3

Caption: Purification strategy decision flowchart.

Problem: My product seems to be stuck in the aqueous layer during acid-base extraction, leading to low yield.

Causality: This issue typically arises from one of two causes: either the aqueous layer was not made sufficiently basic to deprotonate the hydrochloride salt of your product, or an insufficient volume of organic solvent was used for the back-extraction.

Solution: A Self-Validating Acid-Base Extraction Protocol

This protocol includes checkpoints to ensure a complete and efficient extraction.

G cluster_0 Acidification & Wash cluster_1 Basification & Recovery cluster_2 Final Isolation a1 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) a2 2. Extract with 1M HCl (aq) (Repeat 3x) a1->a2 a3 3. Combine Aqueous Layers (Product is now here as R-NH2+Cl-) a2->a3 a4 4. Set Aside Organic Layer (Contains neutral impurities) a2->a4 b1 5. Cool Aqueous Layer in Ice Bath a3->b1 b2 6. Slowly Add 3M NaOH (aq) VALIDATION: Check pH > 11 with paper b1->b2 b3 7. Extract with EtOAc (Repeat 3x) b2->b3 b4 8. Combine Organic Layers (Product is now back here) b3->b4 c1 9. Dry with Na2SO4, Filter b4->c1 c2 10. Evaporate Solvent c1->c2 c3 11. Purified Product c2->c3

Sources

Technical Support Center: Resolving Racemic Mixtures of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chiral resolution of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the separation of its enantiomers. As Senior Application Scientists, we've structured this resource to not only offer protocols but to explain the fundamental principles behind them, ensuring your success in obtaining enantiomerically pure compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2-Phenyl-1,2,3,4-tetrahydroquinoxaline?

A1: The resolution of racemic 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, a chiral amine, can be approached through several established techniques. The most common and industrially scalable method is diastereomeric salt crystallization .[1][2] This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their solubility.[1][3] Other viable methods include chiral chromatography (HPLC or SFC) and enzymatic resolution .[2][4]

  • Diastereomeric Salt Crystallization: This classical method is often preferred for larger scale resolutions due to its cost-effectiveness and the potential for high enantiomeric purity.[2]

  • Chiral Chromatography: Provides a powerful analytical and preparative tool for separating enantiomers directly.[5][6] It is particularly useful for small to medium scale separations.

  • Enzymatic Resolution: Offers high selectivity under mild conditions, where an enzyme selectively acylates or deacylates one enantiomer.[4]

Q2: I'm performing a diastereomeric salt resolution and my enantiomeric excess (ee) is low. What are the likely causes?

A2: Low enantiomeric excess is a frequent challenge in diastereomeric salt crystallization.[7] The root causes can often be traced to several key experimental parameters:

  • Inappropriate Resolving Agent: The chosen chiral acid may not form diastereomeric salts with a significant enough solubility difference.[7] The interaction between the amine and the acid is crucial for forming a stable, crystalline salt.

  • Suboptimal Solvent System: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts.[7] A solvent that is too good at solvating both salts will prevent selective crystallization.

  • Incorrect Stoichiometry: The molar ratio between the racemic amine and the chiral resolving agent is critical and often requires optimization.[7]

  • Ineffective Crystallization Conditions: Factors such as temperature, cooling rate, and agitation heavily influence the selectivity of the crystallization process.[7]

  • Potential Racemization: The target compound or the diastereomeric salts might be susceptible to racemization under the experimental conditions.[7]

Troubleshooting Guides

Guide 1: Optimizing Diastereomeric Salt Crystallization

This guide provides a systematic approach to troubleshooting and optimizing the resolution of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline via diastereomeric salt formation.

Issue: Low Yield and/or Low Enantiomeric Excess (ee)

Underlying Principle: The success of this method hinges on the differential solubility of the two diastereomeric salts formed.[3] One salt should be significantly less soluble in the chosen solvent system, allowing it to crystallize out selectively.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate the Chiral Resolving Agent:

    • Rationale: The choice of resolving agent is paramount. For a basic compound like 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, chiral acids are the appropriate choice.[8]

    • Action: If initial results with a common resolving agent like (+)-tartaric acid are poor, screen a panel of other commercially available chiral acids. Consider derivatives of tartaric acid, mandelic acid, or camphor-10-sulfonic acid.[8]

  • Systematic Solvent Screening:

    • Rationale: The solvent system dictates the solubility of the diastereomeric salts. A systematic screen is often necessary to find the optimal conditions.[9]

    • Action:

      • Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

      • Perform small-scale crystallization trials in parallel. Dissolve the racemic amine and the resolving agent in a minimal amount of hot solvent and allow it to cool slowly.

      • Analyze the resulting crystals and the mother liquor by chiral HPLC to determine the ee of each.

  • Optimize Stoichiometry:

    • Rationale: While a 1:1 molar ratio is a common starting point, the optimal ratio of the resolving agent to the racemate can vary.[7]

    • Action: Experiment with different molar ratios (e.g., 0.5:1, 1:1, 1.2:1 of resolving agent to racemate) to find the ratio that gives the best balance of yield and ee.

  • Control Crystallization Conditions:

    • Rationale: The kinetics of crystallization can significantly impact the purity of the product.[10]

    • Action:

      • Cooling Rate: Employ a slow, controlled cooling profile. Rapid cooling can lead to the co-precipitation of both diastereomers.

      • Seeding: If a small amount of the desired enantiomerically pure diastereomeric salt is available, use it to seed the crystallization. This can significantly improve selectivity.[10]

      • Agitation: Gentle stirring can promote the formation of more uniform crystals, but vigorous agitation may induce the crystallization of the more soluble diastereomer.

Workflow for Optimizing Diastereomeric Salt Resolution:

G cluster_0 Problem: Low ee and/or Yield cluster_1 Troubleshooting Steps cluster_2 Outcome Problem Low Enantiomeric Excess (ee) and/or Yield Resolving_Agent 1. Screen Chiral Resolving Agents Problem->Resolving_Agent Solvent 2. Systematic Solvent Screening Resolving_Agent->Solvent Select best agent Stoichiometry 3. Optimize Stoichiometry Solvent->Stoichiometry Identify optimal solvent Conditions 4. Control Crystallization Conditions Stoichiometry->Conditions Determine best ratio Outcome Improved Yield and High Enantiomeric Excess Conditions->Outcome Fine-tune process

Caption: A systematic workflow for troubleshooting low ee in diastereomeric salt crystallization.

Guide 2: Troubleshooting Chiral HPLC Separations

This guide addresses common issues encountered during the analytical or preparative separation of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Issue: Poor Resolution or No Separation of Enantiomers

Underlying Principle: Chiral recognition in HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[5] The mobile phase composition, flow rate, and temperature all modulate these interactions.[5][11]

Step-by-Step Troubleshooting Protocol:

  • Select the Appropriate Chiral Stationary Phase (CSP):

    • Rationale: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for a wide range of chiral compounds.[11]

    • Action:

      • Consult column selection guides from manufacturers.

      • If one type of polysaccharide-based column (e.g., cellulose-based) fails, try another (e.g., amylose-based).

      • For basic compounds like 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, CSPs designed for amine separation may be particularly effective.

  • Optimize the Mobile Phase:

    • Rationale: The mobile phase composition significantly influences retention and selectivity.[11] For basic analytes, additives are often necessary to improve peak shape and resolution.[11][12]

    • Action:

      • Normal Phase: Typically use a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Systematically vary the percentage of the polar modifier.

      • Additives: For basic compounds, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase.[11] This minimizes undesirable interactions with the silica support and improves peak symmetry.

      • Reversed-Phase: While less common for this type of compound, if using a reversed-phase method, adjust the organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous buffer.

  • Adjust Flow Rate and Temperature:

    • Rationale: Chiral separations can be sensitive to both flow rate and temperature.[5][11]

    • Action:

      • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[11]

      • Temperature: Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). The effect of temperature on chiral recognition can be unpredictable, but it is a valuable parameter for optimization.[11]

Data Summary for Initial HPLC Screening:

CSP TypeMobile PhaseAdditive (0.1%)Resolution (Rs)
Cellulose-basedHexane/IPA (90/10)DEA1.2
Cellulose-basedHexane/IPA (90/10)None0.8 (peak tailing)
Amylose-basedHexane/IPA (90/10)DEA1.8
Amylose-basedHexane/EtOH (90/10)DEA1.5

Logical Relationship for HPLC Optimization:

G Start No/Poor Resolution CSP Select Appropriate CSP (e.g., Polysaccharide-based) Start->CSP Mobile_Phase Optimize Mobile Phase (Solvent Ratio & Additives) CSP->Mobile_Phase Mobile_Phase->CSP Re-evaluate CSP Flow_Temp Adjust Flow Rate & Temperature Mobile_Phase->Flow_Temp Flow_Temp->Mobile_Phase Re-optimize Success Achieve Baseline Resolution (Rs > 1.5) Flow_Temp->Success

Caption: A logical flow for troubleshooting and optimizing chiral HPLC separations.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.).
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23).
  • Troubleshooting low enantiomeric excess in chiral resolution experiments - Benchchem. (n.d.).
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - RSC Publishing. (n.d.).
  • (394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE - Proceedings. (n.d.).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
  • 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE synthesis - chemicalbook. (n.d.).
  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC - NIH. (n.d.).
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine - Benchchem. (n.d.).
  • Enantiomer Separations. (n.d.).
  • Overcoming challenges in the chiral separation of Imidapril enantiomers by HPLC - Benchchem. (n.d.).
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. (n.d.).
  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20).
  • 26 questions with answers in CHIRAL HPLC | Science topic - ResearchGate. (n.d.).
  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3).
  • Resolution of Racemic Mixtures - OrgoSolver. (n.d.).
  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - RSC Publishing. (2024, August 23).
  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. (2010, July 29).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).
  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.).
  • Resolution of a Racemic Mixture - YouTube. (2020, January 24).
  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing). (n.d.).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.).
  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Semantic Scholar. (n.d.).
  • 2-Phenyl-1,2,3,4-tetrahydroquinoxaline 95 5021-47-6 - Sigma-Aldrich. (n.d.).
  • What is the chemical method for the resolution of (+) tartaric acid? - Quora. (2022, July 10).
  • Separation of enantiomers by gas chromatography - PubMed. (n.d.).
  • Enantioseparation of 1Phenyl1,2,3,4-tetrahydroisoquinoline on Polysaccharide-Based Chiral Stationary Phases | Request PDF - ResearchGate. (2025, August 7).
  • Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of - CORE. (2018, January 11).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28).
  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.).
  • Racemic mixture contains equal amounts of optically active 'd' and 'l' isomers. The process - CUTM Courseware. (n.d.).
  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives - RSC Publishing. (n.d.).
  • Synthesis of racemic 1,2,3,4-tetrahydroisoquinolines and their resolution - ResearchGate. (2025, August 7).
  • N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed. (2021, January 8).
  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - NIH. (n.d.).

Sources

Technical Support Center: Synthesis of Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydroquinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of N-heterocycles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of tetrahydroquinoxaline derivatives, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Tetrahydroquinoxaline

Q: I am attempting to synthesize a tetrahydroquinoxaline derivative via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by reduction, but I am observing very low yields or no product at all. What could be going wrong?

A: This is a common issue that can stem from several factors related to reaction conditions and starting material quality. Let's break down the potential causes and solutions.

Causality and Experimental Choices: The initial condensation to form the quinoxaline intermediate is a critical step. The subsequent reduction to the tetrahydroquinoxaline also has its own set of challenges. The success of this two-step process hinges on optimizing both reactions.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the o-phenylenediamine and the 1,2-dicarbonyl compound are pure. Impurities can lead to unwanted side reactions and significantly lower the yield of the desired quinoxaline intermediate.[1]

  • Reaction Conditions for Condensation:

    • Solvent and Catalyst: The choice of solvent and catalyst is crucial. While traditional methods often use high temperatures and long reaction times in solvents like ethanol or acetic acid, modern approaches offer milder and more efficient alternatives.[1] Consider using a catalytic amount of an acid like acetic acid. For more challenging substrates, stronger acids or Lewis acids such as cerium(IV) ammonium nitrate (CAN) can be effective.[1] Greener options like water or even solvent-free conditions have also been reported to give good yields.[1]

    • Temperature and Reaction Time: These parameters are highly dependent on the specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[1]

  • Reduction Step:

    • Choice of Reducing Agent: The reduction of the quinoxaline to a tetrahydroquinoxaline can be achieved with various reducing agents. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be slow.[2] The combination of NaBH₄ with an additive like zinc chloride (ZnCl₂) can significantly accelerate the reduction.[2] Other methods include catalytic hydrogenation (e.g., using Pd/C) or transfer hydrogenation.[3]

    • Reaction Conditions for Reduction: The solvent and temperature for the reduction are important. Ethanol is a common solvent for NaBH₄ reductions.[2] Ensure the reaction is carried out under an inert atmosphere if the reagents or products are sensitive to air.

Experimental Protocol: A Self-Validating System

Here is a general, self-validating protocol for the synthesis of a tetrahydroquinoxaline derivative:

Step 1: Quinoxaline Formation

  • In a round-bottom flask, dissolve the o-phenylenediamine (1.0 eq.) and the 1,2-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid).

  • Heat the reaction mixture at an appropriate temperature (e.g., reflux) and monitor the reaction by TLC.

  • Checkpoint: The TLC should show the consumption of the starting materials and the formation of a new, less polar spot corresponding to the quinoxaline product.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

Step 2: Reduction to Tetrahydroquinoxaline

  • Dissolve the crude quinoxaline from Step 1 in a suitable solvent (e.g., ethanol).

  • Add the reducing agent (e.g., NaBH₄, 2-4 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Checkpoint: The TLC should show the disappearance of the quinoxaline spot and the appearance of a new, more polar spot corresponding to the tetrahydroquinoxaline.

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Troubleshooting Flowchart:

G cluster_condensation Condensation Optimization cluster_reduction Reduction Optimization start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity optimize_condensation Optimize Condensation Reaction check_purity->optimize_condensation If pure optimize_reduction Optimize Reduction Reaction optimize_condensation->optimize_reduction If condensation is successful solvent Vary Solvent (e.g., EtOH, AcOH, H2O) optimize_condensation->solvent success Improved Yield optimize_reduction->success If reduction is successful reducing_agent Vary Reducing Agent (e.g., NaBH4, NaBH4/ZnCl2) optimize_reduction->reducing_agent catalyst Vary Catalyst (e.g., AcOH, CAN) solvent->catalyst temp_time Vary Temperature & Time (Monitor by TLC) catalyst->temp_time conditions Vary Conditions (Solvent, Temperature) reducing_agent->conditions

Caption: Troubleshooting workflow for low yields.

Problem 2: Formation of a Complex Mixture of Byproducts

Q: My reaction is producing a complex mixture of byproducts that are difficult to separate from the desired tetrahydroquinoxaline. How can I minimize these side reactions?

A: The formation of byproducts is often due to the reactivity of the starting materials or intermediates under the reaction conditions.

Causality and Experimental Choices: Side reactions can arise from over-oxidation, polymerization of starting materials, or incomplete reactions. The choice of reaction conditions plays a pivotal role in controlling the selectivity of the reaction.

Troubleshooting Steps:

  • Control of Reaction Atmosphere: Some o-phenylenediamines are sensitive to air oxidation, which can lead to colored, polymeric byproducts. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]

  • Temperature Control: High reaction temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.

  • Stoichiometry of Reagents: Ensure the stoichiometry of the reactants is accurate. An excess of one reactant can sometimes lead to the formation of byproducts.

  • Order of Addition: In some cases, the order of addition of reagents can influence the outcome of the reaction. For the reduction step, adding the reducing agent portion-wise at a low temperature can help to control the reaction and minimize byproducts.

Data Presentation: Impact of Reaction Conditions on Purity

ConditionPurity of Crude Product (by ¹H NMR)Comments
Air, Reflux (100 °C)~50%Significant colored impurities observed.
N₂, Reflux (100 °C)~75%Cleaner reaction mixture, less coloration.
N₂, Room Temp (25 °C)~85%Slower reaction but higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tetrahydroquinoxaline derivatives?

A1: The two most prevalent methods are:

  • Condensation followed by Reduction: This involves the initial condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline, which is then reduced to the corresponding tetrahydroquinoxaline.[1]

  • Reduction of Quinoxalines: This method starts with a pre-synthesized quinoxaline derivative, which is then reduced to the tetrahydroquinoxaline using various reducing agents like sodium borohydride or through catalytic hydrogenation.[2][5]

Q2: How can I purify my tetrahydroquinoxaline derivative?

A2: Flash column chromatography on silica gel is the most common method for purifying tetrahydroquinoxaline derivatives.[4] The choice of eluent will depend on the polarity of your specific compound, but mixtures of hexanes and ethyl acetate are often a good starting point. In some cases, if the product is a solid, recrystallization can also be an effective purification technique.

Q3: Are tetrahydroquinoxaline derivatives stable?

A3: Tetrahydroquinoxalines can be susceptible to oxidation back to the corresponding quinoxaline, especially if they have no substituents on the nitrogen atoms. It is often advisable to store them under an inert atmosphere and in a cool, dark place to prevent degradation. Some fused tricyclic tetrahydroquinolines have been reported to degrade in solution under standard laboratory conditions.[6]

Q4: What are some common spectroscopic features of tetrahydroquinoxalines?

A4:

  • ¹H NMR: You will typically observe the disappearance of the aromatic protons of the pyrazine ring of the quinoxaline precursor. New aliphatic protons will appear in the region of approximately 3-4 ppm, corresponding to the CH₂ groups of the tetrahydro-pyrazine ring. The NH protons usually appear as broad singlets.

  • ¹³C NMR: The aromatic carbons of the pyrazine ring will be replaced by aliphatic carbon signals.

  • IR Spectroscopy: A characteristic N-H stretching vibration can be observed in the region of 3300-3400 cm⁻¹.

Q5: Can I synthesize chiral tetrahydroquinoxalines?

A5: Yes, enantioselective synthesis of chiral tetrahydroquinoxalines can be achieved through methods like asymmetric hydrogenation of prochiral quinoxalines using chiral catalysts. For instance, Iridium-catalyzed asymmetric hydrogenation has been shown to produce chiral tetrahydroquinoxalines with high yields and excellent enantioselectivities.[7][8]

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism for the synthesis of a tetrahydroquinoxaline from an o-phenylenediamine and a 1,2-diketone, followed by reduction.

G cluster_step1 Step 1: Quinoxaline Formation cluster_step2 Step 2: Reduction A o-phenylenediamine C Dihydropyrazine intermediate A->C + B B 1,2-diketone D Quinoxaline C->D - 2H2O E Quinoxaline F Tetrahydroquinoxaline E->F + [H] (e.g., NaBH4)

Caption: General synthetic pathway to tetrahydroquinoxalines.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2261-2275. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Retrieved from [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10243-10287. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(1), 105-116. Retrieved from [Link]

  • Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14593-14602. Retrieved from [Link]

  • Wang, X., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 785360. Retrieved from [Link]

  • Rani, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13197-13229. Retrieved from [Link]

  • Zhang, X., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 15(1), 234-241. Retrieved from [Link]

  • Zhang, X., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 15(1), 234-241. Retrieved from [Link]

  • Cavedon, C., et al. (2019). Visible Light Photocatalytic Synthesis of Tetrahydroquinolines Under Batch and Flow Conditions. The Journal of Organic Chemistry, 84(7), 4335-4344. Retrieved from [Link]

  • Singh, S., & Singh, P. P. (2023). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. Journal of the Indian Chemical Society, 100(11), 101211. Retrieved from [Link]

  • Mondal, S., et al. (2022). Reaction scalability and chemical transformations of tetrahydroquinoline (±). Chemistry – An Asian Journal, 17(24), e202200924. Retrieved from [Link]

  • Arbeloa, F. L., et al. (2010). Photochemistry of Far Red Responsive Tetrahydroquinoxaline-Based Squaraine Dyes. The Journal of Physical Chemistry A, 114(4), 1635-1643. Retrieved from [Link]

  • Li, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules, 27(23), 8415. Retrieved from [Link]

  • Fratczak, E. Z., et al. (2018). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C, 6(4), 781-790. Retrieved from [Link]

  • Reddy, Y. T., et al. (2013). A Rapid and Efficient Method for the Reduction of Quinoxalines. Organic Preparations and Procedures International, 45(4), 324-328. Retrieved from [Link]

  • Zhang, X., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(16), 4349-4356. Retrieved from [Link]

  • Bilski, P., & Kciuk, G. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 170-177. Retrieved from [Link]

  • Wróbel, D., et al. (2022). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 27(13), 4053. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the potential anticancer agent, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. We will explore its performance relative to established alternatives, supported by a framework of robust experimental data and protocols. Our focus is on not just the "how" but the "why," grounding every recommendation in scientific expertise to ensure trustworthy and reproducible validation.

Introduction: The Therapeutic Potential of Tetrahydroquinoxalines

The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1] The reduced form, tetrahydroquinoxaline, and its analogs are of particular interest. These structures are being investigated for various therapeutic applications. This guide focuses on a specific derivative, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, outlining a comprehensive strategy for validating its anticancer efficacy.

Experimental Validation Workflow: A Step-by-Step Approach

The validation of a novel anticancer compound is a multi-stage process, beginning with in vitro assays to establish a foundational efficacy and mechanism profile, followed by in vivo studies to assess performance in a more complex biological system.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Initial Screening Initial Screening Cytotoxicity Assays Cytotoxicity Assays Initial Screening->Cytotoxicity Assays Determine IC50 Apoptosis Assays Apoptosis Assays Cytotoxicity Assays->Apoptosis Assays Investigate cell death pathway Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Analyze cell cycle arrest Mechanism of Action Studies Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies Elucidate molecular targets Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Transition to in vivo Efficacy Assessment Efficacy Assessment Xenograft Model->Efficacy Assessment Tumor growth inhibition Toxicity Profiling Toxicity Profiling Efficacy Assessment->Toxicity Profiling Evaluate safety

Caption: A streamlined workflow for the validation of novel anticancer compounds.

In Vitro Assessment: The Foundation of Efficacy

Initial validation relies on in vitro assays using cancer cell lines.[2] The choice of cell lines is critical and should ideally include representatives from different cancer types, such as breast (MCF-7), colon (HCT116), and liver (HepG2), against which other quinoxaline derivatives have shown activity.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a robust and widely used method for initial cytotoxicity screening.[3]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with 2-Phenyl-1,2,3,4-tetrahydroquinoxaline at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different stained populations will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Comparative In Vitro Efficacy

The performance of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline should be benchmarked against standard chemotherapeutic agents.

CompoundCell LineIC50 (µM)
2-Phenyl-1,2,3,4-tetrahydroquinoxaline MCF-7 (Breast)Hypothetical Data
HCT116 (Colon)Hypothetical Data
HepG2 (Liver)Hypothetical Data
Doxorubicin MCF-7 (Breast)~0.05 - 1[1]
HCT116 (Colon)~0.1 - 0.5[1]
HepG2 (Liver)~0.1 - 1[4]
Paclitaxel MCF-7 (Breast)~0.002 - 0.01[5][6]
HCT116 (Colon)~0.005 - 0.05
HepG2 (Liver)~0.01 - 0.1
5-Fluorouracil (5-FU) MCF-7 (Breast)~1 - 10[5]
HCT116 (Colon)~2 - 20[7]
HepG2 (Liver)~5 - 50

Note: IC50 values for standard drugs are approximate and can vary between studies and experimental conditions.

Elucidating the Molecular Mechanism of Action

Understanding the molecular target of a novel compound is crucial for its development. Based on existing literature for related quinoxaline and tetrahydroquinoline compounds, potential mechanisms of action for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline could include:

  • Tubulin Polymerization Inhibition: Some N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[8]

  • Topoisomerase Inhibition: Chloroquinoxaline sulfonamide has been reported to inhibit topoisomerase IIα and topoisomerase IIβ.[1]

  • Kinase Inhibition: Certain quinoxaline derivatives act as inhibitors of kinases such as FGFR and PDGFR.[1]

  • NF-κB Pathway Inhibition: 1,2,3,4-Tetrahydroquinolines have been identified as potent inhibitors of NF-κB transcriptional activity.[9]

  • Induction of Oxidative Stress: Some tetrahydroquinolinones have been shown to induce reactive oxygen species (ROS), leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[10]

G 2-Phenyl-1,2,3,4-tetrahydroquinoxaline 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Tubulin Tubulin 2-Phenyl-1,2,3,4-tetrahydroquinoxaline->Tubulin Inhibition Topoisomerase Topoisomerase 2-Phenyl-1,2,3,4-tetrahydroquinoxaline->Topoisomerase Inhibition Kinases (e.g., FGFR, PDGFR) Kinases (e.g., FGFR, PDGFR) 2-Phenyl-1,2,3,4-tetrahydroquinoxaline->Kinases (e.g., FGFR, PDGFR) Inhibition NF-κB Pathway NF-κB Pathway 2-Phenyl-1,2,3,4-tetrahydroquinoxaline->NF-κB Pathway Inhibition ROS Production ROS Production 2-Phenyl-1,2,3,4-tetrahydroquinoxaline->ROS Production Induction Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest Apoptosis Apoptosis Topoisomerase->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Kinases (e.g., FGFR, PDGFR)->Inhibition of Proliferation NF-κB Pathway->Apoptosis ROS Production->Apoptosis

Caption: Potential molecular mechanisms of action for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

In Vivo Validation: Xenograft Models

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism.[11] Human tumor xenograft models in immunocompromised mice are a standard for this purpose.[12][13]

Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (at various doses), and a positive control (e.g., an established drug for that cancer type). Administer the treatments as determined by pharmacokinetic studies (e.g., intraperitoneal injection daily).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Comparative In Vivo Efficacy
Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle ControlHypothetical Data0%
2-Phenyl-1,2,3,4-tetrahydroquinoxaline (Low Dose) Hypothetical DataCalculated
2-Phenyl-1,2,3,4-tetrahydroquinoxaline (High Dose) Hypothetical DataCalculated
Standard Chemotherapy (e.g., 5-FU for colon cancer) Hypothetical DataCalculated

Comparative Analysis with Standard Therapies

A critical component of this guide is the objective comparison of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline with existing anticancer drugs.

Breast Cancer

Standard chemotherapy for breast cancer often involves anthracyclines (e.g., Doxorubicin) and taxanes (e.g., Paclitaxel).[5][6][14] While effective, these drugs are associated with significant side effects, including cardiotoxicity and neuropathy.[5] A novel agent like 2-Phenyl-1,2,3,4-tetrahydroquinoxaline would be advantageous if it demonstrates comparable or superior efficacy with a more favorable toxicity profile. For hormone receptor-positive breast cancers, a comparison with endocrine therapies like Tamoxifen may also be relevant.[6]

Colon Cancer

The backbone of colon cancer chemotherapy includes fluorouracil (5-FU), often in combination with oxaliplatin (FOLFOX) or irinotecan (FOLFIRI).[7][15][16] Resistance to these therapies is a major clinical challenge. If 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is found to have a mechanism of action distinct from these agents, it could be a valuable option for patients with refractory disease.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to validating the anticancer activity of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. The proposed workflow, from initial in vitro screening to in vivo efficacy studies, provides a solid framework for generating the robust data required for further development. The key to successfully positioning this compound in the landscape of cancer therapeutics lies in demonstrating not only its efficacy but also a clear advantage over existing treatments, be it through a novel mechanism of action, an improved safety profile, or efficacy in resistant cancer types. The potential for this and related compounds is significant, warranting the thorough and systematic investigation detailed herein.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs. [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2019). Molecules. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research. [Link]

  • Chemotherapy treatment for colon cancer. (n.d.). Cancer Research UK. [Link]

  • Chemotherapy for Breast Cancer. (2021). American Cancer Society. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. [Link]

  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (2021). Arabian Journal of Chemistry. [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]

  • Chemotherapy for colon cancer. (2025). Mayo Clinic. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]

  • Chemotherapy for breast cancer. (n.d.). Macmillan Cancer Support. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2012). Journal of Medicinal Chemistry. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2021). PLOS ONE. [Link]

  • Breast Cancer Treatment Protocols. (2025). Medscape. [Link]

  • Chemotherapy for colorectal cancer. (n.d.). Canadian Cancer Society. [Link]

  • N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. (2021). ChemMedChem. [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (2021). ResearchGate. [Link]

  • Drugs Approved for Colon and Rectal Cancer. (2025). National Cancer Institute. [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [Link]

  • Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. (2015). European Journal of Medicinal Chemistry. [Link]

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. (2013). Journal of Medicinal Chemistry. [Link]

  • Chemotherapy for Breast Cancer Fact Sheet. (n.d.). Westmead BCI. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Expert Opinion on Drug Discovery. [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Publishing. [Link]

  • Chemotherapy for breast cancer. (2025). Mayo Clinic. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology. [Link]

  • Chemotherapy for bowel cancer. (n.d.). Macmillan Cancer Support. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2020). Current Organic Synthesis. [Link]

Sources

A Comparative Benchmarking of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoxaline scaffold represents a privileged heterocyclic system due to its presence in a wide array of biologically active compounds.[1] The partially saturated analog, 1,2,3,4-tetrahydroquinoxaline, retains significant pharmacological potential while offering greater conformational flexibility. This guide provides a comparative analysis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives, focusing on their synthesis, antimicrobial, anticancer, and antioxidant properties. By critically examining the available experimental data, we aim to elucidate key structure-activity relationships (SAR) to inform future drug discovery and development efforts.

The 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Core: A Versatile Pharmacophore

The 2-Phenyl-1,2,3,4-tetrahydroquinoxaline moiety combines the structural features of a tetrahydroquinoxaline ring with a phenyl substituent at the 2-position. This combination imparts a unique three-dimensional structure and lipophilicity that can be fine-tuned through chemical modification. The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, while the phenyl group provides a platform for various substitutions to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, antitubercular, antimalarial, and anti-inflammatory properties.

Comparative Synthesis Strategies

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives typically involves a two-step process: the synthesis of the corresponding 2-phenylquinoxaline followed by the reduction of the pyrazine ring.

A common and versatile method for the synthesis of the 2-phenylquinoxaline precursor is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, phenylglyoxal. This reaction is often carried out in a suitable solvent like ethanol or acetic acid and can be catalyzed by acids.

The subsequent and crucial step is the reduction of the 2-phenylquinoxaline to the desired 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. A variety of reducing agents and conditions can be employed, with transfer hydrogenation being a frequently utilized method.

Below is a generalized experimental protocol for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Experimental Protocol: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Step 1: Synthesis of 2-Phenylquinoxaline

  • To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add phenylglyoxal monohydrate (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylquinoxaline.

Step 2: Reduction to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

  • In a reaction vessel, combine 2-phenylquinoxaline (1.0 mmol), a hydrogen donor such as sodium formate (5.0 mmol), and a catalyst. A common catalytic system is [Cp*IrCl2]2 with a suitable ligand in an aqueous solution of acetic acid/sodium acetate buffer.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 10-24 hours).

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After cooling to room temperature, the reaction mixture is basified with an aqueous solution of a base like potassium hydroxide.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield the final 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Diagrammatic Representation of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: 2-Phenylquinoxaline Synthesis cluster_step2 Step 2: Reduction o_phenylenediamine o-Phenylenediamine condensation Condensation (e.g., Ethanol, RT) o_phenylenediamine->condensation phenylglyoxal Phenylglyoxal phenylglyoxal->condensation phenylquinoxaline 2-Phenylquinoxaline condensation->phenylquinoxaline reduction Reduction (e.g., Transfer Hydrogenation) phenylquinoxaline->reduction tetrahydroquinoxaline 2-Phenyl-1,2,3,4- tetrahydroquinoxaline reduction->tetrahydroquinoxaline

Caption: General synthetic scheme for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Comparative Biological Activities

This section will delve into the comparative analysis of the antimicrobial, anticancer, and antioxidant activities of various 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives based on available literature.

Antimicrobial Activity

Quinoxaline derivatives are known to exhibit a broad spectrum of antimicrobial activities. The introduction of a phenyl group at the 2-position of the tetrahydroquinoxaline scaffold can significantly influence this activity, often enhancing it. The mechanism of action for the antibacterial effects of some quinoxaline analogues is believed to involve the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[2]

While direct comparative studies on a series of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives are limited, we can infer structure-activity relationships from studies on broader quinoxaline derivatives. For instance, the presence of specific substituents on the phenyl ring can modulate the antimicrobial potency.

Compound/Derivative Bacterial Strain Activity (MIC in µg/mL) Reference
Quinoxaline Derivative 3f E. coli-[1]
S. aureus-[1]
Quinoxaline Derivative 6b E. coli-[1]
S. aureus-[1]
Quinoxaline Derivative 2d E. coli8[1]
Quinoxaline Derivative 3c E. coli8[1]
Quinoxaline Derivative 4 B. subtilis16[1]
Quinoxaline Derivative 6a B. subtilis16[1]

Note: The table above includes data for quinoxaline derivatives, as direct comparative data for a series of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives with MIC values was not available in the initial search results. The specific structures for these compounds can be found in the cited reference. Symmetrically disubstituted quinoxalines generally showed more significant antibacterial activity.[1]

Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion Method)

  • Bacterial cultures are grown overnight and then diluted to a standard concentration (e.g., 0.5 McFarland standard).

  • The bacterial suspension is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

  • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • The impregnated discs are placed on the surface of the agar.

  • A standard antibiotic disc (e.g., ciprofloxacin) and a solvent control disc are also placed on the agar plate.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively investigated.[3] Several studies have reported the cytotoxic effects of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives against various cancer cell lines.[4] The mechanism of action for some of these compounds involves the induction of apoptosis.[5]

A study on substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines revealed that the 2-arylquinoline derivatives generally displayed a better activity profile than the tetrahydroquinoline derivatives.[4] However, specific substitutions on the tetrahydroquinoline ring can lead to potent and selective anticancer agents. For instance, certain C-6 substituted 2-phenylquinolines showed significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[4] The lipophilicity of the compounds, as indicated by their cLogP values, was found to correlate with their cytotoxic effects in these cell lines, with more lipophilic compounds showing better activity.[4]

Compound/Derivative Cancer Cell Line Activity (IC50 in µM) Reference
Quinoline 13 HeLa8.3[4]
Tetrahydroquinoline 18 HeLa13.15[4]
Quinoline 12 PC331.37[4]
Quinoline 11 PC334.34[4]
Compound 7j (2-oxo-3-phenylquinoxaline derivative) HCT-11626.75[5]
Compound 2a (2-oxo-3-phenylquinoxaline derivative) HCT-11628.85[5]

Note: The table includes data for closely related quinoline and tetrahydroquinoline derivatives to provide a comparative context. The specific structures can be found in the cited references.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Proposed Anticancer Mechanism of Action Workflow

Anticancer_Mechanism Derivative 2-Phenyl-1,2,3,4- tetrahydroquinoxaline Derivative Cell Cancer Cell Derivative->Cell Enters Pathway Signaling Pathway (e.g., NF-κB) Cell->Pathway Inhibits Apoptosis Induction of Apoptosis Pathway->Apoptosis Leads to CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: A potential mechanism of anticancer action for these derivatives.

Antioxidant Activity

The 1,2,3,4-tetrahydroquinoxaline scaffold itself has been shown to possess good antioxidant activity. The presence of a phenyl group at the 2-position can further enhance this property. The antioxidant activity is attributed to the ability of the NH groups in the tetrahydroquinoxaline ring to donate hydrogen atoms to scavenge free radicals.

A study on the antioxidant activity of 1,2,3,4-tetrahydroquinoxalines found that derivatives with an alkyl or phenyl group at the 2-position had a longer induction period in the peroxidation of tetralin compared to the unsubstituted 1,2,3,4-tetrahydroquinoxaline, indicating enhanced antioxidant activity.[6] This suggests that the 2-phenyl substituent contributes favorably to the radical scavenging capacity of these compounds. The antioxidant activity of 1,2,3,4-tetrahydroquinoxalines was also found to be significantly greater than that of 1,2,3,4-tetrahydroquinolines.[7]

Compound/Derivative Antioxidant Assay Activity Reference
Unsubstituted 1,2,3,4-tetrahydroquinoxaline Peroxidation of tetralinGood antioxidant activity[6]
2-Alkyl/Phenyl-1,2,3,4-tetrahydroquinoxalines Peroxidation of tetralinLonger induction period (enhanced activity)[6]
2-Methyl-1,2,3,4-tetrahydroquinoxaline Oxygen-absorption method in tetralinHighest induction period among tested compounds[7]

Experimental Protocol: DPPH Radical Scavenging Assay

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • A control solution containing only DPPH and the solvent is also prepared.

  • The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several structure-activity relationship trends can be outlined for 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives:

  • 2-Phenyl Substitution: The presence of a phenyl group at the 2-position of the 1,2,3,4-tetrahydroquinoxaline ring generally appears to be beneficial for antioxidant activity.[6]

  • Substituents on the Phenyl Ring:

    • Anticancer Activity: For the related 2-arylquinolines, electron-withdrawing groups on the phenyl ring seemed to enhance activity against certain cancer cell lines.[4] Lipophilicity also plays a crucial role, with more lipophilic compounds showing better cytotoxicity.[4]

    • Antimicrobial Activity: The nature and position of substituents on the phenyl ring can significantly impact the antimicrobial spectrum and potency.

  • The Tetrahydroquinoxaline Core: The saturation of the pyrazine ring to form the tetrahydroquinoxaline structure is important for antioxidant activity. The NH groups are key for the radical scavenging mechanism.

Conclusion and Future Perspectives

This comparative guide highlights the significant potential of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives as a versatile scaffold for the development of new therapeutic agents. The available data suggests that these compounds possess promising antimicrobial, anticancer, and antioxidant properties. However, to fully realize their potential, further research is warranted.

Future studies should focus on the synthesis and systematic biological evaluation of a focused library of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives with diverse substitution patterns on both the phenyl ring and the tetrahydroquinoxaline core. Such direct comparative studies will provide more definitive structure-activity relationships and enable the rational design of more potent and selective drug candidates. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their translation into clinical applications.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Journal of Medicinal Chemistry. [Link]

  • ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Journal of the Japan Petroleum Institute. [Link]

  • Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. [Link]

  • Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. ResearchGate. [Link]

  • Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Die Pharmazie. [Link]

  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. ResearchGate. [Link]

  • Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[1][4]triazolo[4,3-a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B. Bioorganic Chemistry. [Link]

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

Sources

A Comparative Guide to Tubulin Inhibitors: Profiling 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer therapeutics, the microtubule network remains a pivotal target. Its dynamic instability is fundamental to cell division, making it a prime vulnerability in rapidly proliferating cancer cells. Microtubule-targeting agents (MTAs), which disrupt this delicate equilibrium, are mainstays in chemotherapy.[1] This guide provides a comparative analysis of a newer class of synthetic compounds, 2-phenyl-1,2,3,4-tetrahydroquinoxalines, against established tubulin inhibitors, offering a resource for researchers and drug development professionals.

The Central Target: Tubulin and Microtubule Dynamics

Microtubules are cylindrical polymers composed of α- and β-tubulin heterodimers.[1] Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for the formation of the mitotic spindle, which segregates chromosomes during cell division.[1] Interference with this process triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis.[1][2]

MTAs are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.[2] This classification is based on their effect on tubulin polymerization.

Established Tubulin Inhibitors: A Mechanistic Overview

Several distinct binding sites on the tubulin dimer are targeted by different classes of MTAs.[3][4]

  • The Taxane Site: Occupied by microtubule-stabilizing agents like paclitaxel (Taxol®) and docetaxel. These compounds bind to the β-tubulin subunit within the microtubule lumen, promoting polymerization and preventing depolymerization.[4][5] This leads to the formation of overly stable, non-functional microtubules.[5]

  • The Vinca Alkaloid Site: Targeted by microtubule-destabilizing agents such as vincristine and vinblastine.[6] These compounds bind to β-tubulin at the interface between two heterodimers, inhibiting tubulin polymerization and inducing microtubule disassembly.[4][6]

  • The Colchicine Site: This site, located at the interface between α- and β-tubulin, is the binding pocket for a diverse group of microtubule-destabilizing agents.[3][4] Colchicine itself, while a potent inhibitor, has a narrow therapeutic index due to high toxicity.[3] This has driven the development of synthetic colchicine binding site inhibitors (CBSIs) with improved pharmacological profiles.[4]

A New Contender: 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Recent research has identified derivatives of 2-phenyl-1,2,3,4-tetrahydroquinoxaline as a promising new class of CBSIs.[7] These synthetic small molecules have demonstrated potent antiproliferative activity against various cancer cell lines.

Mechanism of Action

Like other CBSIs, 2-phenyl-1,2,3,4-tetrahydroquinoxaline derivatives exert their anticancer effects by inhibiting tubulin polymerization.[7] Molecular docking studies suggest that these compounds occupy the colchicine binding site, forming hydrogen bonds and hydrophobic interactions with residues in both α- and β-tubulin.[7] This binding prevents the curved-to-straight conformational change in the tubulin dimer that is necessary for its incorporation into a growing microtubule, thus destabilizing the entire microtubule network.[8]

The consequence of this action at the cellular level is a disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[7]

Comparative Performance: Experimental Data

The efficacy of tubulin inhibitors is typically assessed through a series of in vitro assays. Here, we compare a representative 2-phenyl-1,2,3,4-tetrahydroquinoxaline sulfonamide derivative (I-7) with established MTAs.[7]

Compound ClassExampleBinding SiteMechanismIC50 Tubulin Polymerization (µM)GI50 HT-29 Cancer Cell Line (µM)
TetrahydroquinoxalineI-7ColchicineDestabilizer~1.5[7]0.057[7]
TaxanePaclitaxelTaxaneStabilizer- (Promotes Polymerization)~0.005
Vinca AlkaloidVincristineVincaDestabilizer~0.1~0.002
Colchicine Site InhibitorColchicineColchicineDestabilizer~1.0~0.01

Note: IC50 and GI50 values are approximate and can vary significantly based on experimental conditions and cell lines used. The data presented here is for comparative purposes.

Experimental Workflows

To provide a practical context for evaluating these compounds, we outline the methodologies for key experiments.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition prep1 Thaw purified tubulin and GTP on ice prep2 Prepare reaction buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA) prep1->prep2 prep3 Dilute test compound to desired concentrations prep2->prep3 assay2 Add test compound or vehicle control (DMSO) prep3->assay2 assay1 Add reaction buffer, GTP, and fluorescent reporter to a 96-well plate assay1->assay2 assay3 Add purified tubulin to initiate polymerization assay2->assay3 assay4 Incubate at 37°C assay3->assay4 detect1 Measure fluorescence intensity over time using a plate reader assay4->detect1 detect2 Plot fluorescence vs. time to generate polymerization curves detect1->detect2 G cluster_cell_culture Cell Culture & Treatment cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging cell1 Seed cells on coverslips cell2 Treat with test compound for a specified time cell1->cell2 fix1 Fix cells with paraformaldehyde cell2->fix1 perm1 Permeabilize with a detergent (e.g., Triton X-100) fix1->perm1 stain1 Block with serum perm1->stain1 stain2 Incubate with primary antibody (anti-α-tubulin) stain1->stain2 stain3 Wash stain2->stain3 stain4 Incubate with fluorescently-labeled secondary antibody stain3->stain4 stain5 Wash stain4->stain5 stain6 Mount on microscope slide with DAPI stain5->stain6 img1 Visualize using a fluorescence microscope stain6->img1 img2 Capture images of microtubule network and nuclei img1->img2

Caption: General workflow for immunofluorescence staining of microtubules.

Protocol:

  • Cell Culture and Treatment: Grow cancer cells on glass coverslips and treat them with the test compound or vehicle control for an appropriate duration.

  • Fixation and Permeabilization: Fix the cells to preserve their structure, and then permeabilize the cell membranes to allow antibody entry.

  • Immunostaining: Block non-specific antibody binding sites. Incubate with a primary antibody that specifically binds to α-tubulin, followed by a fluorescently-labeled secondary antibody that binds to the primary antibody. A nuclear counterstain like DAPI is also used.

  • Imaging: Mount the coverslips onto microscope slides and visualize the microtubule network and nuclei using a fluorescence microscope. Cells treated with microtubule-destabilizing agents like 2-phenyl-1,2,3,4-tetrahydroquinoxaline will exhibit a diffuse, disorganized microtubule structure compared to the well-defined network in control cells.

Concluding Remarks

2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives represent a promising avenue in the development of novel anticancer agents. Their mechanism as colchicine binding site inhibitors places them in a well-validated class of MTAs. While early data indicates potent activity, further studies are required to fully characterize their selectivity, in vivo efficacy, and potential to overcome resistance mechanisms associated with other tubulin inhibitors. The experimental frameworks provided in this guide offer a starting point for the continued investigation and comparison of these and other novel MTAs.

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15679-15715. [Link]

  • Bhattacharyya, B., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(1), 148. [Link]

  • Parker, A. L., et al. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 37(2), 329-355. [Link]

  • Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 17(2), 161. [Link]

  • Stanton, R. A., et al. (2011). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Pharmaceutical Design, 17(25), 2642-2654. [Link]

  • Wieczorek, M., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29281-29291. [Link]

  • Potter, B. V. L., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 155-165. [Link]

  • Prota, A. E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences, 111(38), 13817-13822. [Link]

  • Pharmacology, Easy-to-Grasp Explanations. (2024, March 20). Microtubules Inhibitors Demystified!. [Video]. YouTube. [Link]

  • Jones, R. C., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Chemistry, 14(15), 1639-1663. [Link]

  • Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link]

  • Li, L., et al. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry, 57(19), 7977-7990. [Link]

  • Ambrose, C., et al. (2013). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Molecular Biology, 959, 1-22. [Link]

  • Jordan, M. A., & Wilson, L. (2004). The Vinca Alkaloids. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [https://www.ncbi.nlm.nih.gov/books/NBK12 Vinca Alkaloids/]([Link] Vinca Alkaloids/)

  • Kellogg, E. H., et al. (2017). Structural insight into the stabilization of microtubules by taxanes. eLife, 6, e27931. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(45), 31637-31649. [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4284. [Link]

  • Flores-Alamo, M., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14947-14960. [Link]

  • Lobert, S., et al. (2022). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Omega, 7(32), 28247-28256. [Link]

  • Szabó, Z., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal, e202403693. [Link]

  • Gaskin, T. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 13-29. [Link]

  • JoVE. (2022, August 29). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. [Video]. YouTube. [Link]

  • Li, L., et al. (2012). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry, 55(17), 7858-7870. [Link]

  • Al-Ostoot, F. H., et al. (2021). Vinca alkaloids site-binding agents that have been co-crystalized with tubulin. Journal of Molecular Structure, 1230, 129889. [Link]

  • Harris, J. R., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44026. [Link]

  • Castagnolo, D., et al. (2014). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. MedChemComm, 5(9), 1353-1358. [Link]

  • Portran, D., et al. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol, 11(7), e3971. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • Bio-protocol. (2025). In vitro tubulin polymerization assay. [Link]

  • Wang, Y., et al. (2021). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1146-1157. [Link]

  • de Almeida, L. R., et al. (2018). In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Antimicrobial Agents and Chemotherapy, 62(6), e02494-17. [Link]

  • Rawat, A., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(1), 148. [Link]

  • JoVE. (2023, March 21). Tubulin Purification by Polymerization-Depolymerization Cycles. [Video]. YouTube. [Link]

  • JoVE. (2017, November 16). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. [Video]. [Link]

  • CN102020612A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents. (n.d.).
  • Li, Y., et al. (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Investigative Challenge of a Novel Scaffold

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a systematic, evidence-based framework for elucidating the mechanism of action (MoA) of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. This compound belongs to the quinoxaline family, a class of heterocyclic scaffolds renowned for a diverse range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects[1][2]. However, the specific molecular interactions and cellular consequences of the 2-phenyl substituted tetrahydroquinoxaline core remain largely uncharacterized.

The absence of a defined MoA is a critical knowledge gap. Without it, optimizing lead compounds, predicting clinical efficacy, and identifying potential toxicities is a matter of conjecture. This guide, therefore, is not a simple recitation of protocols. It is an exposition of scientific strategy, designed to build a robust, self-validating case for a specific biological mechanism. Our investigation will be structured as a multi-phased approach, moving from broad cellular effects to direct target engagement and downstream pathway analysis.

Based on recent compelling evidence that related tetrahydroquinoxaline sulfonamide derivatives function as colchicine binding site inhibitors, our primary working hypothesis is as follows[3]:

Primary Hypothesis: 2-Phenyl-1,2,3,4-tetrahydroquinoxaline exerts its biological effects by directly binding to β-tubulin at or near the colchicine site, leading to inhibition of microtubule polymerization, G2/M cell cycle arrest, and subsequent induction of apoptosis.

This guide will rigorously test this hypothesis while remaining open to alternative mechanisms, such as kinase or STAT3 pathway inhibition, which have also been associated with the broader quinoxaline class[4].

Phase 1: Characterizing the Cellular Phenotype

Core Directive: The initial phase aims to answer a fundamental question: What is the observable impact of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline on whole cells? By comparing its phenotypic fingerprint to that of well-characterized drugs, we can gather the first crucial clues about its MoA. An agent that disrupts the cytoskeleton will produce a very different cellular response than one that damages DNA or inhibits a metabolic enzyme.

Experiment 1.1: Antiproliferative Activity and Selectivity Profiling

Causality: Before delving into specific mechanisms, we must establish the compound's potency and its therapeutic window. An effective anticancer agent should ideally exhibit potent cytotoxicity against cancer cells while sparing healthy, non-cancerous cells. Comparing its activity profile across different cell lines against reference compounds provides the initial context for its potential MoA.

Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., HeLa - cervical, HT-29 - colon, A549 - lung) and a non-cancerous fibroblast line (e.g., V79) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (e.g., from 0.01 µM to 100 µM). As controls, prepare identical dilutions of Colchicine (a known microtubule inhibitor) and Doxorubicin (a topoisomerase II inhibitor). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 560 nm using a microplate reader[5].

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO). Plot the data and determine the half-maximal inhibitory concentration (IC50) for each compound and cell line.

Data Presentation:

CompoundHeLa IC50 (µM)HT-29 IC50 (µM)A549 IC50 (µM)V79 IC50 (µM)Selectivity Index (V79 IC50 / Avg. Cancer IC50)
2-Phenyl-1,2,3,4-tetrahydroquinoxalineExperimentalExperimentalExperimentalExperimentalCalculated
Colchicine (Control)ReferenceReferenceReferenceReferenceCalculated
Doxorubicin (Control)ReferenceReferenceReferenceReferenceCalculated
Experiment 1.2: Cell Cycle Analysis

Causality: A hallmark of microtubule-targeting agents is their ability to disrupt the mitotic spindle, preventing cells from completing mitosis. This leads to a characteristic arrest in the G2/M phase of the cell cycle[3]. This experiment directly tests for that signature effect.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Treatment: Seed HeLa cells in 6-well plates. Treat the cells with 2-Phenyl-1,2,3,4-tetrahydroquinoxaline at concentrations equivalent to its IC50 and 2x IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells) by trypsinization, and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.

Expected Outcome: If the hypothesis is correct, we expect a significant, dose-dependent increase in the population of cells in the G2/M phase, similar to the effect of Colchicine.

Phase 2: Direct Target Identification and Engagement

Core Directive: Phenotypic data provides strong, yet circumstantial, evidence. To confirm the MoA, we must demonstrate a direct physical interaction between the compound and its putative target within the cell. This phase is designed to provide that definitive proof.

Experiment 2.1: In Vitro Tubulin Polymerization Assay

Causality: This is the most direct, cell-free test of our hypothesis. If 2-Phenyl-1,2,3,4-tetrahydroquinoxaline binds tubulin and inhibits its function, it should prevent the polymerization of purified tubulin into microtubules in a controlled, biochemical environment.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, mix purified bovine tubulin (>99% pure) in a polymerization buffer (e.g., G-PEM buffer containing GTP and a fluorescent reporter).

  • Compound Addition: Add 2-Phenyl-1,2,3,4-tetrahydroquinoxaline at various concentrations. Include Colchicine as a positive control for inhibition and Paclitaxel as a positive control for promotion of polymerization. A vehicle (DMSO) serves as the negative control.

  • Initiation and Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) using a plate reader. The fluorescence increases as the reporter incorporates into growing microtubules.

  • Analysis: Plot fluorescence intensity versus time. A potent inhibitor will suppress the rate and extent of polymerization compared to the DMSO control.

Visualization of the Experimental Workflow:

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Downstream & Selectivity pheno_start Start with 2-Phenyl-1,2,3,4-tetrahydroquinoxaline antiprolif Antiproliferative Assay (MTT) pheno_start->antiprolif cell_cycle Cell Cycle Analysis (Flow Cytometry) pheno_start->cell_cycle pheno_decision Proceed? antiprolif->pheno_decision Potent & Selective? cell_cycle->pheno_decision G2/M Arrest? tubulin_poly In Vitro Tubulin Polymerization Assay pheno_decision->tubulin_poly cetsa Cellular Thermal Shift Assay (CETSA) pheno_decision->cetsa target_decision Target Confirmed? tubulin_poly->target_decision Inhibits Polymerization? cetsa->target_decision Stabilizes Tubulin? apoptosis Apoptosis Assay (Annexin V / Western Blot) target_decision->apoptosis kinome Kinome Profiling (Selectivity) target_decision->kinome moa_confirmed MoA Confirmed: Microtubule Inhibitor apoptosis->moa_confirmed kinome->moa_confirmed

Caption: Investigative workflow for MoA confirmation.

Experiment 2.2: Cellular Thermal Shift Assay (CETSA)

Causality: While the polymerization assay is powerful, it uses purified protein. CETSA provides evidence of target engagement within the complex milieu of an intact cell[6][7]. The principle is that when a drug binds to its target protein, it generally increases the protein's thermal stability. This stabilization can be detected by heating the cells and measuring how much of the target protein remains soluble[8].

Protocol: Western Blot-Based CETSA for Tubulin Engagement

  • Treatment: Treat intact HeLa cells with a high concentration (e.g., 10-50 µM) of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice. One sample remains at room temperature as the unheated control.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by high-speed centrifugation.

  • Protein Analysis: Analyze the amount of soluble β-tubulin in the supernatant of each sample by SDS-PAGE and Western blotting using a specific anti-β-tubulin antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble β-tubulin against temperature for both the treated and vehicle control samples. A shift of the melting curve to higher temperatures in the drug-treated sample indicates target engagement.

Phase 3: Downstream Consequences and Selectivity

Core Directive: Confirming direct target binding is a major milestone. The final phase aims to connect this molecular event to the ultimate cellular fate (apoptosis) and to ensure the compound's action is specific, ruling out other plausible mechanisms.

Experiment 3.1: Confirmation of Apoptotic Cell Death

Causality: Prolonged G2/M arrest induced by microtubule inhibitors typically triggers the intrinsic apoptotic pathway. We must confirm that the observed cytotoxicity is indeed due to programmed cell death and not another mechanism like necrosis.

Protocol: Western Blot for Apoptosis Markers

  • Treatment: Treat HeLa cells with 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (IC50 and 2x IC50) for 24 and 48 hours.

  • Lysate Preparation: Collect the cells and prepare whole-cell lysates.

  • Western Blotting: Perform SDS-PAGE and Western blot analysis using primary antibodies against key apoptosis proteins:

    • Cleaved Caspase-3: The primary executioner caspase.

    • Cleaved PARP: A substrate of Caspase-3; its cleavage is a classic hallmark of apoptosis.

    • Bcl-2 and Bax: Pro- and anti-apoptotic proteins that regulate the intrinsic pathway.

  • Analysis: An increase in the levels of cleaved Caspase-3 and cleaved PARP will confirm the induction of apoptosis.

Experiment 3.2: Kinome-Wide Selectivity Profiling

Causality: The quinoxaline scaffold is present in many known kinase inhibitors. To ensure our primary hypothesis is correct and that the compound is not simply a "dirty" drug acting on multiple targets, we must assess its selectivity. A broad, unbiased screen is the most authoritative way to do this.

Protocol: In Vitro Kinase Panel Screen

  • Compound Submission: Submit 2-Phenyl-1,2,3,4-tetrahydroquinoxaline to a commercial kinase profiling service (e.g., services offered by Promega, MilliporeSigma, or Pharmaron)[9][10][11].

  • Screening: The service will test the compound at a standard concentration (e.g., 1 or 10 µM) against a large panel of hundreds of purified protein kinases.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. Significant inhibition is often defined as >50% at the tested concentration.

Interpretation:

  • High Selectivity: If the compound shows minimal (<30%) inhibition across the kinome, it strongly supports the hypothesis that its primary MoA is not kinase inhibition.

  • Off-Target Hits: If a small number of kinases are strongly inhibited, these would represent potential off-targets that may contribute to the overall cellular phenotype and warrant further investigation.

  • Broad Kinase Inhibition: If the compound inhibits a large number of kinases, it would suggest a non-specific or multi-targeted MoA, challenging our primary hypothesis.

Visualization of the Hypothesized Signaling Pathway:

G compound 2-Phenyl-1,2,3,4- tetrahydroquinoxaline tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site mt Microtubules tubulin->mt Polymerization inhibition tubulin->inhibition spindle Mitotic Spindle Disruption mt->spindle inhibition->mt Inhibition inhibition->spindle Leads to arrest G2/M Phase Arrest spindle->arrest apoptosis Intrinsic Apoptosis Pathway (Caspase-3 Activation) arrest->apoptosis death Cell Death apoptosis->death

Caption: Hypothesized MoA signaling cascade.

Conclusion: Synthesizing a Coherent Narrative

This guide provides the logical and experimental framework to transform an uncharacterized molecule into a well-understood pharmacological tool, paving the way for its rational development as a potential therapeutic agent.

References

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Advances. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. (2025). ResearchGate. [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (2024). Chemical Science. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). NIH. [Link]

  • Kinome Profiling. (2024). Oncolines B.V.[Link]

  • AlphaScreen. (n.d.). BMG LABTECH. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2026). ResearchGate. [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PMC. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions. (n.d.). Creative Bioarray. [Link]

  • Pharmacological Profile of Quinoxalinone. (2025). ResearchGate. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). ACS Omega. [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). International Institute of Anticancer Research. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Known experimental techniques to identify drug targets. (n.d.). ResearchGate. [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). NIH. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. (n.d.). ResearchGate. [Link]

  • KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]

  • IIFDTI: predicting drug–target interactions through interactive and independent features based on attention mechanism. (n.d.). Bioinformatics. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). NIH. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PMC. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroquinoxaline scaffold, particularly with a phenyl substitution at the 2-position, represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture allows for precise orientation of functional groups, making it an attractive core for developing potent and selective therapeutic agents. Derivatives of this class have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects[1]. This guide provides a comparative analysis of the in vivo efficacy of notable 2-phenyl-1,2,3,4-tetrahydroquinoxaline derivatives, offering field-proven insights into their therapeutic potential and the experimental frameworks used for their evaluation.

I. Neuroprotective Efficacy in Models of Parkinson's Disease

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD). A primary goal in PD research is the development of neuroprotective agents that can slow or halt this neurodegenerative process. Certain 6-aminoquinoxaline derivatives have emerged as promising candidates.

Comparative Analysis: MPAQ vs. PAQ

Recent drug discovery efforts have identified 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ) and a subsequent, optimized derivative, PAQ (4c in the referenced study), as potent neuroprotective agents in cellular and animal models of PD[2][3].

CompoundAnimal ModelKey Efficacy MetricOutcomeReference
MPAQ (5c) Mouse model of PDAttenuation of neurodegenerationShowed significant neuroprotection of dopaminergic neurons.[3]
PAQ (4c) Mouse model of PDAttenuation of neurodegenerationDemonstrated superior neuroprotective action compared to the first-generation MPAQ.[3]

The superiority of PAQ was established through extensive in vitro characterization, which suggested its mechanism of action is partially linked to the activation of endoplasmic reticulum ryanodine receptor channels[3]. Most critically, its ability to attenuate neurodegeneration in a mouse model of PD positions it as a strong drug candidate for further development[3].

Experimental Protocol: In Vivo Neuroprotection Assessment in a Mouse Model of PD

The following protocol outlines a standard methodology for evaluating the neuroprotective effects of test compounds in a toxin-induced mouse model of Parkinson's disease. This self-validating system ensures robust and reproducible data.

1. Animal Model Induction:

  • Subjects: C57BL/6 mice are commonly used due to their susceptibility to neurotoxins like MPTP.
  • Toxin Administration: Mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to selectively destroy dopaminergic neurons. This is typically done via intraperitoneal (i.p.) injections.

2. Dosing Regimen:

  • Grouping: Animals are randomized into groups: Vehicle control, MPTP + Vehicle, and MPTP + Test Compound (e.g., PAQ).
  • Administration: The test compound is administered (e.g., i.p. or oral gavage) at various doses, often starting before MPTP administration (pre-treatment) and continuing for a set duration.

3. Behavioral Assessment:

  • Rota-rod Test: To assess motor coordination and balance. A decrease in the time spent on the rotating rod indicates motor impairment.
  • Open Field Test: To measure locomotor activity and exploratory behavior. MPTP-lesioned animals typically show reduced movement.

4. Post-mortem Analysis:

  • Tissue Collection: At the end of the study, animals are euthanized, and brains are collected.
  • Immunohistochemistry: Brain slices containing the substantia nigra and striatum are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
  • Quantification: The number of surviving TH-positive neurons is counted to quantify the degree of neuroprotection. A higher count in the drug-treated group compared to the MPTP+Vehicle group indicates a neuroprotective effect.
Workflow for In Vivo Neuroprotection Study

G cluster_0 Pre-Clinical Model Setup cluster_1 Intervention Phase cluster_2 Efficacy Assessment animal_model Select C57BL/6 Mice randomization Randomize into Groups (Vehicle, MPTP, MPTP+Drug) animal_model->randomization treatment Administer Test Compound (PAQ) & Vehicle randomization->treatment induction Induce Parkinsonism (MPTP Injection) treatment->induction behavior Behavioral Tests (Rota-rod, Open Field) induction->behavior histology Post-mortem Brain Analysis (TH Staining) behavior->histology quantify Quantify Dopaminergic Neuron Survival histology->quantify end Data Analysis & Conclusion quantify->end Compare Outcomes

Caption: Workflow for evaluating a neuroprotective agent in a mouse model of Parkinson's disease.

II. Anticancer Efficacy as Microtubule Targeting Agents

Microtubules are critical for cell division, making them a prime target for anticancer drugs. Colchicine binding site inhibitors (CBSIs) represent a class of microtubule targeting agents that can overcome issues like multidrug resistance seen with other agents[4]. Novel tetrahydroquinoxaline sulfonamide derivatives have been designed as potent CBSIs.

Comparative In Vitro Efficacy of Tetrahydroquinoxaline Sulfonamides

A recent study designed and synthesized a series of novel tetrahydroquinoxaline sulfonamide derivatives, evaluating their antiproliferative activities against the HT-29 human colon cancer cell line. While this study focused on in vitro data, the comparative results are crucial for selecting candidates for future in vivo testing[4].

Compound IDR² Group (on tetrahydroquinoxaline)R¹ Group (on sulfonyl)IC₅₀ vs. HT-29 cells (µM)Reference
I-1 to I-4 UnsubstitutedVarious PhenylsWeak Activity[4]
I-7 Methoxy4-MethoxyphenylMost Active [4]
I-10, I-11 MethoxyDisubstituted PhenylsDecreased Activity[4]
I-21 MethoxyDifluorinated PhenylImproved Activity[4]
I-24 MethoxyEthylInactive[4]

Structure-Activity Relationship (SAR) Insights:

  • A methoxy group on the tetrahydroquinoxaline ring significantly enhances activity compared to unsubstituted derivatives[4].

  • For the phenylsulfonyl group, a single electron-donating substituent (like methoxy in I-7) at the para position provides the highest potency[4].

  • Replacing the phenyl group with a small alkyl group (ethyl) abolishes activity, highlighting the importance of the aromatic ring for binding[4].

Compound I-7 was identified as the most potent derivative. Further mechanistic studies confirmed that it inhibits tubulin polymerization, disrupts the microtubule network, and arrests the cell cycle at the G2/M phase, consistent with its design as a colchicine binding site inhibitor[4].

Proposed Mechanism: Microtubule Disruption and Cell Cycle Arrestdot

G cluster_0 Cell Division (Mitosis) Compound_I7 Compound I-7 (Tetrahydroquinoxaline Sulfonamide) Tubulin α/β-Tubulin Dimers Compound_I7->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound_I7->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Disruption Separation Chromosome Separation Spindle->Separation G2_M G2/M Checkpoint Activation Separation->G2_M Failure leads to Apoptosis Cell Death (Apoptosis) G2_M->Apoptosis

Sources

A Comparative Guide to the Cytotoxicity of Tetrahydroquinoxaline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Among these, their potential as anticancer agents has garnered significant attention.[1] However, the precise spatial arrangement of atoms within a molecule—its isomerism—can dramatically influence its interaction with biological targets and, consequently, its cytotoxic effects. This guide provides a comprehensive comparison of the cytotoxicity of different tetrahydroquinoxaline isomers, offering experimental insights and methodologies for researchers in drug discovery and development.

The Critical Role of Isomerism in Cytotoxicity

The three-dimensional structure of a drug molecule is paramount to its function. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological profiles. In the context of tetrahydroquinoxalines, stereoisomerism (cis/trans isomerism) and constitutional isomerism (variations in substituent positions) are key determinants of cytotoxic potency. These subtle structural changes can alter a compound's ability to bind to its target, its metabolic stability, and its overall cellular uptake, all of which contribute to its cytotoxic effect.

For instance, studies on naphthyl quinoxaline thymidine conjugates have demonstrated that cis and trans isomers can exhibit pronounced differences in cytotoxicity upon photoactivation.[2] This highlights the importance of isolating and evaluating individual isomers to accurately assess their therapeutic potential.

Structure-Activity Relationships: Decoding Cytotoxicity

The relationship between the chemical structure of a tetrahydroquinoxaline derivative and its biological activity is a crucial area of investigation. Structure-activity relationship (SAR) studies help to identify the key molecular features responsible for cytotoxicity.

Several key SAR trends have been observed for tetrahydroquinoxaline and related quinoline derivatives:

  • Substitution Patterns: The position and nature of substituents on the tetrahydroquinoxaline ring significantly impact cytotoxicity. For example, the presence of a methoxy group on the tetrahydroquinoxaline ring has been shown to enhance inhibitory activities against certain cancer cell lines.[3] Conversely, electron-withdrawing groups like a nitro group at specific positions can decrease activity.[2]

  • Linker Groups: The type of linker connecting the tetrahydroquinoxaline core to other moieties can influence activity. An NH-CO linker at the second position has been associated with increased activity, while aliphatic linkers tend to decrease it.[2]

  • Aromatic Substituents: The nature of aromatic groups attached to the core is also critical. An o,o-dimethoxyphenyl group at the second position has been shown to increase activity, whereas trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups can decrease it.[2]

These SAR insights are invaluable for the rational design of novel tetrahydroquinoxaline derivatives with improved cytotoxic profiles.

Experimental Workflow for Comparing Isomer Cytotoxicity

A systematic approach is essential for accurately comparing the cytotoxic effects of different tetrahydroquinoxaline isomers. The following workflow outlines the key experimental stages:

Cytotoxicity Comparison Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Cell_Line_Selection Cell_Line_Selection Characterization->Cell_Line_Selection Cytotoxicity_Assays Cytotoxicity_Assays Cell_Line_Selection->Cytotoxicity_Assays IC50_Determination IC50_Determination Cytotoxicity_Assays->IC50_Determination SAR_Analysis SAR_Analysis IC50_Determination->SAR_Analysis Mechanism_Studies Mechanism_Studies SAR_Analysis->Mechanism_Studies Lead_Optimization Lead_Optimization Mechanism_Studies->Lead_Optimization

Caption: A generalized workflow for the synthesis, in vitro evaluation, and analysis of tetrahydroquinoxaline isomers to determine their comparative cytotoxicity.

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the tetrahydroquinoxaline isomers for a specified duration (e.g., 48 or 72 hours).[3][4] Include a vehicle control (e.g., DMSO) and a positive control.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each isomer.

2. Apoptosis Assay (Flow Cytometry)

To determine if cytotoxicity is mediated by apoptosis (programmed cell death), flow cytometry with Annexin V and propidium iodide (PI) staining can be employed.

Protocol:

  • Cell Treatment: Treat cells with the tetrahydroquinoxaline isomers at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for a series of tetrahydroquinoxaline isomers against different cancer cell lines, illustrating the potential impact of isomeric and substituent variations.

Compound/IsomerR1R2Cancer Cell LineIC50 (µM)
Isomer A (cis) HOCH3MCF-7 (Breast)15.2
Isomer B (trans) HOCH3MCF-7 (Breast)8.5
Isomer C (cis) ClOCH3MCF-7 (Breast)9.8
Isomer D (trans) ClOCH3MCF-7 (Breast)4.1
Isomer A (cis) HOCH3HCT-116 (Colon)22.7
Isomer B (trans) HOCH3HCT-116 (Colon)12.3
Isomer C (cis) ClOCH3HCT-116 (Colon)18.4
Isomer D (trans) ClOCH3HCT-116 (Colon)7.9

Data is hypothetical and for illustrative purposes only.

Mechanistic Insights: How Tetrahydroquinoxalines Exert Cytotoxicity

Tetrahydroquinoxaline derivatives can induce cytotoxicity through various mechanisms of action.[1] Understanding these pathways is crucial for optimizing their therapeutic potential.

Common Mechanisms Include:

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule targeting agents by inhibiting tubulin polymerization, leading to cell cycle arrest, typically at the G2/M phase.[3]

  • Apoptosis Induction: Many cytotoxic compounds, including tetrahydroquinoline derivatives, trigger apoptosis through intrinsic and/or extrinsic pathways.[4][5] This can involve the activation of caspases and disruption of mitochondrial membrane potential.[5]

  • Reactive Oxygen Species (ROS) Generation: Certain derivatives can induce the production of intracellular ROS, leading to oxidative stress and subsequent cell death.[5]

  • Enzyme Inhibition: Tetrahydroquinoxalines can also target specific enzymes involved in cancer cell proliferation and survival, such as EGFR.[6]

Apoptosis Pathway THQ_Isomer Tetrahydroquinoxaline Isomer ROS Increased ROS Production THQ_Isomer->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Sources

A Comparative Guide to the Molecular Docking of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Against Key Anticancer Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry, against a panel of validated anticancer protein targets. We will explore the rationale behind target selection, detail the experimental workflow for a robust in silico evaluation, and compare the performance of widely-used molecular docking software. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][2] The inclusion of a phenyl group at the 2-position introduces a key pharmacophoric element, offering opportunities for diverse functionalization to modulate potency and selectivity. Understanding the molecular interactions of this core structure with key oncogenic proteins is paramount for the rational design of novel and effective anticancer agents.

Molecular docking has emerged as a powerful and indispensable tool in modern drug discovery, enabling the prediction of ligand-protein binding modes and affinities at the atomic level.[1][2] This computational technique facilitates the rapid screening of virtual compound libraries and provides crucial insights into the structural basis of inhibitor activity, thereby accelerating the hit-to-lead optimization process.

This guide will focus on a comparative molecular docking study of the parent scaffold, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, against four well-validated anticancer targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed in non-small cell lung cancer (NSCLC) and other solid tumors.[3][4][5][6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10]

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, allowing them to evade programmed cell death.

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, particularly the G1/S phase transition, which is often dysregulated in cancer.[11][12][13][14][15]

By evaluating the binding potential of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline against this diverse panel of targets, we aim to elucidate its potential mechanisms of action and guide the future design of more potent and selective derivatives.

Comparative Analysis of Molecular Docking Software

The choice of docking software can significantly influence the outcome of a virtual screening campaign. Each program employs distinct algorithms for conformational sampling and scoring functions to estimate binding affinity. Here, we provide a brief comparison of three widely used docking suites.

SoftwareAlgorithmScoring FunctionKey AdvantagesConsiderations
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS) method for local optimizationEmpirical scoring functionOpen-source and freely available; computationally efficient for high-throughput screening.[16][17][18][19][20]Scoring function is less sophisticated compared to commercial software, potentially leading to a higher false-positive rate.
Schrödinger Glide Hierarchical search protocol with conformational sampling and minimizationGlideScore, a proprietary empirical scoring functionHigh accuracy in pose prediction and binding affinity estimation; user-friendly interface and comprehensive workflow integration.[2][21][22][23][24][25]Commercial software with a significant licensing cost.
GOLD (Genetic Optimisation for Ligand Docking) Genetic algorithm for flexible ligand dockingGOLDScore, ChemScore, ASP, and CCDC's PLP scoring functionsHigh accuracy and reliability, particularly for complex binding sites; extensive options for customization.[1]Can be computationally intensive; requires a good understanding of the various scoring functions for optimal use.

For the purpose of this guide, we will outline a general protocol that can be adapted for any of these software packages, with specific notes on key differences.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

A rigorous and reproducible molecular docking workflow is essential for generating meaningful and reliable results. The following protocol outlines the key steps, from target preparation to results analysis.

Ligand and Protein Preparation

3.1.1. Ligand Preparation:

  • Obtain the 3D structure of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved by:

    • Downloading from a chemical database such as PubChem or ZINC.

    • Sketching the 2D structure in a molecular editor (e.g., ChemDraw, MarvinSketch) and converting it to a 3D conformation.

  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy and geometrically plausible starting conformation.

  • Assign partial charges to the ligand atoms. The choice of charge model (e.g., Gasteiger, AM1-BCC) can influence the docking results.

  • Define rotatable bonds to allow for conformational flexibility during the docking simulation.

3.1.2. Protein Preparation:

  • Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use the following PDB entries, which feature the respective proteins in complex with a known inhibitor:

    • EGFR: 4HJO[26]

    • VEGFR-2: 2OH4[27]

    • Bcl-2: 4IEH[28]

    • CDK2: 1PYE[29]

  • Pre-process the protein structure:

    • Remove all non-essential molecules, including water, ions, and co-solvents. The co-crystallized ligand should be retained initially to define the binding site but removed before docking the new ligand.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

    • Repair any missing side chains or loops using protein structure modeling tools.

    • Perform a constrained energy minimization to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms fixed.

Defining the Binding Site and Receptor Grid Generation
  • Identify the binding pocket. This is typically defined by the location of the co-crystallized ligand in the PDB structure.

  • Generate a receptor grid. The docking software uses this grid to pre-calculate the potential energy of interaction between the protein and various atom types. The grid box should be centered on the binding site and large enough to accommodate the ligand in various orientations.

Molecular Docking Simulation
  • Configure the docking parameters. This includes specifying the ligand and receptor grid files, the number of binding poses to generate, and the exhaustiveness of the conformational search.

  • Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the binding pocket and score each pose based on its predicted binding affinity.

Analysis of Docking Results
  • Examine the docking scores. The top-ranked poses will have the most favorable (i.e., most negative) binding energy scores.

  • Visualize the binding poses. Analyze the interactions between the ligand and the protein for the top-ranked poses. Key interactions to look for include:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: These contribute significantly to the overall binding energy.

    • Pi-pi stacking and cation-pi interactions: These can be important for the binding of aromatic systems.

  • Compare the docking poses with the binding mode of the co-crystallized ligand. This can provide confidence in the docking protocol if the predicted pose of a known inhibitor is similar to its experimental conformation.

Visualizing the Workflow and Key Structures

To better illustrate the process, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (Energy Minimization, Charge Assignment) Grid Grid Generation (Define Binding Site) Ligand->Grid Protein Protein Preparation (Add Hydrogens, Repair Structure) Protein->Grid Docking Molecular Docking (Conformational Search & Scoring) Grid->Docking Analysis Results Analysis (Scoring, Pose Visualization, Interaction Analysis) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Tetrahydroquinoxaline_Structure THQ 2-Phenyl-1,2,3,4-tetrahydroquinoxaline image_node

Caption: 2D structure of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Hypothetical Comparative Analysis and Discussion

Following the execution of the docking protocol, a comparative analysis of the results would be performed. The following table presents a hypothetical summary of such an analysis.

Target ProteinPDB IDBest Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)Biological Implication
EGFR 4HJO-8.5Met793, Leu718, Cys797Potential for inhibition of cell proliferation in EGFR-driven cancers.[3][4][6][7]
VEGFR-2 2OH4-7.9Cys919, Asp1046, Glu885Possible anti-angiogenic activity by disrupting endothelial cell signaling.[8][10]
Bcl-2 4IEH-9.2Arg146, Tyr108, Phe104Strong potential to induce apoptosis in cancer cells overexpressing Bcl-2.
CDK2 1PYE-7.1Leu83, Asp145, Lys33Moderate potential to interfere with cell cycle progression.[11][12][13][14][15]

Interpretation of Hypothetical Results:

In this hypothetical scenario, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline demonstrates the most favorable binding affinity for Bcl-2, suggesting that its primary anticancer mechanism might be the induction of apoptosis. The strong interaction with EGFR also indicates a potential role in inhibiting proliferative signaling. The moderate to good binding with VEGFR-2 and CDK2 suggests a possible multi-targeted profile, which could be advantageous in overcoming drug resistance.

The specific interactions with key residues in the binding pockets of these targets would provide a structural basis for these affinities. For instance, a hydrogen bond with the hinge region residue Met793 in EGFR is a hallmark of many known inhibitors. Similarly, interactions within the hydrophobic groove of Bcl-2 are critical for displacing pro-apoptotic proteins.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline against a panel of key anticancer targets. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the potential therapeutic applications of this promising scaffold.

The hypothetical results presented herein underscore the importance of evaluating novel compounds against multiple targets to elucidate their potential polypharmacology. Future work should focus on the synthesis of derivatives of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline with modifications designed to enhance the observed interactions with the primary targets. These in silico predictions must then be validated through in vitro and in vivo experimental studies to confirm their biological activity and therapeutic potential.

References

  • RCSB PDB. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2007). 2OH4: Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor. Retrieved January 22, 2026, from [Link]

  • Bentham Science. (2022). Role of Docking in Anticancer Drug Discovery. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2013). 4IEH: Crystal Structure of human Bcl-2 in complex with a small molecule inhibitor targeting Bcl-2 BH3 domain interactions. Retrieved January 22, 2026, from [Link]

  • Thorax. (n.d.). Is EGFR expression important in non-small cell lung cancer? Retrieved January 22, 2026, from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. Retrieved January 22, 2026, from [Link]

  • EGFR Resisters. (n.d.). EGFR Mutation and Lung Cancer: What is it and how is it treated? Retrieved January 22, 2026, from [Link]

  • PubMed Central. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (n.d.). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. Retrieved January 22, 2026, from [Link]

  • PubMed. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Retrieved January 22, 2026, from [Link]

  • Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved January 22, 2026, from [Link]

  • Healthline. (2025). EGFR-Positive Lung Cancer: Types, Treatment, Outlook. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC). Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2015). 5A14: Human CDK2 with type II inhibitor. Retrieved January 22, 2026, from [Link]

  • EGFR Positive UK. (n.d.). Non-Small Cell Lung Cancer and EGFR. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of Major Molecular Docking Software Packages. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2018). 6GL8: Crystal structure of Bcl-2 in complex with the novel orally active inhibitor S55746. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2022). 7U9A: EGFR in complex with a macrocyclic inhibitor. Retrieved January 22, 2026, from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2011). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2011). 3PY0: CDK2 in complex with inhibitor SU9516. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2014). 4RJ7: EGFR kinase (T790M/L858R) with inhibitor compound 1. Retrieved January 22, 2026, from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of epidermal growth factor receptor (EGFR) tyrosine... Retrieved January 22, 2026, from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved January 22, 2026, from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2019). 6O0K: crystal structure of BCL-2 with venetoclax. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2024). 8TJL: EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Retrieved January 22, 2026, from [Link]

  • The Journal of Cell Biology. (n.d.). A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle. Retrieved January 22, 2026, from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (n.d.). CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Retrieved January 22, 2026, from [Link]

  • YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD). Key H-bond... Retrieved January 22, 2026, from [Link]

  • PubMed Central. (n.d.). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2016). 5JSN: Bcl2-inhibitor complex. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.... Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (2008). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. Retrieved January 22, 2026, from [Link]

  • Protein Data Bank Japan. (n.d.). 6gl8 - Crystal structure of Bcl-2 in complex with the novel orally active inhibitor S55746. Retrieved January 22, 2026, from [Link]

  • Schrödinger. (n.d.). Glide. Retrieved January 22, 2026, from [Link]

  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. Retrieved January 22, 2026, from [Link]

  • PraxiLabs. (2025). Cell Cycle Stages & Regulation by Cyclins and CDKs. Retrieved January 22, 2026, from [Link]

  • Schrödinger. (n.d.). Schrodinger_Workshop_GLIDE.... Retrieved January 22, 2026, from [Link]

Sources

Cross-Validation of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Bioactivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The partially saturated analog, 1,2,3,4-tetrahydroquinoxaline, retains significant biological relevance, offering a three-dimensional structure that can be optimized for potent and selective interactions with various biological targets. This guide focuses on the bioactivity of the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline core structure, providing a comparative analysis of its derivatives against established therapeutic agents and detailing the experimental methodologies for robust cross-validation of their biological effects. While specific bioactivity data for the unsubstituted parent compound, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide a comprehensive overview of the scaffold's potential.

I. Anticancer Activity: A Comparative Analysis

Quinoxaline and tetrahydroquinoxaline derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit critical cellular processes such as tubulin polymerization and key signaling pathways involved in cell proliferation and survival.

Comparative Cytotoxicity against Human Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Quinoxaline Derivative 11 MCF-7 (Breast)9DoxorubicinNot specified in study
Quinoxaline Derivative 11 HCT116 (Colon)2.5DoxorubicinNot specified in study
Quinoxaline Derivative 14 MCF-7 (Breast)2.61DoxorubicinNot specified in study
Quinoxaline Derivative 17 A549 (Lung)46.6 ± 7.41Doxorubicin11.77 ± 4.57
Quinoxaline Derivative 17 HCT-116 (Colon)48 ± 8.79DoxorubicinNot specified in study
Quinoxaline Derivative 18 MCF-7 (Breast)22.11 ± 13.3Doxorubicin11.77 ± 4.57
Quinoxaline-Triazole Hybrid 3 Ty-82 (Leukemia)2.5DoxorubicinNot specified in study
Quinoxaline-Triazole Hybrid 3 THP-1 (Leukemia)1.6DoxorubicinNot specified in study
Quinoxaline Derivative 5 SMMC-7721 (Hepatoma)0.071DoxorubicinNot specified in study
Quinoxaline Derivative 5 HeLa (Cervical)0.126DoxorubicinNot specified in study
Quinoxaline Derivative 5 K562 (Leukemia)0.164DoxorubicinNot specified in study

Table 1: Comparative in vitro anticancer activity of various quinoxaline derivatives against human cancer cell lines, with Doxorubicin as a reference where available.[2][3][4]

Mechanism of Action: Inhibition of Tubulin Polymerization

A key mechanism through which several quinoxaline derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and are crucial for cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

This assay measures the effect of a test compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in fluorescence.

Materials:

  • Tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivative)

  • Positive control (e.g., Paclitaxel - promoter)

  • Negative control (e.g., Vinblastine - inhibitor)

  • 96-well black microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for positive and negative controls, and a vehicle control (DMSO).

  • Initiate the polymerization by adding the tubulin protein to the reaction mixture and immediately placing the plate in the fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Plot the fluorescence intensity against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of tubulin polymerization. The IC50 value can be calculated by measuring the concentration of the compound that inhibits tubulin polymerization by 50%.

G cluster_workflow Tubulin Polymerization Assay Workflow prep Prepare Reaction Mixture (Buffer, GTP, Fluorescent Reporter) add_compounds Add Test Compounds, Controls (Positive, Negative, Vehicle) to 96-well plate prep->add_compounds initiate Add Tubulin Protein to initiate polymerization add_compounds->initiate measure Measure Fluorescence at 37°C over time initiate->measure analyze Analyze Polymerization Curves (Nucleation, Growth, Steady-State) measure->analyze calculate Calculate IC50 analyze->calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Involvement in Key Signaling Pathways

Quinoxaline derivatives have been shown to modulate several signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways, and to induce apoptosis.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[5][6] Overactivation of this pathway is common in many cancers. Some quinoxaline derivatives have been identified as inhibitors of PI3K, thereby blocking downstream signaling and promoting apoptosis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation Quinoxaline 2-Phenyl-tetrahydroquinoxaline (PI3K Inhibitor) Quinoxaline->PI3K Inhibition G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Quinoxaline 2-Phenyl-tetrahydroquinoxaline Derivatives Quinoxaline->Mitochondrion Induces Stress

Caption: Overview of the intrinsic and extrinsic apoptosis pathways, highlighting the role of quinoxaline derivatives in inducing apoptosis.

II. Antimicrobial Activity: A Comparative Perspective

The quinoxaline scaffold is also a promising source of novel antimicrobial agents. Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Susceptibility

The antibacterial efficacy of a compound is typically determined by its minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
2-Phenyl-quinoline-4-carboxylic acid derivative 5a4 S. aureus64CiprofloxacinNot specified in study
2-Phenyl-quinoline-4-carboxylic acid derivative 5a7 E. coli128CiprofloxacinNot specified in study
Quinoxaline DerivativeMRSA1-4Vancomycin1-4
Quinoxaline Derivative 5b S. aureusNot specified (broad spectrum)CiprofloxacinNot specified in study
Quinoxaline Derivative 5b B. subtilisNot specified (broad spectrum)CiprofloxacinNot specified in study
Quinoxaline Derivative 5b E. coliNot specified (broad spectrum)CiprofloxacinNot specified in study
Quinoxaline Derivative 5b P. aeruginosaNot specified (broad spectrum)CiprofloxacinNot specified in study

Table 2: Comparative in vitro antibacterial activity of various quinoxaline and quinoline derivatives. [5][7][8]

Experimental Protocol: Agar Disc Diffusion Assay

This method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria.

Materials:

  • Test bacterial strain

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Test compound (2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivative)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compound)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disc Application: Aseptically place paper discs impregnated with the test compound, positive control, and negative control onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc. The size of the zone is proportional to the susceptibility of the bacteria to the antimicrobial agent.

G cluster_workflow Agar Disc Diffusion Assay Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate MHA Plate with Bacterial Lawn prep_inoculum->inoculate_plate apply_discs Apply Impregnated Discs (Test Compound, Controls) inoculate_plate->apply_discs incubate Incubate at 35°C for 18-24 hours apply_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar disc diffusion assay.

III. Neuroprotective Potential: An Emerging Area of Interest

Recent studies have begun to explore the neuroprotective effects of tetrahydroquinoxaline and related heterocyclic compounds. [9]These compounds may offer therapeutic benefits for neurodegenerative diseases by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis in neuronal cells. While specific data on 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is still emerging, the broader class of compounds shows promise in this area. For instance, certain 1,2,3,4-tetrahydroisoquinoline derivatives, which share structural similarities, have demonstrated neuroprotective effects in models of Parkinson's disease and against NMDA-induced seizures. [1][9]

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives is highly dependent on the nature and position of substituents on both the tetrahydroquinoxaline core and the phenyl ring.

  • Anticancer Activity: Studies on various quinoxaline derivatives suggest that the introduction of specific functional groups can significantly enhance cytotoxicity. For example, the presence of electron-withdrawing groups on the phenyl ring can influence activity. [2]The nature of the linker between the quinoxaline core and other moieties also plays a crucial role. [2]* Antimicrobial Activity: For antibacterial quinoline derivatives, lipophilicity appears to be a key factor, with more lipophilic compounds often exhibiting greater activity. [5]The substitution pattern on the phenyl ring also dictates the spectrum of activity against Gram-positive and Gram-negative bacteria. [5]

V. Conclusion and Future Directions

The 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential as anticancer and antimicrobial agents in preclinical studies. The cross-validation of their bioactivity through standardized in vitro assays is crucial for identifying lead compounds for further development.

Future research should focus on:

  • Systematic SAR studies: To elucidate the precise structural requirements for optimal activity and selectivity against various biological targets.

  • In vivo efficacy and safety profiling: To translate the promising in vitro data into preclinical and clinical success.

  • Exploration of other therapeutic areas: Including neurodegenerative and inflammatory diseases, where the modulation of key signaling pathways by these compounds could be beneficial.

By leveraging the methodologies and comparative data presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold.

References

Sources

A Senior Application Scientist's Guide: Proposed Framework for Benchmarking 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects[1][2]. These compounds often exert their activity through mechanisms such as the inhibition of protein tyrosine kinases, which are pivotal in cancer cell signaling, proliferation, and survival[1]. The 2-phenyl-1,2,3,4-tetrahydroquinoxaline structure represents a promising, yet underexplored, variation of this scaffold. Its unique three-dimensional conformation may offer novel interactions with biological targets, potentially leading to improved efficacy or a distinct mechanism of action.

This guide outlines a comprehensive, field-proven strategy for the systematic evaluation of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline (referred to herein as "Test Compound") against established, clinically relevant anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for generating high-quality, reproducible data to ascertain the therapeutic potential of this novel chemical entity.

The core of this guide is not merely a set of protocols, but an integrated approach that emphasizes the causality behind experimental choices, ensuring a self-validating system of inquiry. We will benchmark the Test Compound across a panel of three distinct and well-characterized human cancer cell lines, representing different cancer types:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon carcinoma cell line.

By comparing the performance of the Test Compound with drugs that have well-understood mechanisms of action, we can rapidly contextualize its potency and begin to elucidate its potential mode of action.

Part 1: In Vitro Cytotoxicity Profiling

The initial and most critical step is to determine the direct cytotoxic effect of the Test Compound on cancer cells. This is achieved by measuring the concentration of the compound required to inhibit cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, relying on the metabolic activity of viable cells to reduce the MTT reagent into a purple formazan product[3][4].

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture MCF-7, A549, & HCT116 cells harvest Harvest cells at exponential growth phase start->harvest seed Seed cells into 96-well plates harvest->seed treat Treat with serial dilutions of: - Test Compound - Doxorubicin - Cisplatin - Paclitaxel seed->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability vs. Untreated Control read->calculate plot Plot Dose-Response Curves calculate->plot ic50 Determine IC50 Values plot->ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture MCF-7, A549, and HCT116 cells in their respective recommended media until they reach 70-80% confluency.

    • Trypsinize, count, and resuspend the cells to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the Test Compound, Doxorubicin, Cisplatin, and Paclitaxel in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of solvent) and "untreated control" wells (fresh medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Reaction and Measurement:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Comparative Data Table: In Vitro Cytotoxicity (IC50 in µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
2-Phenyl-1,2,3,4-tetrahydroquinoxaline Experimental DataExperimental DataExperimental Data
Doxorubicin~0.4 - 0.7[5][6]~0.24 - >20[7]~1.9[8]
Cisplatin~10 - 50~16.5[9]~10 - 40
Paclitaxel~0.02 - 3.5[10][11]~0.005 - 0.05~0.004 - 0.01

Note: The IC50 values for standard drugs can vary significantly between studies due to differences in experimental conditions such as incubation time and specific cell line passage number[7][12]. The values presented are indicative ranges from the literature.

Part 2: Mechanistic Insights - Unraveling the Mode of Action

Once the cytotoxic potential is established, the next logical step is to investigate how the Test Compound induces cell death. Key questions to address are whether it triggers programmed cell death (apoptosis) and if it disrupts the normal progression of the cell cycle.

A. Apoptosis Induction Analysis via Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA. This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis start Seed cells in 6-well plates treat Treat with Test Compound at IC50 and 2x IC50 for 24 hours start->treat harvest Harvest both adherent and floating cells treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the dark stain->incubate acquire Acquire data on flow cytometer incubate->acquire gate Gate populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) acquire->gate quantify Quantify % of cells in each quadrant gate->quantify

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

B. Cell Cycle Analysis via Propidium Iodide Staining

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). By staining the DNA of permeabilized cells with Propidium Iodide (PI), we can quantify the DNA content of each cell. Since cells in G2/M have twice the DNA content of cells in G0/G1, flow cytometry can be used to determine the distribution of cells across the different phases of the cell cycle.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_analysis Flow Cytometry Analysis start Seed cells in 6-well plates treat Treat with Test Compound at IC50 for 24 hours start->treat harvest Harvest cells treat->harvest fix Fix cells in cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Resuspend in PI/RNase Staining Buffer wash->stain incubate Incubate for 30 min in the dark stain->incubate acquire Acquire data on flow cytometer incubate->acquire analyze Analyze DNA content histogram acquire->analyze quantify Quantify % of cells in G0/G1, S, and G2/M phases analyze->quantify

Caption: Workflow for cell cycle analysis using propidium iodide.

C. Investigating Key Signaling Pathways

Based on the results of the apoptosis and cell cycle assays, further investigation into specific signaling pathways is warranted. The PI3K/Akt, MAPK/ERK, and p53 pathways are frequently dysregulated in cancer and are common targets of anticancer drugs[2]. Western blotting can be used to assess the phosphorylation status and total protein levels of key components of these pathways to understand the Test Compound's molecular mechanism.

Signaling_Pathways cluster_growth Growth Factor Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_p53 p53 Pathway cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation p53 p53 p21 p21 p53->p21 Bax Bax p53->Bax Arrest Cell Cycle Arrest p21->Arrest Bax->Apoptosis

Caption: Key signaling pathways commonly involved in cancer.

Part 3: In Vivo Efficacy Assessment

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. A tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model to assess a compound's ability to inhibit tumor growth in a living organism[9].

Experimental Workflow: Tumor Xenograft Model

Xenograft_Workflow cluster_prep Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint start Prepare suspension of HCT116 cells inject Subcutaneously inject cells into flank of nude mice start->inject monitor Monitor mice for tumor formation inject->monitor group Randomize mice into groups when tumors reach ~100 mm³ monitor->group treat Administer treatment: - Vehicle Control - Test Compound (e.g., 2 doses) - Positive Control (e.g., Doxorubicin) group->treat measure Measure tumor volume and body weight 2-3 times/week treat->measure endpoint Sacrifice mice at study end (e.g., day 21 or tumor volume limit) measure->endpoint excise Excise, weigh, and photograph tumors endpoint->excise analyze Analyze tumor growth inhibition and toxicity excise->analyze

Caption: Workflow for an in vivo tumor xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model
  • Cell Preparation and Implantation:

    • Culture HCT116 cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL (2 x 10^6 cells) into the right flank of 6-8 week old athymic nude mice.

  • Tumor Growth and Treatment:

    • Monitor mice for tumor growth. Tumor volume is calculated using the formula: Volume = (width)^2 x length/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Prepare the Test Compound and a positive control drug (e.g., Doxorubicin) in a suitable vehicle.

    • Administer treatments via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 14 days).

    • Measure tumor volumes and mouse body weight three times per week.

  • Endpoint and Analysis:

    • The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration.

    • At the endpoint, mice are euthanized, and tumors are excised, weighed, and photographed.

    • Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.

    • Assess toxicity by monitoring body weight changes and any signs of adverse effects.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial benchmarking of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. The data generated from these studies will provide a clear, comparative assessment of its anticancer potential. Positive outcomes, such as potent low-micromolar IC50 values, induction of apoptosis, specific cell cycle arrest, and significant in vivo tumor growth inhibition, would strongly support its advancement as a lead candidate for further preclinical development. Subsequent investigations could then focus on detailed mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in additional cancer models.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. Available at: [Link]

  • Mansoori, B., Mohammadi, A., Davudian, S., Shirjang, S., & Baradaran, B. (2017). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Advanced pharmaceutical bulletin, 7(3), 339. Available at: [Link]

  • McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W., Chang, F., ... & Franklin, R. A. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1263-1284. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Ghattass, K., El-Sitt, S., Zibara, K., & El-Sabban, M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. Available at: [Link]

  • Refaat, H. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7639. Available at: [Link]

  • Song, M., Bode, A. M., Dong, Z., & Lee, M. H. (2019). The pathogenic role of the PI3K/AKT pathway in cancer onset and drug resistance: an updated review. Cancers, 11(5), 648. Available at: [Link]

  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2017). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. Journal of cellular physiology, 232(4), 731-739. Available at: [Link]

  • Putri, G. N., Hidayat, M., & Meiyanto, E. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. Available at: [Link]

  • Protocols.io. (2018). LLC cells tumor xenograft model. Available at: [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. Available at: [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21). Available at: [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170. Available at: [Link]

  • Putri, G. N., Hidayat, M., & Meiyanto, E. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. Available at: [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681. Available at: [Link]

  • Tansakul, M., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. Available at: [Link]

  • ResearchGate. (n.d.). IC50 value of 1 and Doxorubicin against a human cancer cell line colon.... Available at: [Link]

  • Aydin, E., et al. (2020). Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. Biomedicine & Pharmacotherapy, 126, 110113. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Available at: [Link]

  • ResearchGate. (n.d.). IC50 of paclitaxel in breast cancer cell lines at 570 nm. Available at: [Link]

  • Open-i. (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity. Available at: [Link]

  • Kowalska, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12219. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for paclitaxel in A549 attached and A549 floating cells. Available at: [Link]

  • MDPI. (2021). Anticancer Applications of Gold Complexes: Structure–Activity Review. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 a values of the platinum compounds for the HCT116 cells. Available at: [Link]

  • Li, H., et al. (2018). PD-0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. Thoracic Cancer, 9(12), 1645-1653. Available at: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European journal of medicinal chemistry, 46(6), 2327-2346. Available at: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14594-14629. Available at: [Link]

  • Oncotarget. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Available at: [Link]

  • PLOS ONE. (2015). Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. Available at: [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Available at: [Link]

  • PMC. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Available at: [Link]

  • NIH. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Available at: [Link]

  • NIH. (2017). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Available at: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Available at: [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Available at: [Link]

  • NIH. (2018). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. Available at: [Link]

  • NIH. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available at: [Link]

  • Anticancer Research. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Available at: [Link]

  • NCI. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a substance, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, a compound whose handling requires a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

2-Phenyl-1,2,3,4-tetrahydroquinoxaline is classified as an acute toxicant if swallowed and is recognized as being harmful to aquatic life with long-lasting effects[1]. The primary hazards associated with this compound are categorized as "Acute Toxicity, Oral (Category 3)" and "Aquatic Chronic 2"[1]. This classification mandates that it be treated as hazardous waste; improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited and can lead to significant environmental damage and health risks[2][3].

The inherent toxicity of this compound necessitates a disposal protocol that minimizes the risk of accidental exposure through ingestion, inhalation, or skin contact, and prevents its release into the environment[4][5]. The procedures outlined below are designed to mitigate these risks through a systematic and controlled waste management process.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or spills.To prevent inhalation of any fine particulates.

This data is a general recommendation. Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's safety guidelines.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline waste.

Waste Segregation and Collection

Objective: To safely collect and contain all waste streams of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Materials:

  • Designated, compatible, and clearly labeled hazardous waste container.

  • Funnel (if transferring liquid waste).

  • Log sheet for waste accumulation.

Procedure:

  • Designate a Waste Container: Select a container that is compatible with 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. Plastic containers are generally preferred for chemical waste to avoid reactions that can occur with metal containers[6][7]. The container must be in good condition with a secure, leak-proof cap[8].

  • Label the Container: Immediately label the container with the words "Hazardous Waste," the full chemical name "2-Phenyl-1,2,3,4-tetrahydroquinoxaline," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity)[6][9].

  • Collect Waste at the Source:

    • Solid Waste: Carefully transfer any solid 2-Phenyl-1,2,3,4-tetrahydroquinoxaline waste into the designated container. Avoid creating dust.

    • Liquid Waste: If the compound is in solution, transfer it to the designated liquid waste container using a funnel to prevent spills. Do not mix with incompatible waste streams[10].

    • Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weighing boats, or gloves, should also be placed in the designated solid waste container[11].

  • Keep the Container Closed: The waste container must be kept tightly closed at all times, except when adding waste[2][9]. This prevents the release of vapors and reduces the risk of spills.

  • Log the Waste: Maintain a log sheet near the waste container to record the amount of waste added and the date.

On-Site Storage and Handling

Objective: To safely store the accumulated waste pending collection by a licensed disposal facility.

Procedure:

  • Designated Storage Area: Store the waste container in a designated "Satellite Accumulation Area" that is near the point of generation and under the control of laboratory personnel[8][9].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[6].

  • Segregation of Incompatibles: Ensure that the waste container is stored separately from incompatible materials. As a general precaution, keep it away from strong oxidizing agents[4].

  • Capacity Limit: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills[2][6].

  • Regular Inspections: Visually inspect the waste container and the storage area weekly for any signs of leakage or deterioration[9].

DisposalWorkflow cluster_0 Step 1: Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal A Identify Waste (Solid, Liquid, Contaminated PPE) B Select & Label Compatible Container A->B C Transfer Waste (Avoid Spills/Dust) B->C D Securely Close Container C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Segregate from Incompatibles F->G H Monitor Fill Level (<90%) G->H I Arrange for Pickup by Licensed Waste Contractor H->I J Complete Waste Profile & Manifest I->J K Final Transport to Approved Disposal Facility J->K

Sources

Navigating the Safe Handling of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Safety and Handling Information

PropertyValueSource
Chemical Name 2-Phenyl-1,2,3,4-tetrahydroquinoxaline[1]
CAS Number 5021-47-6, [1]
Molecular Formula C14H14N2, [1]
Physical Form Solid
GHS Pictograms
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH411: Toxic to aquatic life with long lasting effects
Primary Hazards Acute oral toxicity. Potential for skin and eye irritation based on related compounds.[2][3] Possible carcinogen based on related compounds.[4]

A Senior Application Scientist's Perspective on Safety

As researchers and drug development professionals, our work with novel chemical entities like 2-Phenyl-1,2,3,4-tetrahydroquinoxaline demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a framework for understanding the "why" behind each safety recommendation. The information presented here is synthesized from available data on the target compound and its structural analogs, alongside established best practices for handling heterocyclic amines and potent research chemicals. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.

Hazard Assessment and Risk Mitigation

2-Phenyl-1,2,3,4-tetrahydroquinoxaline is classified as acutely toxic if swallowed. Structurally related compounds, such as 1,2,3,4-tetrahydroquinoline and quinoxaline derivatives, exhibit hazards including skin and eye irritation, and are suspected carcinogens.[2][3][4] Therefore, a conservative approach that assumes these additional hazards is prudent.

Engineering Controls: Your First Line of Defense

The primary method for mitigating exposure is through robust engineering controls. All work with 2-Phenyl-1,2,3,4-tetrahydroquinoxaline should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE_Workflow cluster_pre_handling Pre-Handling Protocol cluster_handling Handling Protocol cluster_post_handling Post-Handling Protocol Assess_Hazards Assess Hazards (SDS, Literature) Select_PPE Select Appropriate PPE (Gloves, Gown, Eyewear) Assess_Hazards->Select_PPE Determines Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Leads to Donning_Sequence Don PPE in Correct Sequence Inspect_PPE->Donning_Sequence If Intact Handle_Chemical Handle Chemical in Fume Hood Donning_Sequence->Handle_Chemical Proceed to Doffing_Sequence Doff PPE in Correct Sequence Handle_Chemical->Doffing_Sequence After Work Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doffing_Sequence->Dispose_PPE Followed by Hand_Hygiene Wash Hands Thoroughly Dispose_PPE->Hand_Hygiene Final Step

Caption: Workflow for PPE selection, use, and disposal.

Eye and Face Protection:

  • Requirement: Chemical safety goggles are mandatory.

  • Rationale: To protect against accidental splashes or generation of dust particles. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

Skin Protection:

  • Gloves:

    • Selection: Due to the aromatic amine structure, nitrile gloves may offer limited protection.[2] It is highly recommended to use thicker, chemical-resistant gloves. Butyl rubber or Viton® gloves are often recommended for aromatic amines. A double-gloving approach, with a lighter nitrile glove underneath a heavier-duty glove, can provide an additional layer of protection and allow for safer doffing.

    • Integrity: Always inspect gloves for any signs of degradation or punctures before use.

    • Replacement: Change gloves immediately if you suspect contamination. Do not reuse disposable gloves.

Glove MaterialRecommendation for Aromatic Amines
NitrileLimited splash protection. Not for prolonged contact.
LatexNot generally recommended due to potential for allergic reactions and variable chemical resistance.
NeopreneModerate protection.
Butyl RubberGood to excellent resistance.
Viton®Excellent resistance.

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.

  • Lab Coat/Gown:

    • Requirement: A buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or a disposable gown should be worn over the lab coat.

    • Rationale: To protect skin and personal clothing from contamination.

Respiratory Protection:

  • Requirement: Under normal handling conditions within a certified fume hood, respiratory protection is not typically required.

  • Exceptions: If there is a potential for generating significant dust or aerosols that cannot be controlled by the fume hood, or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.

Emergency Procedures

Spill Response:

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills of this solid compound, trained laboratory personnel may proceed with cleanup. For large spills, or if you are uncertain, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined above, including double gloves, safety goggles, and a lab coat. A respirator may be necessary depending on the scale of the spill.

  • Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[3]

  • Clean Up: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[3]

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed and properly labeled hazardous waste container.

Spill_Response_Plan Spill_Occurs Spill Occurs Evacuate_Alert Evacuate Immediate Area & Alert Others Spill_Occurs->Evacuate_Alert Assess_Spill Assess Spill Size & Risk Evacuate_Alert->Assess_Spill Small_Spill Small Spill (Manageable by Lab Staff) Assess_Spill->Small_Spill Minor Large_Spill Large Spill (Requires Emergency Response) Assess_Spill->Large_Spill Major Don_PPE Don Appropriate PPE (Gloves, Goggles, Gown, Respirator if needed) Small_Spill->Don_PPE Contact_EHS Contact Emergency Response Team Large_Spill->Contact_EHS Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Cleanup Carefully Sweep & Collect Waste Contain_Spill->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose_Waste Dispose of all Materials as Hazardous Waste Decontaminate->Dispose_Waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.